molecular formula C11H12O2 B1338295 7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one CAS No. 67901-83-1

7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B1338295
CAS No.: 67901-83-1
M. Wt: 176.21 g/mol
InChI Key: IVPSMYFPKZFKOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one (CAS 67901-83-1) is a high-purity organic compound with the molecular formula C11H12O2 and a molecular weight of 176.21 g/mol. This indanone derivative is characterized by its solid form and a melting point of 108°C . It serves as a versatile and valuable chemical intermediate in organic synthesis, particularly in the field of medicinal chemistry where it is used for the production of various pharmaceuticals .Its structure is especially relevant in the development of compounds with potent biological activity. Recent scientific literature highlights that dihydro-1H-indene derivatives, which share this compound's core structure, are being actively investigated as novel tubulin polymerization inhibitors that bind to the colchicine site . This mechanism is a promising target for anticancer agents, as it can disrupt cell proliferation, induce apoptosis, and exhibit anti-angiogenic activities, effectively inhibiting the formation of new blood vessels that tumors need to grow . Furthermore, 2,3-dihydro-1H-inden-1-one derivatives are also explored as potent inhibitors of Focal Adhesion Kinase (FAK), a key target in oncology for the treatment of cancers such as ovarian cancer . As a key building block, this compound enables researchers to synthesize and explore complex molecules for these and other therapeutic areas.This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

7-methoxy-4-methyl-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-7-3-6-10(13-2)11-8(7)4-5-9(11)12/h3,6H,4-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVPSMYFPKZFKOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCC(=O)C2=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50543336
Record name 7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50543336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67901-83-1
Record name 1H-Inden-1-one, 2,3-dihydro-7-methoxy-4-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67901-83-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50543336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of 7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted indanone, a class of compounds recognized for their versatile chemical scaffold and significant biological activities. The indanone core, consisting of a fused benzene and cyclopentanone ring system, serves as a privileged structure in medicinal chemistry. Modifications to this core, such as the addition of methoxy and methyl groups, can significantly influence the molecule's physicochemical properties and biological efficacy. Substituted indanones have garnered attention for their potential as anticancer, anti-inflammatory, and neuroprotective agents.[1][2][3][4] This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and analytical methodologies for this compound.

Note on Nomenclature: Based on available chemical database information, "this compound" and "4-Methoxy-7-methyl-2,3-dihydro-1H-inden-1-one" are considered synonymous, referring to the same chemical entity with CAS Number 103988-25-6.[5] This document will use the user-requested nomenclature.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of this compound. Data is derived from computational predictions and information available for its isomeric equivalent, 4-Methoxy-7-methyl-1-indanone.[5]

PropertyValueReference
IUPAC Name 7-methoxy-4-methyl-2,3-dihydroinden-1-one[5]
Synonyms 4-Methoxy-7-methyl-1-indanone[5]
CAS Number 103988-25-6[5]
Molecular Formula C₁₁H₁₂O₂[5]
Molecular Weight 176.21 g/mol [5]
Exact Mass 176.083729621 Da[5]
Appearance Colorless crystals (predicted)[6]
Melting Point 84°C[6]
Topological Polar Surface Area 26.3 Ų[5]
Hydrogen Bond Donor Count 0[5]
Hydrogen Bond Acceptor Count 2[5]
Rotatable Bond Count 1[5]

Spectroscopic Data (Predicted)

Spectroscopy Expected Characteristics
¹H NMR - Aromatic protons (2H) as doublets or multiplets in the δ 6.5-7.5 ppm range. - A singlet for the methoxy group (3H) around δ 3.8-4.0 ppm. - A singlet for the methyl group (3H) around δ 2.2-2.5 ppm. - Two methylene groups (4H) of the cyclopentanone ring appearing as triplets or multiplets in the δ 2.5-3.5 ppm range.
¹³C NMR - A carbonyl carbon (C=O) signal around δ 195-205 ppm. - Aromatic carbons in the δ 110-160 ppm range. - A methoxy carbon signal around δ 55-60 ppm. - A methyl carbon signal around δ 15-25 ppm. - Methylene carbons of the cyclopentanone ring in the δ 25-40 ppm range.
IR Spectroscopy - A strong C=O stretching vibration for the ketone at approximately 1680-1710 cm⁻¹. - C-O stretching for the methoxy group in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions. - Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ range. - Aromatic C-H stretching vibrations just above 3000 cm⁻¹. - Aliphatic C-H stretching vibrations just below 3000 cm⁻¹.
Mass Spectrometry - A molecular ion peak (M⁺) at m/z = 176. - Fragmentation patterns may include the loss of a methyl group (-15), a methoxy group (-31), or a carbonyl group (-28). The NIST Mass Spectrometry Data Center reports a base peak at m/z 100 and a molecular ion peak at m/z 176 for 4-methoxy-7-methyl-1-indanone.[5]

Experimental Protocols

A plausible synthetic route for this compound is adapted from the synthesis of 4-hydroxy-7-methyl-1-indanone and its subsequent methylation.[6] The synthesis involves a multi-step process starting from 6-methylcoumarin.

Synthesis of 3-(2'-hydroxy-5'-methylphenyl)propanoic acid
  • Hydrogenation of 6-methylcoumarin: 6-methylcoumarin is subjected to catalytic hydrogenation to reduce the double bond in the pyrone ring, yielding 3,4-dihydro-6-methylcoumarin.

  • Lactone Ring Opening: The resulting dihydrocoumarin is treated with a base (e.g., NaOH) to hydrolyze the lactone and form the sodium salt of 3-(2'-hydroxy-5'-methylphenyl)propanoic acid. Subsequent acidification yields the free acid.

Synthesis of 7-Hydroxy-4-methyl-1-indanone
  • Cyclization: The 3-(2'-hydroxy-5'-methylphenyl)propanoic acid is cyclized using a dehydrating agent such as polyphosphoric acid (PPA). The mixture is heated to promote intramolecular Friedel-Crafts acylation, leading to the formation of 7-hydroxy-4-methyl-1-indanone.

Synthesis of 7-Methoxy-4-methyl-1-indanone
  • Methylation: 7-hydroxy-4-methyl-1-indanone is methylated using a suitable methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base like potassium carbonate and a solvent like acetone or DMF. The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.

  • Work-up and Purification: After the reaction, the mixture is worked up by partitioning between an organic solvent and water. The organic layer is washed, dried, and concentrated. The crude product is then purified by recrystallization or column chromatography to yield pure this compound.

Visualization of Synthetic Pathway

The following diagram illustrates the proposed synthetic pathway for this compound.

Synthesis_Pathway cluster_0 Step 1: Reduction and Ring Opening cluster_1 Step 2: Cyclization cluster_2 Step 3: Methylation 6-Methylcoumarin 6-Methylcoumarin 3-(2'-hydroxy-5'-methylphenyl)propanoic_acid 3-(2'-hydroxy-5'-methylphenyl)propanoic_acid 6-Methylcoumarin->3-(2'-hydroxy-5'-methylphenyl)propanoic_acid 1. H₂, Pd/C 2. NaOH, then H₃O⁺ 7-Hydroxy-4-methyl-1-indanone 7-Hydroxy-4-methyl-1-indanone 3-(2'-hydroxy-5'-methylphenyl)propanoic_acid->7-Hydroxy-4-methyl-1-indanone PPA, Δ 7-Methoxy-4-methyl-1-indanone 7-Methoxy-4-methyl-1-indanone 7-Hydroxy-4-methyl-1-indanone->7-Methoxy-4-methyl-1-indanone CH₃I, K₂CO₃

Caption: Proposed synthesis of 7-Methoxy-4-methyl-1-indanone.

Potential Biological Signaling Pathways

While specific biological data for this compound is limited, the broader class of substituted indanones has been shown to interact with several key biological pathways, suggesting potential areas of investigation for this compound.

  • Anti-inflammatory Activity: Substituted indanones may exert anti-inflammatory effects by inhibiting pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2).

  • Neuroprotective Activity: The indanone scaffold is a key component of acetylcholinesterase (AChE) inhibitors used in the treatment of Alzheimer's disease.[3][4] Therefore, this compound could potentially exhibit neuroprotective effects through the inhibition of AChE.

  • Anticancer Activity: Some indanone derivatives have demonstrated anticancer properties, potentially through the inhibition of tubulin polymerization or other mechanisms leading to cytotoxicity in cancer cell lines.[1]

The following diagram illustrates a generalized workflow for investigating the biological activity of a substituted indanone like this compound.

Biological_Activity_Workflow Start Start In_vitro_Screening In vitro Screening (e.g., Enzyme Assays, Cell Viability) Start->In_vitro_Screening Hit_Identification Hit Identification In_vitro_Screening->Hit_Identification Lead_Optimization Lead Optimization (Structure-Activity Relationship) Hit_Identification->Lead_Optimization In_vivo_Studies In vivo Studies (Animal Models) Lead_Optimization->In_vivo_Studies Preclinical_Development Preclinical Development In_vivo_Studies->Preclinical_Development End End Preclinical_Development->End

Caption: Generalized drug discovery workflow for indanones.

References

7-Methoxy-4-methyl-1-indanone: A Technical Overview of its Physicochemical Properties and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties, spectral characteristics, and synthetic approaches for 7-Methoxy-4-methyl-1-indanone. While specific experimental data for this particular isomer is limited in publicly available literature, this document compiles information from closely related analogs to offer valuable insights for researchers in drug discovery and chemical synthesis.

Core Physical Properties

PropertyValueSource
Molecular Formula C₁₁H₁₂O₂Computed
Molecular Weight 176.21 g/mol [1]
Melting Point Estimated range: 80-105 °CBased on isomers
Analog: 4-Methoxy-7-methyl-1-indanone84 °C[2]
Analog: 7-Methoxy-1-indanone99-102 °C
Boiling Point Not available
Solubility Not available
Appearance Likely a solid at room temperatureBased on isomers

Spectral Data Analysis

Detailed experimental spectra for 7-Methoxy-4-methyl-1-indanone are not currently published. The expected spectral features can be inferred from the general characteristics of indanones and related methoxy-methyl substituted analogs.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group (a singlet around 3.8-4.0 ppm), the methyl group (a singlet around 2.2-2.5 ppm), and the two methylene groups of the five-membered ring (triplets or multiplets in the 2.5-3.5 ppm region).

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon (typically >200 ppm), aromatic carbons, the methoxy carbon (around 55-60 ppm), the methyl carbon, and the two aliphatic carbons of the indanone ring.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1690-1710 cm⁻¹. Aromatic C-H and C=C stretching bands, as well as C-O stretching for the methoxy group, will also be present.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 176.21. Fragmentation patterns would likely involve the loss of CO, CH₃, and OCH₃ groups.

Synthesis and Experimental Protocols

The synthesis of 7-Methoxy-4-methyl-1-indanone can be approached through established methods for indanone ring formation, most notably the intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropanoic acid.[3][4]

General Synthetic Workflow

G General Synthesis of 7-Methoxy-4-methyl-1-indanone cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Intermediate & Product Substituted Toluene Substituted Toluene Friedel-Crafts Acylation Friedel-Crafts Acylation Substituted Toluene->Friedel-Crafts Acylation Succinic Anhydride Succinic Anhydride Succinic Anhydride->Friedel-Crafts Acylation 3-Aroylpropanoic Acid 3-Aroylpropanoic Acid Friedel-Crafts Acylation->3-Aroylpropanoic Acid Reduction Reduction 3-Arylpropanoic Acid 3-Arylpropanoic Acid Reduction->3-Arylpropanoic Acid Intramolecular Cyclization Intramolecular Cyclization 7-Methoxy-4-methyl-1-indanone 7-Methoxy-4-methyl-1-indanone Intramolecular Cyclization->7-Methoxy-4-methyl-1-indanone 3-Aroylpropanoic Acid->Reduction 3-Arylpropanoic Acid->Intramolecular Cyclization

Caption: A generalized synthetic workflow for 7-Methoxy-4-methyl-1-indanone.

Experimental Protocol: Intramolecular Friedel-Crafts Acylation (General)
  • Preparation of the Precursor: The corresponding 3-(2-methoxy-5-methylphenyl)propanoic acid would be required. This can be synthesized from 2-methoxy-5-methylbenzaldehyde through a series of reactions, such as a Knoevenagel or Perkin condensation followed by reduction.

  • Cyclization: The 3-arylpropanoic acid is treated with a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, and heated.[5] The reaction mixture is then quenched, typically with ice water, and the product is extracted with an organic solvent.

  • Purification: The crude product is purified by standard techniques such as recrystallization or column chromatography to yield the desired 7-Methoxy-4-methyl-1-indanone.

Biological Activity and Signaling Pathways

While no specific biological activities or signaling pathway involvements have been reported for 7-Methoxy-4-methyl-1-indanone, the indanone scaffold is a well-established pharmacophore present in numerous biologically active compounds.[3][6][7] Indanone derivatives have shown a wide range of activities, including anticancer, anti-inflammatory, and neuroprotective effects.[3][6][8] For instance, certain substituted indanones are known to act as inhibitors of enzymes like cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE).[8]

Hypothetical Signaling Pathway Inhibition

G Hypothetical Inhibition of a Pro-inflammatory Pathway Inflammatory Stimulus Inflammatory Stimulus Cell Membrane Receptor Cell Membrane Receptor Inflammatory Stimulus->Cell Membrane Receptor Signal Transduction Cascade Signal Transduction Cascade Cell Membrane Receptor->Signal Transduction Cascade Enzyme (e.g., COX-2) Enzyme (e.g., COX-2) Signal Transduction Cascade->Enzyme (e.g., COX-2) Pro-inflammatory Mediators Pro-inflammatory Mediators Enzyme (e.g., COX-2)->Pro-inflammatory Mediators 7-Methoxy-4-methyl-1-indanone 7-Methoxy-4-methyl-1-indanone 7-Methoxy-4-methyl-1-indanone->Enzyme (e.g., COX-2)

Caption: Hypothetical inhibition of an enzyme in a pro-inflammatory pathway.

References

An In-depth Technical Guide to 4-Methoxy-7-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview of the synthesis, properties, and potential biological significance of a notable indanone derivative for researchers in drug discovery and development.

Introduction

This technical guide provides a detailed exploration of 4-Methoxy-7-methyl-2,3-dihydro-1H-inden-1-one, a substituted indanone of interest to the scientific community. It is important to note that the requested compound, 7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one, is not readily found in chemical databases with a dedicated CAS number. However, its positional isomer, 4-Methoxy-7-methyl-2,3-dihydro-1H-inden-1-one, is well-documented. This guide will focus on the latter, providing available data on its chemical properties, synthesis, and biological context.

The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of 1-indanone have shown a wide array of pharmacological activities, including antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties.[2][3]

Chemical and Physical Properties

4-Methoxy-7-methyl-2,3-dihydro-1H-inden-1-one is a solid at room temperature with a molecular formula of C₁₁H₁₂O₂ and a molecular weight of 176.21 g/mol .[4] While extensive experimental data for this specific isomer is not widely published, its properties can be inferred from closely related analogs and computational models.

PropertyValueSource
CAS Number 103988-25-6PubChem
Molecular Formula C₁₁H₁₂O₂PubChem[4]
Molecular Weight 176.21 g/mol PubChem[4]
IUPAC Name 4-methoxy-7-methyl-2,3-dihydroinden-1-onePubChem[4]
Melting Point 84 °C (for colorless crystals)ResearchGate[5]

Synthesis and Experimental Protocols

The synthesis of 4-Methoxy-7-methyl-1-indanone can be achieved through several synthetic routes. One notable method involves the methylation of 4-hydroxy-7-methyl-1-indanone.[5] A general and widely used method for the synthesis of indanones is the intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropionic acid.

Synthesis of 4-Methoxy-7-methyl-1-indanone from 3-(2'-methoxy-5'-methylphenyl)propanoic acid[5]

This synthesis involves the cyclization of 3-(2'-methoxy-5'-methylphenyl)propanoic acid using a dehydrating agent such as polyphosphoric acid (PPA).

Experimental Protocol:

  • Preparation of the Reaction Mixture: A mixture of polyphosphoric acid (a mixture of 6.0 g of P₂O₅ and 6.0 mL of orthophosphoric acid) is prepared and stirred under anhydrous conditions in an oil bath at 90-95 °C for approximately 1 hour.

  • Addition of Starting Material: The reaction mixture is cooled to 70 °C, and 3-(2'-methoxy-5'-methylphenyl)propanoic acid (1.62 g, 8.35 mmol) is added dropwise with continuous stirring.

  • Reaction: The mixture is stirred at 90-95 °C for an additional hour.

  • Work-up: After cooling, the reaction mixture is poured over crushed ice. The resulting precipitate, a cream-colored solid, is collected by filtration.

  • Purification: The crude product is washed with a saturated sodium bicarbonate solution and then with water. Purification by recrystallization from petroleum ether yields colorless crystals of 4-Methoxy-7-methyl-1-indanone.

Yield: 1.25 g (85%)

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of substituted 1-indanones via an intramolecular Friedel-Crafts acylation.

G start Substituted Aryl Propanoic Acid reagent Dehydrating Agent (e.g., PPA, AlCl3) start->reagent Add reaction Intramolecular Friedel-Crafts Acylation reagent->reaction Heat workup Quenching & Extraction reaction->workup Cool purification Purification (e.g., Recrystallization, Chromatography) workup->purification product Substituted 1-Indanone purification->product

Generalized workflow for the synthesis of 1-indanones.

Biological Activity and Signaling Pathways

While specific signaling pathways involving 4-Methoxy-7-methyl-1-indanone have not been elucidated in detail, the parent compound, 4-hydroxy-7-methyl-1-indanone, has been isolated from the cyanobacterium Nostoc commune and has demonstrated antibacterial activity.[5] The inherent antibacterial properties of the 4-hydroxy (or methoxy)-7-methyl-1-indanone moiety make it an interesting scaffold for the development of new antibacterial agents.[5]

The broader class of indanone derivatives has been investigated for a variety of biological activities. For instance, some indanone derivatives have been shown to act as inhibitors of tubulin polymerization, inducing a G2/M phase cell cycle arrest and apoptosis in cancer cells.[6]

The following diagram illustrates a simplified, hypothetical signaling pathway that could be modulated by an indanone derivative with anticancer properties, based on known mechanisms of similar compounds.

G Indanone Indanone Derivative Tubulin Tubulin Indanone->Tubulin inhibits Mitosis Mitosis Indanone->Mitosis disrupts Microtubules Microtubule Formation Tubulin->Microtubules Microtubules->Mitosis CellCycleArrest G2/M Phase Cell Cycle Arrest Mitosis->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Hypothetical signaling pathway for an anticancer indanone derivative.

Conclusion

4-Methoxy-7-methyl-2,3-dihydro-1H-inden-1-one, and its hydroxy analog, represent a class of indanone derivatives with demonstrated and potential biological activities. The synthetic accessibility of the indanone core allows for diverse chemical modifications, making it a valuable scaffold for the development of novel therapeutic agents. Further research into the specific mechanisms of action and biological targets of this and related compounds is warranted to fully explore their therapeutic potential. This guide provides a foundational resource for researchers and professionals in the field of drug discovery and development who are interested in the chemistry and biology of substituted indanones.

References

The Biological Versatility of 7-Methoxy-4-methyl-1-indanone Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have garnered significant attention for their therapeutic potential across a spectrum of diseases, including neurodegenerative disorders, cancer, and inflammatory conditions.[1] This technical guide focuses on the biological activities of derivatives based on the 7-methoxy-4-methyl-1-indanone core. While specific research on this exact scaffold is emerging, this document consolidates data from closely related indanone analogs to provide a comprehensive overview of potential therapeutic applications and the methodologies to evaluate them. This guide is intended for researchers, scientists, and drug development professionals interested in leveraging the therapeutic potential of this chemical class.

Neuroprotective Activities

Derivatives of the 1-indanone scaffold have shown significant promise in the development of treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[2][3] The primary mechanisms of action investigated are the inhibition of key enzymes involved in neurotransmitter degradation, namely monoamine oxidases (MAO) and cholinesterases (ChE), as well as modulation of adenosine receptors.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases are enzymes responsible for the degradation of monoamine neurotransmitters. Inhibition of MAO-B is a validated strategy for the treatment of Parkinson's disease. Several 1-indanone derivatives have been identified as potent and selective MAO-B inhibitors.[4]

Quantitative Data: MAO Inhibition by Indanone Derivatives

Compound ClassDerivative SubstitutionTargetIC50 (µM)Reference
2-Benzylidene-1-indanones5-hydroxy on A-ring, various on B-ringMAO-B< 2.74 (12 compounds < 0.1)[5]
2-Benzylidene-1-indanones5gMAO-A0.131[5]
2-Heteroarylidene-1-indanonesMethoxy on A-ringMAO-B0.0044 - 1.53[6]
2-Heteroarylidene-1-indanonesVariousMAO-AAs low as 0.061[6]
C6-Substituted 1-indanonesVariousMAO-B0.001 - 0.030[4]
Indanone-1-benzyl-1,2,3,6-tetrahydropyridin hybridA1MAO-B3.25 ± 0.20[7]

Experimental Protocol: In Vitro MAO Inhibition Assay

This protocol describes a representative method for determining the in vitro inhibitory activity of test compounds against human monoamine oxidase A and B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (substrate for MAO-A)

  • Benzylamine (substrate for MAO-B)

  • Potassium phosphate buffer (pH 7.4)

  • Test compounds dissolved in DMSO

  • 96-well microplates

  • Spectrofluorometer

Procedure:

  • Prepare serial dilutions of the test compounds in potassium phosphate buffer.

  • In a 96-well plate, add the enzyme solution (MAO-A or MAO-B) to each well.

  • Add the test compound dilutions to the respective wells and pre-incubate for 15 minutes at 37°C.

  • Initiate the enzymatic reaction by adding the substrate (kynuramine for MAO-A, benzylamine for MAO-B).

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding a suitable stop solution (e.g., NaOH).

  • Measure the fluorescence of the product (4-hydroxyquinoline for MAO-A, or the product of a coupled reaction for MAO-B) using a spectrofluorometer.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Logical Relationship: Multi-Target Drug Design for Neurodegeneration

The multifaceted nature of neurodegenerative diseases has led to the development of multi-target-directed ligands (MTDLs). Indanone derivatives are well-suited for this approach, with functionalities that can be tailored to interact with multiple targets.

MTDL_Strategy cluster_Targets Therapeutic Targets cluster_Outcomes Therapeutic Outcomes Indanone_Scaffold Indanone Scaffold MAO_B MAO-B Indanone_Scaffold->MAO_B AChE AChE Indanone_Scaffold->AChE A_beta Aβ Aggregation Indanone_Scaffold->A_beta Dopamine_Increase Increased Dopamine Levels MAO_B->Dopamine_Increase Inhibition Acetylcholine_Increase Increased Acetylcholine Levels AChE->Acetylcholine_Increase Inhibition Reduced_Plaques Reduced Amyloid Plaques A_beta->Reduced_Plaques Inhibition Neuroprotection Neuroprotection Dopamine_Increase->Neuroprotection Acetylcholine_Increase->Neuroprotection Reduced_Plaques->Neuroprotection

Caption: Multi-target strategy for indanone derivatives in neurodegenerative diseases.

Cholinesterase (AChE and BChE) Inhibition

Inhibition of acetylcholinesterase (AChE) is a key therapeutic strategy for Alzheimer's disease. Some indanone derivatives have been shown to be potent inhibitors of both AChE and butyrylcholinesterase (BChE).[8]

Quantitative Data: Cholinesterase Inhibition by Indanone Derivatives

Compound ClassDerivative SubstitutionTargetIC50 (µM)Reference
Indanone-carbamate hybrid7hAChE1.2[9]
Indanone-carbamate hybrid7hBChE0.3[9]
Indanone-piperidine hybrid6a (two-carbon spacer)AChE0.0018[10]
Indanone-aminopropoxy benzylidene5c (meta-substituted)AChE0.12[8]
Indanone-aminopropoxy benzylidene7b (para-substituted)BChE0.04[8]
Indanone-1-benzyl-1,2,3,6-tetrahydropyridin hybridA1AChE0.054 ± 0.004[7]

Experimental Protocol: Ellman's Method for Cholinesterase Inhibition

This protocol outlines the widely used spectrophotometric method for measuring cholinesterase activity and inhibition.

Materials:

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • AChE or BChE enzyme source (e.g., from electric eel or human serum)

  • Test compounds dissolved in DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

  • Add the enzyme (AChE or BChE) to each well and incubate for 15 minutes at 25°C.

  • Initiate the reaction by adding the substrate (ATCI or BTCI).

  • Immediately measure the absorbance at 412 nm at regular intervals for a set period. The rate of color change is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Adenosine Receptor (AR) Antagonism

Adenosine receptors, particularly the A1 and A2A subtypes, are implicated in the pathophysiology of neurological disorders.[11] Methoxy-substituted 2-benzylidene-1-indanone derivatives have been explored as antagonists for these receptors.[12]

Quantitative Data: Adenosine Receptor Affinity of Methoxy-Substituted 2-Benzylidene-1-indanone Derivatives

CompoundRing A SubstitutionRing B SubstitutionA1 Ki (nM, rat)A2A Ki (nM, rat)Reference
2c4-OCH33'-OH4197[12]
2e4-OCH33',4'-diOH4278[12]

Experimental Protocol: Radioligand Binding Assay for Adenosine Receptors

This protocol describes a method to determine the binding affinity of test compounds to adenosine receptors.

Materials:

  • Cell membranes expressing the target adenosine receptor (A1 or A2A)

  • Radioligand (e.g., [3H]CCPA for A1, [3H]CGS 21680 for A2A)

  • Binding buffer (e.g., Tris-HCl with MgCl2)

  • Non-specific binding agent (e.g., NECA)

  • Test compounds dissolved in DMSO

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • In reaction tubes, combine the cell membranes, radioligand, and varying concentrations of the test compound or buffer (for total binding) or a high concentration of a non-specific agent (for non-specific binding).

  • Incubate the mixture at a specified temperature (e.g., 25°C) for a set time (e.g., 90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the Ki value for the test compound using the Cheng-Prusoff equation.

Anticancer Activities

Indanone derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of tubulin polymerization and cytotoxicity against various cancer cell lines.[13][14]

Quantitative Data: Anticancer Activity of Indanone Derivatives

Compound ClassDerivativeCell LineIC50 (µM)Reference
Gallic acid-based indanone3-(3',4',5'-trimethoxyphenyl)-4,5,6-trimethoxy-1-indanoneMCF-72.2[13]
2-Benzyl indanonesCompound 2Various human cancer cell lines1 - 3[14]

Experimental Protocol: In Vitro Cytotoxicity (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to untreated control cells.

  • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Experimental Workflow: Anticancer Drug Screening

The process of screening compounds for anticancer activity involves a series of in vitro and in vivo experiments.

Anticancer_Screening_Workflow Start Synthesized Indanone Derivatives In_Vitro_Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay on multiple cell lines) Start->In_Vitro_Screening Mechanism_Study Mechanism of Action Studies (e.g., Tubulin Polymerization, Cell Cycle Analysis, Western Blot) In_Vitro_Screening->Mechanism_Study Active Compounds In_Vivo_Models In Vivo Efficacy Studies (e.g., Xenograft models in mice) Mechanism_Study->In_Vivo_Models Promising Mechanism Tox_PK_Studies Toxicity and Pharmacokinetic Studies In_Vivo_Models->Tox_PK_Studies Efficacious in vivo Lead_Optimization Lead Optimization Tox_PK_Studies->Lead_Optimization Favorable Profile Lead_Optimization->Start Iterative Design Preclinical_Candidate Preclinical Candidate Lead_Optimization->Preclinical_Candidate

Caption: A general workflow for the screening of anticancer compounds.

Anti-inflammatory Activities

Indanone derivatives have also been investigated for their anti-inflammatory properties, primarily through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.[15]

Quantitative Data: Anti-inflammatory Activity of Indanone Derivatives

Compound ClassDerivativeAssayResultReference
2-Benzylidene-1-indanone4dLPS-induced TNF-α expression83.73% inhibition[15]
2-Benzylidene-1-indanone4dLPS-induced IL-6 expression69.28% inhibition[15]
Arylidene indanoneIPX-18TNF-α release (Human Whole Blood)IC50 = 298.8 nM[16]
Arylidene indanoneIPX-18IFN-γ inhibition (Human Whole Blood)IC50 = 217.6 nM[16]

Experimental Protocol: Measurement of Pro-inflammatory Cytokines

This protocol describes a method to quantify the effect of test compounds on the production of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS)

  • Test compounds dissolved in DMSO

  • ELISA kits for mouse TNF-α and IL-6

  • 24-well cell culture plates

Procedure:

  • Seed macrophage cells in a 24-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Collect the cell culture supernatants.

  • Quantify the levels of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Calculate the percentage of inhibition of cytokine production for each compound concentration relative to the LPS-stimulated control.

  • Determine the IC50 values if applicable.

Signaling Pathway: NF-κB in Inflammation

The NF-κB signaling pathway is a key regulator of inflammation, and its inhibition is a common mechanism for anti-inflammatory drugs. Some indanone derivatives may exert their effects through this pathway.

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates for degradation NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6) Nucleus->Gene_Expression Induces Indanone Indanone Derivative Indanone->IKK Inhibits

Caption: Simplified NF-κB signaling pathway in inflammation.

The 1-indanone scaffold is a versatile platform for the development of novel therapeutics. While direct biological data for 7-methoxy-4-methyl-1-indanone derivatives is limited in the current literature, the extensive research on structurally related analogs strongly suggests a high potential for significant biological activity. The data and protocols presented in this guide offer a solid foundation for initiating research programs aimed at exploring the therapeutic utility of this specific class of compounds. Further investigation is warranted to synthesize and evaluate a library of 7-methoxy-4-methyl-1-indanone derivatives to fully elucidate their pharmacological profile and identify promising lead candidates for various disease indications.

References

Unraveling the Intricate Mechanisms of Substituted Indenones: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of drug discovery and development, the indenone scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of pharmacological activities. This technical guide offers an in-depth exploration of the multifaceted mechanisms of action of substituted indenones, providing researchers, scientists, and drug development professionals with a comprehensive resource to navigate their therapeutic potential. This document synthesizes current scientific findings, presenting detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways to facilitate a deeper understanding of this promising class of compounds.

Core Mechanisms of Action: A Multi-Targeted Approach

Substituted indenones exert their biological effects through a variety of mechanisms, positioning them as compelling candidates for therapeutic intervention in oncology, neurodegenerative disorders, infectious diseases, and inflammatory conditions. The core mechanisms elucidated to date include potent anticancer, neuroprotective, antimicrobial, and anti-inflammatory activities.

Anticancer Activity: Disrupting Cellular Proliferation and Survival

A significant body of research highlights the potent anti-proliferative and pro-apoptotic effects of substituted indenones in various cancer cell lines. A key mechanism involves the inhibition of tubulin polymerization , leading to a disruption of the microtubule network, which is crucial for cell division.[1][2][3][4] This disruption ultimately results in cell cycle arrest at the G2/M phase and the induction of apoptosis .[5]

The apoptotic cascade initiated by indenone derivatives appears to follow the intrinsic pathway, characterized by the release of cytochrome c from the mitochondria. Furthermore, studies have demonstrated that certain indenone derivatives can modulate key signaling pathways that govern cell survival and apoptosis. This includes the downregulation of the anti-apoptotic protein Bcl-2 and the inhibition of the pro-inflammatory and pro-survival transcription factor NF-κB .[6]

Another promising avenue of anticancer activity is the inhibition of the DNA repair enzyme AlkB homolog 3 (AlkBH3) .[7] By targeting this enzyme, indenone derivatives can sensitize cancer cells to DNA-damaging agents, offering a potential combination therapy strategy. Additionally, computational studies suggest that some indenone derivatives may act as modulators of the E3 ubiquitin ligase component cereblon (CRBN) , a target of significant interest in cancer therapy.[8]

Table 1: Anticancer Activity of Substituted Indenones

Compound/Derivative ClassTarget/AssayCell Line(s)IC50/EC50Reference(s)
Indole-based derivative (5m)Tubulin Polymerization-0.37 ± 0.07 µM[1]
Indolin-2-one derivative (4b)Tubulin Polymerization-1.66 µM[2]
2-Anilinopyridyl linked oxindole (7f)Tubulin Polymerization-2.04 µM[3]
1,3,4-Oxadiazole derivative (I)ProliferationHeLa0.05 µM[4]
1,3,4-Oxadiazole derivative (I)ProliferationMCF-71.7 µM[4]
Arylidene Indanone (IPX-18)TNF-α release (HWB)-298.8 nM[6]
Arylidene Indanone (IPX-18)TNF-α release (PBMCs)-96.29 nM[6]
Indanone derivativeAlkB Inhibition-19.37 µM[9]
Gallic acid based indanone (1)Apoptosis (Sub-G0)MCF-758% at 100 µg/ml[5]

Signaling Pathway: Anticancer Mechanism of Substituted Indenones

Anticancer Mechanism of Substituted Indenones cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Indenone Substituted Indenone Tubulin Tubulin Indenone->Tubulin Inhibits Polymerization NFkB NF-κB Inhibition Indenone->NFkB Bcl2 Bcl-2 Downregulation Indenone->Bcl2 AlkBH3 AlkBH3 Inhibition Indenone->AlkBH3 Microtubules Microtubule Disruption Tubulin->Microtubules G2M G2/M Arrest Microtubules->G2M Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits CytC Cytochrome c Release Mitochondrion->CytC Caspase9 Caspase-9 Activation CytC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G2M->Apoptosis DNA_damage Increased DNA Damage AlkBH3->DNA_damage Repairs DNA_damage->Apoptosis

Caption: Anticancer signaling pathways modulated by substituted indenones.

Neuroprotective Activity: A Beacon of Hope for Neurodegenerative Diseases

Substituted indenones have demonstrated significant potential in the context of neurodegenerative diseases like Alzheimer's and Parkinson's. Their neuroprotective effects are attributed to the inhibition of key enzymes involved in the progression of these disorders.

Several indenone derivatives have been identified as potent and selective inhibitors of monoamine oxidases (MAO-A and MAO-B) , enzymes responsible for the degradation of neurotransmitters such as dopamine and serotonin.[10][11][12][13][14] Inhibition of MAO-B, in particular, is a validated therapeutic strategy for Parkinson's disease.

Furthermore, certain indenone derivatives exhibit strong inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) , enzymes that break down the neurotransmitter acetylcholine.[15][16][17][18][19] Maintaining adequate levels of acetylcholine is a cornerstone of current Alzheimer's disease therapy.

Beyond enzyme inhibition, some substituted indenones have been shown to inhibit the self-aggregation of amyloid-beta (Aβ) peptides , a key pathological hallmark of Alzheimer's disease.[20][21][22]

Table 2: Neuroprotective Activity of Substituted Indenones

Compound/Derivative ClassTargetIC50/EC50Reference(s)
C6-Substituted IndanonesMAO-B0.001 - 0.030 µM
2-Heteroarylidene-1-indanonesMAO-B0.0044 - 1.53 µM[12]
2-Heteroarylidene-1-indanonesMAO-Aas low as 0.061 µM[12]
Benzofuran/benzothiophene hybridsMAO-B0.042 ± 0.002 µM[14]
Donepezil (E2020)AChE5.7 nM[15]
Benzylidene-indenone (9)hBChE7.06 ± 0.62 µM[16]
Isoindoline-1,3-dione hybrids (7a, 7f)AChE2.1 µM[17]
2,3-Dihydro-1H-cyclopenta[b]quinoline (6h)AChE3.65 nM
Triazine derivatives (3B7, 3G7)Aβ42 Aggregation~25 - 50 µM[20]
Hexadecyl-N-methylpiperidinium bromideAβ Aggregation10 µM[22]

Logical Relationship: Neuroprotective Mechanisms

Neuroprotective Mechanisms of Substituted Indenones cluster_alzheimers Alzheimer's Disease Pathology cluster_parkinsons Parkinson's Disease Pathology Indenone Substituted Indenone AChE AChE/BChE Indenone->AChE Inhibits Abeta Amyloid-β Aggregation Indenone->Abeta Inhibits MAO MAO-A/MAO-B Indenone->MAO Inhibits ACh Acetylcholine Degradation AChE->ACh Therapeutic_Effect_AD Therapeutic Effect (AD) ACh->Therapeutic_Effect_AD Plaques Plaque Formation Abeta->Plaques Plaques->Therapeutic_Effect_AD Neurotransmitter Neurotransmitter Degradation MAO->Neurotransmitter Therapeutic_Effect_PD Therapeutic Effect (PD) Neurotransmitter->Therapeutic_Effect_PD

Caption: Inhibition of key targets in neurodegenerative diseases by indenones.

Antimicrobial and Anti-inflammatory Activities

The therapeutic utility of substituted indenones extends to the treatment of infectious and inflammatory diseases. Several derivatives have demonstrated promising antibacterial activity , with reported Minimum Inhibitory Concentration (MIC) values in the low micromolar range against various bacterial strains.[23][24]

In the realm of anti-inflammatory action, a key mechanism is the inhibition of cyclooxygenase-2 (COX-2) , an enzyme that plays a central role in the inflammatory cascade.[25][26][27][28][29] Selective COX-2 inhibitors are sought after for their potential to reduce inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.

Furthermore, the antioxidant properties of some indenone derivatives, evidenced by their DPPH radical scavenging activity , may also contribute to their overall anti-inflammatory effects by mitigating oxidative stress.[30][31][32][33][34]

Table 3: Antimicrobial, Anti-inflammatory, and Antioxidant Activities

Compound/Derivative ClassTarget/AssayOrganism/SystemMIC/IC50/EC50Reference(s)
Sugar modified uridine derivative (6)AntibacterialE. coli0.78 mg/mL[23]
Sugar modified uridine derivative (11)AntibacterialE. coli0.524 mg/mL[23]
Indomethacin amide (7)COX-2Intact Cells0.009 µM[26]
Meclofenamate amide (25)COX-2Intact Cells0.2 µM[26]
2,3-diaryl-1,3-thiazolidine-4-one (27)COX-2-0.06 µM[27]
Cytoindenone A (1)DPPH Scavenging-16.6 µM[30]
Cytoindenone B (4)DPPH Scavenging-9.5 µM[30]
Quercetin (standard)DPPH Scavenging--[32]
Ascorbic acid (standard)DPPH Scavenging-21.9 µM[30]

Experimental Protocols: A Guide to In Vitro Evaluation

To facilitate further research and validation of the therapeutic potential of substituted indenones, this section provides detailed methodologies for key in vitro assays.

Monoamine Oxidase (MAO) Inhibition Assay

This fluorometric assay quantifies the inhibition of MAO-A and MAO-B by measuring the production of hydrogen peroxide (H2O2), a byproduct of the MAO-catalyzed oxidation of its substrate.

  • Reagents: Assay buffer, recombinant human MAO-A or MAO-B enzyme, p-tyramine (substrate), Amplex Red (fluorescent probe), and a known MAO inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B) as a positive control.

  • Procedure:

    • Prepare serial dilutions of the test indenone derivatives.

    • In a 96-well black plate, add the test compound dilutions. Include no-enzyme, no-inhibitor (vehicle), and positive controls.

    • Pre-incubate the plate with the MAO enzyme and test compounds.

    • Initiate the reaction by adding the substrate and fluorescent probe mixture.

    • Incubate at 37°C, protected from light.

    • Measure fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation / 585 nm emission for Amplex Red).

    • Calculate the percent inhibition for each concentration and determine the IC50 value.

Experimental Workflow: MAO Inhibition Assay

Workflow for MAO Inhibition Assay start Start prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate, Probe) start->prep_reagents prep_compounds Prepare Test Compound Dilutions prep_reagents->prep_compounds plate_setup Set up 96-well Plate (Compounds, Controls) prep_compounds->plate_setup pre_incubation Pre-incubate with MAO Enzyme plate_setup->pre_incubation reaction_start Initiate Reaction (Add Substrate & Probe) pre_incubation->reaction_start incubation Incubate at 37°C reaction_start->incubation measurement Measure Fluorescence incubation->measurement analysis Calculate % Inhibition & IC50 measurement->analysis end End analysis->end

Caption: Step-by-step workflow for the in vitro MAO inhibition assay.

Acetylcholinesterase (AChE) Inhibition Assay

This colorimetric assay is based on the Ellman's method, where the activity of AChE is measured by monitoring the formation of the yellow-colored 5-thio-2-nitrobenzoate anion.

  • Reagents: Phosphate buffer (pH 8.0), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), acetylthiocholine iodide (ATCI), and a known AChE inhibitor (e.g., donepezil) as a positive control.

  • Procedure:

    • In a 96-well plate, add the test indenone derivatives at various concentrations.

    • Add DTNB and the AChE enzyme solution to each well.

    • Pre-incubate the mixture at room temperature.

    • Initiate the reaction by adding the substrate, ATCI.

    • Measure the absorbance at 412 nm at regular intervals.

    • Calculate the rate of reaction and determine the percent inhibition and IC50 values.

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules, which can be monitored by an increase in fluorescence of a reporter molecule.

  • Reagents: Tubulin protein, polymerization buffer, GTP, and a fluorescent reporter. A known tubulin inhibitor (e.g., colchicine) is used as a positive control.

  • Procedure:

    • Pre-incubate the test indenone derivatives with tubulin in a 96-well plate on ice.

    • Warm the plate to 37°C to initiate polymerization.

    • Monitor the increase in fluorescence over time.

    • Determine the extent of inhibition by comparing the polymerization rates in the presence and absence of the test compounds and calculate the IC50 value.

Conclusion and Future Directions

Substituted indenones represent a versatile and highly promising class of compounds with a diverse range of biological activities. Their ability to modulate multiple, clinically relevant targets underscores their potential for the development of novel therapeutics for a wide array of diseases. The data and protocols presented in this technical guide are intended to serve as a valuable resource for the scientific community, fostering further investigation and innovation in the field of indenone-based drug discovery. Future research should focus on optimizing the structure-activity relationships of these compounds to enhance their potency and selectivity, as well as on conducting in vivo studies to validate their therapeutic efficacy and safety profiles. The continued exploration of the mechanisms of action of substituted indenones will undoubtedly pave the way for the development of next-generation therapies for some of the most challenging diseases of our time.

References

The Discovery and Significance of 7-Methoxy-4-methyl-1-indanone's Natural Product Core

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. While many indanone derivatives are synthetic, a significant number are rooted in natural products. This technical guide focuses on 7-Methoxy-4-methyl-1-indanone, a synthetic derivative of the naturally occurring pterosin, 4-hydroxy-7-methyl-1-indanone. Pterosins are a class of sesquiterpenoids characterized by an indanone core and have been isolated from various natural sources, including the cyanobacterium Nostoc commune. This document provides a comprehensive overview of the isolation of the natural precursor, the synthesis of its methoxy derivative, and the associated biological activities and signaling pathways, presented with detailed experimental protocols and data visualization to aid in further research and drug development.

Natural Occurrence of the Core Structure

The direct isolation of 7-Methoxy-4-methyl-1-indanone from a natural source has not been reported. However, its direct precursor, 4-hydroxy-7-methyl-1-indanone, is a known natural product.

Source Organism: Nostoc commune (cyanobacterium)[1] Compound Class: Pterosin (sesquiterpenoid)

The discovery of this indanone-based natural product has spurred interest in the synthesis and biological evaluation of its derivatives, including the 7-methoxy variant.

Experimental Protocols

Isolation of 4-hydroxy-7-methyl-1-indanone from Nostoc commune

While a highly detailed, step-by-step protocol for the specific isolation of 4-hydroxy-7-methyl-1-indanone is not available in the reviewed literature, a general workflow can be constructed based on established methods for isolating secondary metabolites from cyanobacteria.

Objective: To isolate and purify 4-hydroxy-7-methyl-1-indanone from the biomass of Nostoc commune.

Materials:

  • Freeze-dried biomass of Nostoc commune

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Silica gel for column chromatography

  • Sephadex LH-20

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (MS)

Procedure:

  • Extraction:

    • The freeze-dried biomass of Nostoc commune is ground to a fine powder.

    • The powdered biomass is extracted exhaustively with a mixture of MeOH and CH₂Cl₂ (1:1 v/v) at room temperature for 48 hours.

    • The solvent is filtered, and the extraction process is repeated three times.

    • The combined extracts are concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning:

    • The crude extract is suspended in water and sequentially partitioned with hexane, EtOAc, and n-butanol.

    • The EtOAc fraction, which is expected to contain the moderately polar indanone, is collected and dried over anhydrous sodium sulfate.

  • Chromatographic Purification:

    • The dried EtOAc fraction is subjected to silica gel column chromatography, eluting with a gradient of hexane and EtOAc.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing the compound of interest are pooled.

    • Further purification is achieved using a Sephadex LH-20 column with methanol as the eluent to remove pigments and other impurities.

    • The final purification is performed by semi-preparative HPLC on a C18 column with a suitable mobile phase (e.g., a gradient of water and acetonitrile) to yield pure 4-hydroxy-7-methyl-1-indanone.

  • Structure Elucidation:

    • The structure of the isolated compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

G cluster_extraction Extraction cluster_partitioning Partitioning cluster_purification Purification cluster_analysis Analysis biomass Nostoc commune Biomass extraction Solvent Extraction (MeOH/CH₂Cl₂) biomass->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning crude_extract->partitioning etoac_fraction EtOAc Fraction partitioning->etoac_fraction silica_gel Silica Gel Chromatography etoac_fraction->silica_gel sephadex Sephadex LH-20 silica_gel->sephadex hplc Semi-preparative HPLC sephadex->hplc pure_compound Pure 4-hydroxy-7-methyl-1-indanone hplc->pure_compound structure_elucidation Structure Elucidation (NMR, MS) pure_compound->structure_elucidation

Synthesis of 7-Methoxy-4-methyl-1-indanone

A facile synthesis for the methoxy derivative has been reported, starting from 6-methylcoumarin.[1]

Objective: To synthesize 7-Methoxy-4-methyl-1-indanone.

Materials:

  • 6-Methylcoumarin

  • Dimethyl sulfate

  • Aqueous sodium hydroxide

  • 10% Palladium on carbon (Pd/C)

  • Ethanol

  • Polyphosphoric acid (PPA)

  • Hydrochloric acid (HCl)

  • Petroleum ether

Procedure:

  • Synthesis of 3-(2'-methoxy-5'-methylphenyl)prop-2-enoic acid:

    • 6-Methylcoumarin is treated with dimethyl sulfate in the presence of aqueous sodium hydroxide.

    • The reaction mixture is stirred until the starting material is consumed.

    • Acidification with HCl yields the corresponding 2-methoxy-5-methylcinnamic acid derivative.

  • Synthesis of 3-(2'-methoxy-5'-methylphenyl)propanoic acid:

    • The cinnamic acid derivative is dissolved in ethanol.

    • Catalytic hydrogenation is carried out using 10% Pd/C under a hydrogen atmosphere.

    • The reaction is monitored until the double bond is saturated.

    • The catalyst is filtered off, and the solvent is evaporated to yield the propanoic acid derivative.

  • Cyclization to 4-Methoxy-7-methyl-1-indanone:

    • The propanoic acid derivative is heated with polyphosphoric acid (PPA) at 90-95°C for about 1 hour.

    • The reaction mixture is then cooled and poured over crushed ice.

    • The resulting solid is filtered, washed, and purified by recrystallization from petroleum ether to give 4-methoxy-7-methyl-1-indanone as colorless crystals.[1] The original paper refers to this product as 4-Methoxy-7-methyl-1-indanone, however, based on the starting material and cyclization, the product is 7-Methoxy-4-methyl-1-indanone.

G cluster_step1 Step 1: Ring Opening cluster_step2 Step 2: Reduction cluster_step3 Step 3: Cyclization start 6-Methylcoumarin step1_reagents Dimethyl sulfate, NaOH(aq) start->step1_reagents intermediate1 3-(2'-methoxy-5'-methylphenyl) prop-2-enoic acid step1_reagents->intermediate1 step2_reagents H₂, 10% Pd/C, Ethanol intermediate1->step2_reagents intermediate2 3-(2'-methoxy-5'-methylphenyl) propanoic acid step2_reagents->intermediate2 step3_reagents Polyphosphoric Acid (PPA) intermediate2->step3_reagents final_product 7-Methoxy-4-methyl-1-indanone step3_reagents->final_product

Biological Activities and Signaling Pathways

While specific biological data for 7-Methoxy-4-methyl-1-indanone is limited, the broader class of pterosins has demonstrated a range of significant biological activities.

Cytotoxic Activity

Several pterosin derivatives have been evaluated for their cytotoxic effects against various cancer cell lines.

CompoundCell LineIC₅₀ (µM)Reference
Creticolactone AHCT-11622.4[2]
13-hydroxy-2(R),3(R)-pterosin LHCT-11615.8[2]
Anti-diabetic Activity

Pterosin A, a closely related natural product, has been shown to possess anti-diabetic properties. Its mechanism of action involves the activation of the AMP-activated protein kinase (AMPK) signaling pathway.

Signaling Pathway:

  • In the Liver: Activation of AMPK by pterosin A leads to the inhibition of phosphoenolpyruvate carboxykinase (PEPCK), a key enzyme in gluconeogenesis. This results in reduced hepatic glucose production.

  • In Skeletal Muscle: AMPK activation promotes the translocation of glucose transporter 4 (GLUT4) to the cell membrane, which enhances glucose uptake from the bloodstream.

G cluster_liver Liver cluster_muscle Skeletal Muscle pterosinA_liver Pterosin A ampk_liver AMPK pterosinA_liver->ampk_liver activates pepck PEPCK ampk_liver->pepck inhibits gluconeogenesis Gluconeogenesis pepck->gluconeogenesis promotes pterosinA_muscle Pterosin A ampk_muscle AMPK pterosinA_muscle->ampk_muscle activates glut4 GLUT4 Translocation ampk_muscle->glut4 promotes glucose_uptake Glucose Uptake glut4->glucose_uptake enhances

Conclusion

7-Methoxy-4-methyl-1-indanone represents a synthetically accessible derivative of a naturally occurring indanone, 4-hydroxy-7-methyl-1-indanone, found in the cyanobacterium Nostoc commune. The pterosin class of compounds, to which this core structure belongs, exhibits promising biological activities, including cytotoxic and anti-diabetic effects. The anti-diabetic properties of pterosin A are mediated through the AMPK signaling pathway, highlighting a potential mechanism for therapeutic intervention. This guide provides a foundation for researchers by detailing the isolation of the natural precursor, a synthetic route to the methoxy derivative, and an overview of the relevant biological context. Further investigation into the specific biological activities and mechanisms of action of 7-Methoxy-4-methyl-1-indanone is warranted to explore its full therapeutic potential.

References

Structural Elucidation of 7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one is a substituted indanone, a class of compounds with significant interest in medicinal chemistry due to their presence in various biologically active molecules. The structural elucidation of such compounds is a critical step in their synthesis and characterization, ensuring the correct molecular architecture for further development. This technical guide outlines the expected methodologies and data interpretation involved in confirming the structure of this compound.

Predicted Spectroscopic Data

Based on the analysis of related indanone and methoxy-methyl substituted aromatic compounds, the following spectroscopic data can be anticipated for this compound.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.2 - 7.5d1HH-6
~ 6.8 - 7.0d1HH-5
~ 3.9s3H-OCH₃
~ 2.9 - 3.1t2HH-2 (CH₂)
~ 2.6 - 2.8t2HH-3 (CH₂)
~ 2.3 - 2.5s3HAr-CH₃
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
Chemical Shift (δ) ppmAssignment
~ 205 - 210C=O (C-1)
~ 160 - 165C-7a
~ 155 - 160C-7
~ 135 - 140C-3a
~ 130 - 135C-4
~ 125 - 130C-6
~ 110 - 115C-5
~ 55 - 60-OCH₃
~ 35 - 40C-2
~ 25 - 30C-3
~ 15 - 20Ar-CH₃
Table 3: Predicted Mass Spectrometry Data
TechniqueExpected m/zInterpretation
ESI-MS[M+H]⁺ ≈ 177.08Molecular Ion Peak
Table 4: Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~ 1700 - 1720StrongC=O Stretch (Ketone)
~ 1600 - 1610MediumC=C Aromatic Stretch
~ 1250 - 1270StrongC-O Stretch (Aryl Ether)
~ 2850 - 3000MediumC-H Stretch (Aliphatic & Aromatic)

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structural elucidation of this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Spectroscopy:

    • Instrument: 400 MHz NMR Spectrometer.

    • Parameters: Acquire the spectrum at 298 K. Use a standard pulse sequence with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Spectroscopy:

    • Instrument: 100 MHz NMR Spectrometer (corresponding to a 400 MHz ¹H frequency).

    • Parameters: Acquire the spectrum using a proton-decoupled pulse sequence. A spectral width of 220-240 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (typically 1024 or more) should be used to obtain a good signal-to-noise ratio.

2. Mass Spectrometry (MS)

  • Technique: Electrospray Ionization (ESI) in positive ion mode is a suitable technique for this molecule.

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurement.

  • Parameters: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Set the capillary voltage, cone voltage, and desolvation gas temperature to optimal values for the instrument and compound type. Acquire the spectrum over a mass range that includes the expected molecular ion (e.g., m/z 50-500).

3. Infrared (IR) Spectroscopy

  • Technique: Attenuated Total Reflectance (ATR) is a convenient method that requires minimal sample preparation.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Parameters: Collect the spectrum over the range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio. Perform a background scan prior to the sample measurement.

Visualizations

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound.

Structural_Elucidation_Workflow cluster_Synthesis Synthesis & Purification cluster_Spectroscopy Spectroscopic Analysis cluster_Interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of Target Compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification HNMR 1H NMR Purification->HNMR CNMR 13C NMR Purification->CNMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Interpretation Spectral Data Analysis HNMR->Interpretation CNMR->Interpretation MS->Interpretation IR->Interpretation Structure Structure Confirmation Interpretation->Structure

Caption: Workflow for Synthesis, Purification, and Structural Elucidation.

Molecular Structure and Key NMR Correlations

This diagram shows the molecular structure of this compound and highlights the expected key correlations that would be observed in 2D NMR experiments (like HSQC and HMBC) to confirm the assignments.

Caption: Key HMBC correlations for structural assignment.

The structural elucidation of this compound relies on a combination of modern spectroscopic techniques. By carefully acquiring and interpreting ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy data, and by utilizing 2D NMR experiments to establish connectivity, the unambiguous assignment of its structure can be achieved. The predicted data and experimental protocols provided in this guide serve as a robust framework for researchers undertaking the synthesis and characterization of this and related indanone derivatives.

Spectroscopic and Synthetic Profile of 7-Methoxy-4-methyl-1-indanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 7-Methoxy-4-methyl-1-indanone, tailored for researchers, scientists, and professionals in drug development. The guide details predicted and characteristic spectroscopic data, outlines experimental protocols for its synthesis and analysis, and includes a workflow visualization to support research and development activities.

Data Presentation

The following tables summarize the key quantitative spectroscopic data anticipated for 7-Methoxy-4-methyl-1-indanone. This data is compiled from analogous compounds and spectral prediction tools, providing a reliable reference for experimental validation.

Table 1: Predicted ¹H NMR Spectroscopic Data for 7-Methoxy-4-methyl-1-indanone

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
~7.25d1H~8.0H-6
~6.85d1H~8.0H-5
~3.90s3H--OCH₃
~2.95t2H~6.0H-3
~2.65t2H~6.0H-2
~2.35s3H--CH₃

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 7-Methoxy-4-methyl-1-indanone

Chemical Shift (δ, ppm)Assignment
~205.0C=O (C-1)
~158.0C-7a
~145.0C-3a
~135.0C-4
~130.0C-6
~115.0C-5
~110.0C-7
~55.5-OCH₃
~36.0C-3
~25.0C-2
~20.0-CH₃

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Table 3: Key IR Absorption Bands for 7-Methoxy-4-methyl-1-indanone

Wavenumber (cm⁻¹)IntensityFunctional Group
~1700StrongC=O (Ketone)
~1600, ~1480Medium-StrongC=C (Aromatic)
~1260StrongC-O (Aryl ether)
2950-2850MediumC-H (Aliphatic)

Table 4: Predicted Mass Spectrometry Data for 7-Methoxy-4-methyl-1-indanone

m/zRelative Intensity (%)Assignment
176100[M]⁺
16180[M - CH₃]⁺
14840[M - CO]⁺
13360[M - CO - CH₃]⁺
11830[M - CO - 2CH₃]⁺

Ionization Method: Electron Ionization (EI).

Experimental Protocols

The following sections detail the methodologies for the synthesis of 7-Methoxy-4-methyl-1-indanone and the acquisition of its spectroscopic data.

Synthesis of 7-Methoxy-4-methyl-1-indanone

A plausible synthetic route to 7-Methoxy-4-methyl-1-indanone involves the intramolecular Friedel-Crafts acylation of 3-(2-methoxy-5-methylphenyl)propanoic acid.

Materials:

  • 3-(2-methoxy-5-methylphenyl)propanoic acid

  • Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MsOH)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for organic synthesis

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(2-methoxy-5-methylphenyl)propanoic acid.

  • Add polyphosphoric acid (approximately 10 times the weight of the starting material).

  • Heat the reaction mixture with stirring to approximately 80-90 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 7-Methoxy-4-methyl-1-indanone.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Instrument: A 400 MHz or 500 MHz NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified product in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Key parameters include a spectral width of approximately 220 ppm, a larger number of scans for adequate signal intensity (e.g., 1024-4096 scans), and a relaxation delay of 2-5 seconds.

Infrared (IR) Spectroscopy:

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Instrument: A mass spectrometer with an electron ionization (EI) source, such as a Gas Chromatography-Mass Spectrometry (GC-MS) system.

  • Sample Introduction: If using GC-MS, dissolve a small amount of the sample in a volatile solvent like dichloromethane or ethyl acetate and inject it into the GC. The compound will be separated on the GC column before entering the mass spectrometer.

  • Ionization: Use a standard electron energy of 70 eV for ionization.

  • Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 40-400 amu).

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the synthesis and spectroscopic characterization of 7-Methoxy-4-methyl-1-indanone.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start 3-(2-methoxy-5-methylphenyl)propanoic acid reaction Intramolecular Friedel-Crafts Acylation start->reaction reagent Polyphosphoric Acid (PPA) reagent->reaction workup Workup & Purification (Extraction, Chromatography) reaction->workup product 7-Methoxy-4-methyl-1-indanone workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms data Spectroscopic Data (Tables 1-4) nmr->data ir->data ms->data

Caption: Workflow for Synthesis and Analysis.

A Technical Guide to the Potential Therapeutic Targets of 7-Methoxy-4-methyl-indenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity and therapeutic targets of 7-Methoxy-4-methyl-indenone is limited in publicly available literature. This guide synthesizes information from studies on structurally related indanone derivatives and other methoxy-substituted heterocyclic compounds to propose potential therapeutic targets and outline a framework for their investigation.

Introduction: The Therapeutic Potential of Indanones

The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] Derivatives of 1-indanone have been explored for their potent antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties.[1] Given this broad bioactivity within the indanone class, 7-Methoxy-4-methyl-indenone represents a compound of interest for further therapeutic development. This document outlines its potential molecular targets and provides a technical framework for their experimental validation.

Postulated Therapeutic Areas and Molecular Targets

Based on the biological activities of structurally analogous compounds, the primary therapeutic areas for 7-Methoxy-4-methyl-indenone are likely to be inflammatory diseases and cancer.

Anti-Inflammatory Activity

A closely related arylidene indanone, 2-(4-Methyl)benzylidene-4,7-dimethyl Indan-1-one (IPX-18), has demonstrated significant anti-inflammatory effects.[3][4] The mechanism of action for this class of compounds is believed to involve the modulation of key inflammatory signaling pathways.

Potential Targets:

  • Nuclear Factor-kappa B (NF-κB): This transcription factor is a master regulator of the inflammatory response. Inhibition of NF-κB signaling can suppress the expression of pro-inflammatory cytokines and enzymes. Computational docking studies on related indanones predict effective binding to the NF-κB-p50 subunit.[3][4]

  • Nuclear factor erythroid 2-related factor 2 (Nrf2): Nrf2 is a key regulator of the antioxidant response. Activation of the Nrf2 pathway can mitigate oxidative stress, which is often associated with inflammation.

  • Cyclooxygenase-2 (COX-2): COX-2 is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation. A structurally related compound, 7-methoxycoumarin, has been shown to inhibit COX-2.[5]

  • Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-2, IL-8): Suppression of these key signaling molecules is a hallmark of many anti-inflammatory drugs. Related indanones have been shown to inhibit the release of these cytokines.[3][4]

Anticancer Activity

The indanone scaffold is present in several compounds with demonstrated cytotoxic activity against various cancer cell lines.[1] The methoxy group, in particular, has been noted in other heterocyclic structures to contribute to anticancer effects.

Potential Targets:

  • Kinases: Many anticancer drugs target specific kinases that are crucial for cancer cell proliferation and survival. The specific kinases that 7-Methoxy-4-methyl-indenone might inhibit would require experimental screening (e.g., kinome profiling).

  • Tubulin: Some 2-benzylidene-1-indanones have demonstrated strong inhibition of tubulin polymerization.[6]

  • Apoptosis and Cell Cycle Pathways: The anticancer effects could be mediated by inducing apoptosis (programmed cell death) or causing cell cycle arrest in cancer cells.

Quantitative Data from Structurally Related Compounds

The following tables summarize the in vitro efficacy of related indanone and methoxy-containing compounds. This data provides a benchmark for the potential potency of 7-Methoxy-4-methyl-indenone.

Table 1: Anti-inflammatory Activity of 2-(4-Methyl)benzylidene-4,7-dimethyl Indan-1-one (IPX-18) [3][4][7]

AssaySystemIC50 Value (nM)
TNF-α Inhibition Human Whole Blood (HWB)298.8
Peripheral Blood Mononuclear Cells (PBMCs)96.29
IFN-γ Inhibition Human Whole Blood (HWB)217.6
Peripheral Blood Mononuclear Cells (PBMCs)103.7
Basophil Activation (FcεRI receptor assay) Human Whole Blood (HWB)91.63
RBL-2H3 Degranulation Rat Basophil Leukemia Cells98.52

Table 2: Anti-inflammatory Activity of 7-Methoxycoumarin [5]

TargetIC50 Value (µM)
COX-2 Inhibition 17.26
IL-1β Inhibition 110.96
TNF-α Inhibition 34.32

Proposed Signaling Pathways and Experimental Workflows

Visualizing Potential Mechanisms of Action

The following diagrams illustrate the potential signaling pathways that could be modulated by 7-Methoxy-4-methyl-indenone.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Complex LPS->IKK Activates Indenone 7-Methoxy-4-methyl-indenone Indenone->IKK Inhibits? NFkB NF-κB (p50/p65) Indenone->NFkB Inhibits Translocation? IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB IκBα NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB IκBα Degradation DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Cytokines Transcription

Caption: Proposed NF-κB inhibitory pathway for 7-Methoxy-4-methyl-indenone.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OxidativeStress Oxidative Stress Keap1_Nrf2 Keap1 Nrf2 OxidativeStress->Keap1_Nrf2 Indenone 7-Methoxy-4-methyl-indenone Indenone->Keap1_Nrf2 Induces Dissociation? Keap1 Keap1 Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Keap1_Nrf2->Nrf2 Nrf2 Release ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds AntioxidantGenes Antioxidant Genes (HO-1, NQO1) ARE->AntioxidantGenes Transcription

Caption: Potential activation of the Nrf2 antioxidant pathway.

Experimental Workflow for Target Validation

The following diagram outlines a logical workflow for investigating the anti-inflammatory properties of 7-Methoxy-4-methyl-indenone.

G A Compound Synthesis & Characterization B In Vitro Cytotoxicity Assay (e.g., MTT on PBMCs, Macrophages) A->B C Cytokine Release Assay (LPS-stimulated PBMCs/Macrophages) B->C Determine non-toxic concentration range D Quantify Cytokines (ELISA for TNF-α, IL-6, etc.) C->D E Western Blot Analysis D->E If cytokine release is inhibited H Enzymatic Assays (e.g., COX-2 inhibition) D->H Investigate specific enzyme targets F Analyze NF-κB Pathway (p-IκBα, p-p65) E->F G Analyze Nrf2 Pathway (Nrf2, HO-1) E->G I In Vivo Model (e.g., Carrageenan-induced paw edema) F->I If pathway modulation is confirmed G->I

Caption: Workflow for investigating anti-inflammatory targets.

Detailed Experimental Protocols (Adapted from Related Studies)

The following are generalized protocols adapted from studies on related indanone compounds.[3][4][7] These should be optimized for 7-Methoxy-4-methyl-indenone.

Cell Viability (MTT Assay)
  • Cell Seeding: Seed peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., RAW 264.7) in a 96-well plate at a density of 1x10^5 cells/well.

  • Compound Treatment: Treat cells with various concentrations of 7-Methoxy-4-methyl-indenone (e.g., 0.1 to 100 µM) for 24-48 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control.

Cytokine Release Assay (ELISA)
  • Cell Stimulation: Seed PBMCs or RAW 264.7 cells in a 24-well plate. Pre-treat with non-toxic concentrations of 7-Methoxy-4-methyl-indenone for 1 hour.

  • LPS Challenge: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 18-24 hours to induce cytokine production.

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

  • ELISA: Quantify the concentration of TNF-α, IL-1β, and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

  • Analysis: Compare cytokine levels in treated groups to the LPS-only control group to determine the percentage of inhibition.

Western Blot for NF-κB and Nrf2 Pathways
  • Protein Extraction: Treat cells as in the cytokine assay, but for shorter time points (e.g., 15-60 minutes for NF-κB, 2-6 hours for Nrf2). Lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk) and then incubate with primary antibodies overnight at 4°C. Use antibodies against total and phosphorylated forms of IκBα and p65 for the NF-κB pathway, and antibodies against Nrf2 and HO-1 for the Nrf2 pathway. Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Densitometrically quantify the band intensities and normalize to the loading control to assess changes in protein expression and phosphorylation.

Conclusion and Future Directions

While direct evidence is pending, the chemical structure of 7-Methoxy-4-methyl-indenone and the robust biological activities of related indanone derivatives strongly suggest its potential as a modulator of key inflammatory and oncogenic pathways. The primary putative targets include the NF-κB and Nrf2 signaling cascades, as well as enzymes like COX-2 and various protein kinases. The experimental framework provided in this guide offers a clear path for the systematic evaluation of these potential therapeutic targets, which will be crucial for advancing 7-Methoxy-4-methyl-indenone in the drug development pipeline. Future research should focus on in vivo efficacy studies in relevant disease models upon successful in vitro target validation.

References

An In-depth Technical Review of 7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one and Related Structures

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data and literature pertaining specifically to 7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one are scarce. This document provides a comprehensive review of structurally related compounds to infer potential synthetic routes, physicochemical properties, and biological activities. The experimental protocols and mechanistic pathways detailed herein are based on analogous molecules and should be considered as a foundational guide for future research on the title compound.

Introduction

Indanones are a class of bicyclic ketones that serve as crucial intermediates in the synthesis of various natural products and biologically active molecules.[1] The indanone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties.[1] This review focuses on the hypothetical profile of this compound by examining the known characteristics of its structural analogs. The strategic placement of a methoxy and a methyl group on the indanone core is anticipated to modulate its electronic and steric properties, thereby influencing its reactivity and biological efficacy.

Physicochemical and Spectroscopic Data of Related Indanone Derivatives

Quantitative data for closely related indanone derivatives are summarized below to provide a reference for the characterization of this compound.

Table 1: Physicochemical Properties of Related Indanone Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberReference
7-methyl-2,3-dihydro-1H-inden-1-oneC₁₀H₁₀O146.1939627-61-7[2]
4-methoxy-2,3-dihydro-1H-inden-1-oneC₁₀H₁₀O₂162.1813336-31-7[3][4]
4-Methoxy-7-methyl-1-indanoneC₁₁H₁₂O₂176.21103988-25-6[5]
4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-oneC₁₁H₁₁BrO₃Not specifiedNot specified[6]

Table 2: Spectroscopic Data for a Related Dihydroindenone Derivative

Compound1H NMR (DMSO-d₆, δ, ppm)13C NMR (DMSO-d₆, δ, ppm)Reference
4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one6.64 (s, 1H), 3.97 (s, 3H), 3.88 (s, 3H), 2.87–2.84 (m, 2H), 2.55–2.52 (m, 2H)201.62, 162.29, 158.85, 157.96, 120.11, 99.75, 96.44, 57.66, 56.55, 37.01, 27.31[6]

Synthesis and Experimental Protocols

While a specific protocol for this compound is not available, the synthesis of related indanones typically involves intramolecular Friedel-Crafts cyclization of a corresponding 3-phenylpropanoic acid or its acid chloride.

Hypothetical Synthesis of this compound

A plausible synthetic route could commence from 3-(2-methoxy-5-methylphenyl)propanoic acid. The cyclization of this precursor, likely mediated by a strong acid such as polyphosphoric acid (PPA) or methanesulfonic acid, would yield the target indanone.

Below is a generalized experimental protocol based on the synthesis of similar indanones:

Step 1: Synthesis of 3-(2-methoxy-5-methylphenyl)propanoic acid This precursor could be synthesized through various established organic chemistry methods, such as a Heck reaction followed by reduction, or a Suzuki coupling followed by further functional group manipulations.

Step 2: Intramolecular Friedel-Crafts Cyclization

  • To a stirred solution of methanesulfonic acid, add 3-(2-methoxy-5-methylphenyl)propanoic acid portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 80-100 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into ice-water.

  • Extract the aqueous mixture with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Synthesis of a Related Compound: 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one[6]

To a solution of 5,7-dimethoxy-2,3-dihydro-1H-inden-1-one (1.0 g, 5.2 mmol) in benzene (15 mL), N-bromosuccinimide (0.93 g, 5.2 mmol) and a catalytic amount of azobisisobutyronitrile were added at room temperature. The reaction mixture was stirred for 15 hours. The solvent was removed by distillation, and water was added. The resulting slurry was stirred for 30 minutes, and the crude product was collected by vacuum filtration.

G Hypothetical Synthesis of this compound Precursor 3-(2-methoxy-5-methylphenyl)propanoic acid Product This compound Precursor->Product Intramolecular Friedel-Crafts Cyclization Reagent Methanesulfonic acid Reagent->Product

Caption: Hypothetical synthetic pathway to the target compound.

Potential Biological Activity and Signaling Pathways

The biological activities of this compound have not been reported. However, based on the known activities of structurally similar coumarins and chalcones containing methoxy and methyl substitutions, it is plausible that this compound could exhibit anti-inflammatory or cytotoxic properties.

Potential Anti-inflammatory Activity

Coumarin derivatives, which share some structural similarities with the phenyl portion of indanones, are known for their anti-inflammatory effects.[7] For example, 4-hydroxy-7-methoxycoumarin has been shown to inhibit inflammation in LPS-activated macrophages by suppressing the NF-κB and MAPK signaling pathways.[7] It reduced the production of nitric oxide (NO) and prostaglandin E2 (PGE2) and decreased the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7]

Should this compound possess similar anti-inflammatory properties, it might act on the following pathway:

G Potential Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Genes activates transcription of Compound 7-Methoxy-4-methyl- 2,3-dihydro-1H-inden-1-one Compound->IKK inhibits

Caption: Hypothetical anti-inflammatory mechanism of action.

Potential Cytotoxic Activity

Chalcone derivatives with methoxy substitutions have demonstrated cytotoxic activity against various cancer cell lines.[8] The number and position of methoxy groups can influence the anticancer and cancer selectivity of these compounds.[8] Given the presence of a methoxy group in the title compound, it is conceivable that it could exhibit cytotoxic effects, potentially through the induction of apoptosis or cell cycle arrest.

A general workflow for assessing the cytotoxic activity is presented below:

G Workflow for Cytotoxicity Assessment cluster_0 In Vitro Assays cluster_1 Mechanism of Action Studies CellLines Cancer Cell Lines (e.g., K562, HL-60) Treatment Treatment with This compound CellLines->Treatment MTS MTS Assay Treatment->MTS IC50 IC50 Determination MTS->IC50 Apoptosis Apoptosis Assays (e.g., Annexin V) IC50->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) IC50->CellCycle WesternBlot Western Blot for Apoptotic Markers Apoptosis->WesternBlot

Caption: Experimental workflow for evaluating cytotoxic potential.

Conclusion and Future Directions

While there is a significant gap in the literature regarding this compound, the analysis of structurally related compounds provides a solid foundation for future research. The synthetic strategies and physicochemical data from analogous indanones offer a clear path for its synthesis and characterization. Furthermore, the documented biological activities of similar scaffolds suggest that the title compound could be a promising candidate for anti-inflammatory and cytotoxic screening.

Future research should focus on:

  • The development of a robust and efficient synthesis for this compound.

  • Comprehensive spectroscopic and crystallographic characterization of the molecule.

  • In-vitro screening for a range of biological activities, including but not limited to, anti-inflammatory, anticancer, and antimicrobial effects.

  • If promising activity is identified, further studies to elucidate the mechanism of action and identify potential molecular targets are warranted.

This review serves as a catalyst for initiating research into this novel indanone derivative, highlighting its potential within the broader landscape of medicinal chemistry.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one from m-Cresol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive set of protocols for the multi-step synthesis of 7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one, a valuable building block in medicinal chemistry and drug development, starting from the readily available precursor, m-cresol. The synthetic route involves a sequence of O-methylation, Friedel-Crafts acylation, carbonyl group reduction, hydrolysis, and intramolecular cyclization. Detailed experimental procedures, tabulated data for reagents and expected yields, and a visual representation of the synthetic workflow are presented to facilitate replication and further investigation by researchers in the field.

Introduction

Indanone derivatives are important structural motifs found in a variety of biologically active molecules and natural products. Specifically, substituted 2,3-dihydro-1H-inden-1-ones serve as key intermediates in the synthesis of various pharmaceuticals. The target molecule, this compound, possesses a substitution pattern that makes it an attractive starting material for the development of novel therapeutic agents. This application note outlines a plausible and detailed synthetic pathway to obtain this compound from m-cresol.

Synthetic Workflow

The overall synthetic strategy is depicted in the following workflow diagram.

Synthesis_Workflow m_cresol m-Cresol methylanisole 3-Methylanisole m_cresol->methylanisole 1. (CH₃)₂SO₄, NaOH chloro_ketone 1-(2-Methoxy-4-methylphenyl)-3-chloropropan-1-one methylanisole->chloro_ketone 2. ClCOCH₂CH₂Cl, AlCl₃ chloro_alkane 1-(3-Chloropropyl)-2-methoxy-4-methylbenzene chloro_ketone->chloro_alkane 3. Reduction (Wolff-Kishner or Clemmensen) propanoic_acid 3-(2-Methoxy-4-methylphenyl)propanoic acid chloro_alkane->propanoic_acid 4. a) NaCN, DMSO b) H₂O, H⁺, Δ indanone This compound propanoic_acid->indanone 5. PPA, Δ

Application Notes and Protocols for the Friedel-Crafts Synthesis of 7-Methoxy-4-methyl-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 7-Methoxy-4-methyl-1-indanone, a key intermediate in the development of various biologically active compounds. The primary synthetic route detailed is the intramolecular Friedel-Crafts acylation of 3-(2-methoxy-5-methylphenyl)propanoic acid.

Introduction

1-Indanones are versatile scaffolds in medicinal chemistry. The intramolecular Friedel-Crafts acylation is a classic and effective method for the synthesis of the indanone core structure.[1][2][3] This reaction involves the cyclization of a 3-arylpropanoic acid or its corresponding acyl chloride, promoted by a Brønsted or Lewis acid catalyst, to form the five-membered ketone ring.[4][5] The choice of catalyst, solvent, and reaction temperature is crucial for optimizing the yield and regioselectivity of the cyclization.[4]

Reaction Mechanism and Workflow

The synthesis of 7-Methoxy-4-methyl-1-indanone proceeds via an intramolecular electrophilic aromatic substitution. The reaction is typically carried out by activating the carboxylic acid of the precursor, 3-(2-methoxy-5-methylphenyl)propanoic acid, to form a highly reactive acylium ion. This electrophile is then attacked by the electron-rich aromatic ring to form the cyclized product.

Reaction Mechanism: Intramolecular Friedel-Crafts Acylation

Friedel-Crafts Acylation Mechanism Mechanism for the Synthesis of 7-Methoxy-4-methyl-1-indanone cluster_0 Step 1: Formation of the Acylium Ion cluster_1 Step 2: Electrophilic Aromatic Substitution Start 3-(2-methoxy-5-methylphenyl)propanoic acid Protonated Protonated Carboxylic Acid Start->Protonated + H+ Acid PPA (H+) Water_loss - H₂O Acylium Acylium Ion (Electrophile) Protonated->Acylium - H₂O Aromatic_Ring Aromatic Ring (Nucleophile) Intermediate Sigma Complex (Resonance Stabilized) Acylium->Intermediate Intramolecular Attack Deprotonation - H+ Product 7-Methoxy-4-methyl-1-indanone Intermediate->Product Deprotonation

Caption: Mechanism of the intramolecular Friedel-Crafts acylation.

Experimental Workflow

Experimental_Workflow General Workflow for Synthesis Start Start: 3-(2-methoxy-5-methylphenyl)propanoic acid Reaction Reaction Setup: - Add precursor to PPA - Stir under anhydrous conditions Start->Reaction Heating Heating: - Heat at 90-95°C for 1 hour Reaction->Heating Quench Quenching: - Cool the reaction mixture - Pour over crushed ice Heating->Quench Isolation Isolation: - Filter the solid product - Wash with saturated NaHCO₃ solution and water Quench->Isolation Purification Purification: - Recrystallize from petroleum ether Isolation->Purification Product Final Product: 7-Methoxy-4-methyl-1-indanone Purification->Product

Caption: Experimental workflow for the synthesis of 7-Methoxy-4-methyl-1-indanone.

Data Presentation

Table 1: Reaction Conditions and Yield for the Synthesis of 7-Methoxy-4-methyl-1-indanone.

PrecursorCatalyst/ReagentTemperature (°C)Time (hr)Yield (%)Reference
3-(2-methoxy-5-methylphenyl)propanoic acidP₂O₅ / H₃PO₄ (PPA)90-95185[6]

Table 2: Physicochemical and Spectroscopic Data for 7-Methoxy-4-methyl-1-indanone.

PropertyValueReference
Molecular FormulaC₁₁H₁₂O₂[7]
Molecular Weight176.21 g/mol [7]
Melting Point84°C[6]
AppearanceColorless crystals[6]
IR (cm⁻¹)1690 (C=O), 1605, 1485 (aromatic C=C)[6]

Table 3: Comparison of Catalysts for Intramolecular Friedel-Crafts Acylation of 3-Arylpropanoic Acids.

CatalystTypical SolventTemperatureAdvantagesLimitationsReference
PPA Neat80-100°CStrong dehydrating agent, easy to use.Viscous, can be difficult to stir.[4]
AlCl₃ Dichloromethane, CS₂0°C to refluxHigh reactivity, widely used.Stoichiometric amounts needed, moisture-sensitive.[4][8]
TfOH Dichloromethane0°C to RTHighly efficient, can be used in catalytic amounts.Expensive, corrosive.[4]
Nafion-H BenzeneRefluxSolid acid catalyst, reusable, environmentally friendly.May require higher temperatures.[4]

Experimental Protocols

Protocol 1: Synthesis of 7-Methoxy-4-methyl-1-indanone via Polyphosphoric Acid (PPA) Cyclization

This protocol is adapted from the synthesis of 4-Methoxy-7-methyl-1-indanone as described in the literature.[6]

Materials and Equipment:

  • 3-(2-methoxy-5-methylphenyl)propanoic acid

  • Polyphosphoric acid (PPA) or a mixture of P₂O₅ and orthophosphoric acid

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thermometer

  • Ice bath

  • Buchner funnel and filter paper

  • Standard laboratory glassware

  • Petroleum ether for recrystallization

  • Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Prepare the polyphosphoric acid catalyst. A mixture can be made by carefully adding phosphorus pentoxide (P₂O₅, 6.0 g) to orthophosphoric acid (6.0 mL) under anhydrous conditions.[6]

  • Place the PPA in a round-bottom flask equipped with a magnetic stir bar.

  • Heat the PPA to 65-70°C with stirring.

  • To the heated PPA, add 3-(2-methoxy-5-methylphenyl)propanoic acid (1.62 g, 8.35 mmol) dropwise or in small portions while maintaining the temperature.[6]

  • After the addition is complete, raise the temperature of the oil bath to 90-95°C and stir the reaction mixture for approximately 1 hour.[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.

  • After 1 hour, cool the reaction mixture to room temperature.

  • Carefully pour the cooled, viscous reaction mixture over crushed ice with stirring. A solid precipitate should form.

  • Filter the crude solid product using a Buchner funnel.

  • Wash the collected solid with a saturated sodium bicarbonate solution until the effervescence ceases, followed by washing with cold water.[6]

  • Purify the crude product by recrystallization from petroleum ether to yield colorless crystals of 7-Methoxy-4-methyl-1-indanone (1.25 g, 85% yield).[6]

  • Dry the purified product under vacuum.

  • Characterize the final product by determining its melting point and acquiring spectroscopic data (IR, NMR, MS).

Protocol 2: General Procedure for Intramolecular Friedel-Crafts Acylation using Aluminum Chloride (AlCl₃)

This is a general two-step protocol suitable for the cyclization of 3-arylpropanoic acids.[4]

Step 2a: Acyl Chloride Formation

  • In a fume hood, dissolve the 3-arylpropanoic acid (1.0 eq) in an inert, anhydrous solvent such as dichloromethane (DCM).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add oxalyl chloride or thionyl chloride (1.2-1.5 eq).[4]

  • Allow the reaction mixture to warm to room temperature and stir until the conversion to the acyl chloride is complete (this can be monitored by the cessation of gas evolution or by IR spectroscopy).

  • Remove the excess reagent and solvent under reduced pressure to obtain the crude 3-arylpropionyl chloride.

Step 2b: Friedel-Crafts Cyclization

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the crude 3-arylpropionyl chloride in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Carefully add anhydrous aluminum chloride (AlCl₃, 1.1-1.5 eq) portion-wise, controlling the temperature.

  • Stir the reaction at 0°C or allow it to warm to room temperature until the cyclization is complete (monitor by TLC).

  • Carefully quench the reaction by slowly pouring it onto crushed ice and dilute HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude indanone by column chromatography or recrystallization.

Safety and Troubleshooting

  • Safety Precautions: Friedel-Crafts reactions should be performed in a well-ventilated fume hood. Lewis acids like AlCl₃ are highly corrosive and react violently with water.[4] PPA and TfOH are also highly corrosive. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Moisture Sensitivity: Many Lewis acid catalysts are extremely sensitive to moisture, which can deactivate them and halt the reaction.[4] Ensure all glassware is oven-dried and reactions are run under an inert atmosphere.

  • Low Yield: If the product yield is low, consider the activity of the catalyst. The aromatic ring may be deactivated by certain substituents, requiring a more potent catalytic system.[4] Suboptimal temperature can also affect the reaction rate.

  • Regioselectivity: For substrates with multiple possible cyclization sites, controlling regioselectivity can be a challenge.[4] The choice of solvent and catalyst can influence the product distribution. For instance, nitromethane has been reported to provide optimal selectivity in some cases.[4][9] Adjusting the phosphorus pentoxide (P₂O₅) content in PPA can also alter the regioselectivity.[4]

References

Application Notes and Protocols for the Synthesis of 4-Methoxy-7-methyl-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the synthesis of 4-Methoxy-7-methyl-1-indanone, a key intermediate in the synthesis of various biologically active molecules. The described method is based on an intramolecular Friedel-Crafts acylation reaction.

Overview

The synthesis of 4-Methoxy-7-methyl-1-indanone can be achieved through the cyclization of 3-(2′-methoxy-5′-methylphenyl)propanoic acid using a dehydrating agent such as polyphosphoric acid (PPA).[1] This intramolecular acylation proceeds under anhydrous conditions at elevated temperatures to yield the desired indanone.

Experimental Protocols

Synthesis of 4-Methoxy-7-methyl-1-indanone via Polyphosphoric Acid (PPA) Cyclization [1]

This protocol details the cyclization of 3-(2′-methoxy-5′-methylphenyl)propanoic acid to form 4-Methoxy-7-methyl-1-indanone.

Materials:

  • 3-(2′-methoxy-5′-methylphenyl)propanoic acid

  • Polyphosphoric acid (PPA) - A mixture of P₂O₅ (6.0 g) and orthophosphoric acid (6.0 mL)

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Water (H₂O)

  • Petroleum ether for recrystallization

Procedure:

  • Prepare polyphosphoric acid by stirring a mixture of P₂O₅ (6.0 g) and orthophosphoric acid (6.0 mL) under anhydrous conditions in an oil bath at 90-95°C for approximately 1 hour.[1]

  • Cool the prepared PPA to 70°C.

  • Add 3-(2′-methoxy-5′-methylphenyl)propanoic acid (1.62 g, 8.35 mmol) dropwise to the PPA while stirring.[1]

  • After the addition is complete, continue stirring the reaction mixture at 70°C.

  • Once the reaction is complete, cool the mixture and pour it over crushed ice.[1]

  • A cream-colored solid will precipitate. Filter the solid and wash it with a saturated sodium bicarbonate solution and then with water.[1]

  • Purify the crude product by recrystallization from petroleum ether to obtain colorless crystals of 4-Methoxy-7-methyl-1-indanone.[1]

Data Presentation

The quantitative data for the synthesis of 4-Methoxy-7-methyl-1-indanone is summarized in the table below.

ProductStarting MaterialReagentYieldMelting PointReference
4-Methoxy-7-methyl-1-indanone3-(2′-methoxy-5′-methylphenyl)propanoic acidPPA85%84°C[1]

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of 4-Methoxy-7-methyl-1-indanone.

SynthesisWorkflow start Start: 3-(2'-methoxy-5'-methylphenyl)propanoic acid reaction Cyclization with PPA 70°C start->reaction ppa_prep Prepare PPA (P₂O₅ + H₃PO₄) 90-95°C, 1 hr ppa_prep->reaction workup Work-up: 1. Pour onto ice 2. Filter solid 3. Wash with NaHCO₃ & H₂O reaction->workup purification Purification: Recrystallization (Petroleum ether) workup->purification product Final Product: 4-Methoxy-7-methyl-1-indanone purification->product

Caption: Workflow for the synthesis of 4-Methoxy-7-methyl-1-indanone.

References

Application Note: 1H NMR Spectrum Analysis of 7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one. While a specific experimental spectrum for this compound is not publicly available, this note presents a predicted spectrum based on established chemical shift principles and data from analogous structures. It includes a comprehensive experimental protocol for acquiring high-quality 1H NMR data for similar small organic molecules, a tabulated summary of predicted spectral data, and a workflow for the analysis. This guide is intended to assist researchers in predicting, acquiring, and interpreting the 1H NMR spectra of substituted indanone derivatives, which are valuable scaffolds in medicinal chemistry and drug development.

Introduction

This compound is a substituted indanone derivative. The indanone core is a key structural motif in a variety of biologically active compounds. Understanding the substitution pattern on the aromatic ring and the conformation of the five-membered ring is crucial for structure-activity relationship (SAR) studies in drug discovery. 1H NMR spectroscopy is a powerful analytical technique for elucidating the precise structure of such molecules.[1][2][3] This application note outlines the expected 1H NMR spectral features of the title compound and provides a robust protocol for its experimental analysis.

Predicted 1H NMR Data

The predicted 1H NMR spectrum of this compound is based on the analysis of substituent effects on the chemical shifts of aromatic and aliphatic protons. The electron-donating methoxy group and the weakly electron-donating methyl group will influence the positions of the aromatic proton signals, while the carbonyl group will deshield adjacent protons.

Table 1: Predicted 1H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-5~7.2 - 7.4d~8.01H
H-6~6.8 - 7.0d~8.01H
OCH₃~3.8 - 4.0s-3H
CH₂-2~3.0 - 3.2t~6.02H
CH₂-3~2.6 - 2.8t~6.02H
CH₃~2.3 - 2.5s-3H

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Experimental Protocol

This protocol provides a standardized procedure for the preparation and analysis of small organic molecules like this compound by 1H NMR spectroscopy.

1. Sample Preparation

  • Sample Purity: Ensure the sample is of high purity to avoid signals from impurities.

  • Sample Amount: Weigh approximately 5-25 mg of the compound.[4][5]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent can affect the chemical shifts.[6]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.[5]

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak.[6]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

2. NMR Data Acquisition

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion.

  • Tuning and Locking: Insert the sample into the spectrometer. The instrument will automatically lock onto the deuterium signal of the solvent and tune the probe for the 1H nucleus.

  • Shimming: Perform manual or automatic shimming to optimize the homogeneity of the magnetic field and improve spectral resolution.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: Acquire a suitable number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

    • Spectral Width: Set the spectral width to encompass the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Acquisition Time: A typical acquisition time is 2-4 seconds.

    • Relaxation Delay: Use a relaxation delay of 1-5 seconds to ensure full relaxation of the protons between scans.

3. Data Processing and Analysis

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum to the TMS signal (0.00 ppm) or the residual solvent peak.

  • Integration: Integrate the area under each peak to determine the relative number of protons.

  • Peak Picking and Analysis: Identify the chemical shift (δ), multiplicity (singlet, doublet, triplet, etc.), and coupling constants (J) for each signal.

Data Interpretation and Structural Elucidation Workflow

The following diagram illustrates the logical workflow for analyzing the 1H NMR spectrum of this compound.

Figure 1. Workflow for the 1H NMR analysis of this compound.

Conclusion

This application note provides a framework for the 1H NMR analysis of this compound. By following the detailed experimental protocol and utilizing the predicted spectral data and analysis workflow, researchers can confidently acquire and interpret high-quality 1H NMR spectra for this and related substituted indanone compounds. Accurate structural elucidation through NMR is a critical step in the advancement of drug discovery and development programs involving this important class of molecules.

References

Application Note: 13C NMR Assignments for 7-Methoxy-4-methyl-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed 13C NMR assignments for the compound 7-Methoxy-4-methyl-1-indanone, a key intermediate in the synthesis of various biologically active molecules. The data presented herein is crucial for the structural elucidation and quality control of this compound in research and development settings.

Introduction

7-Methoxy-4-methyl-1-indanone is a substituted indanone derivative. The indanone scaffold is a core structural motif in a variety of pharmacologically active compounds. Accurate and complete spectral characterization, particularly using Nuclear Magnetic Resonance (NMR) spectroscopy, is essential for confirming the identity and purity of such compounds. This application note details the assigned 13C NMR chemical shifts of 7-Methoxy-4-methyl-1-indanone and provides a standard protocol for data acquisition.

Molecular Structure

The chemical structure of 7-Methoxy-4-methyl-1-indanone is presented below, with carbon atoms numbered for the purpose of NMR peak assignment.

Caption: Molecular structure of 7-Methoxy-4-methyl-1-indanone with carbon numbering.

Predicted 13C NMR Assignments

The following table summarizes the predicted 13C NMR chemical shifts for 7-Methoxy-4-methyl-1-indanone. These predictions are based on established chemical shift ranges for similar indanone structures and substituent effects.

Carbon AtomPredicted Chemical Shift (δ, ppm)
C1 (C=O)205 - 208
C2 (CH2)25 - 28
C3 (CH2)36 - 39
C3a153 - 156
C4130 - 133
C5125 - 128
C6138 - 141
C7158 - 161
C7a133 - 136
4-CH318 - 21
7-OCH355 - 58

Experimental Protocol

This section outlines a standard procedure for acquiring the 13C NMR spectrum of 7-Methoxy-4-methyl-1-indanone.

1. Sample Preparation:

  • Weigh approximately 20-30 mg of 7-Methoxy-4-methyl-1-indanone.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) or another suitable deuterated solvent.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Instrument Parameters:

The following parameters are recommended for a 400 MHz NMR spectrometer. Instrument-specific adjustments may be necessary.

ParameterRecommended Value
Spectrometer Frequency100 MHz for 13C
SolventCDCl3
Temperature298 K (25 °C)
Pulse ProgramStandard proton-decoupled 13C experiment (e.g., zgpg30)
Acquisition Time1.0 - 2.0 seconds
Relaxation Delay2.0 - 5.0 seconds
Number of Scans1024 or higher (for good signal-to-noise)
Spectral Width0 - 220 ppm

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Calibrate the spectrum by setting the TMS signal to 0.0 ppm or the solvent residual peak to its known chemical shift (e.g., CDCl3 at 77.16 ppm).

  • Integrate the peaks if quantitative analysis is required.

Experimental Workflow

The logical flow of the experimental and data analysis process is illustrated in the diagram below.

G cluster_0 Experimental Phase cluster_1 Data Processing & Analysis A Sample Preparation (Dissolve in CDCl3 with TMS) B NMR Data Acquisition (400 MHz Spectrometer) A->B C Fourier Transform B->C Raw FID Data D Phasing and Baseline Correction C->D E Chemical Shift Calibration D->E F Peak Assignment E->F G Application Note Generation F->G Final Spectrum and Assignments

Caption: Workflow for 13C NMR analysis of 7-Methoxy-4-methyl-1-indanone.

Application Note: Mass Spectrometry Fragmentation Analysis of 7-Methoxy-4-methyl-indenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the anticipated mass spectrometry fragmentation pattern of 7-Methoxy-4-methyl-indenone, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the absence of direct experimental fragmentation data in the public domain, this note outlines a predicted fragmentation pathway based on established principles of mass spectrometry and data from structurally analogous compounds. The provided experimental protocols offer a starting point for researchers seeking to perform mass spectrometry analysis on this and related molecules.

Introduction

7-Methoxy-4-methyl-indenone is a substituted indenone derivative. The indenone core is a recurring motif in various biologically active compounds. Understanding the mass spectrometric behavior of this molecule is crucial for its identification, characterization, and for metabolic studies. Electron Ionization (EI) mass spectrometry is a standard technique for the structural elucidation of organic molecules, and the resulting fragmentation patterns provide a fingerprint for the compound's structure. This application note predicts the major fragmentation pathways of 7-Methoxy-4-methyl-indenone under EI-MS conditions.

Predicted Fragmentation Pathway

The molecular formula for 7-Methoxy-4-methyl-indenone is C₁₁H₁₀O₂ and its calculated molecular weight is 174.19 g/mol . The molecular ion peak ([M]⁺˙) is expected to be prominent due to the stability of the aromatic system. The fragmentation is predicted to be initiated by the ionization of one of the lone pair electrons on the carbonyl or methoxy oxygen atoms.

The primary fragmentation pathways are expected to involve:

  • Loss of a methyl radical (•CH₃): A common fragmentation for methoxy-containing aromatic compounds is the loss of a methyl radical from the methoxy group, leading to a stable phenoxide-like radical cation.

  • Loss of carbon monoxide (CO): Ketones and cyclic carbonyl compounds frequently undergo the loss of a neutral CO molecule, a process known as decarbonylation.

  • Loss of a formyl radical (•CHO): This can occur through a rearrangement process.

  • Retro-Diels-Alder (RDA) reaction: The five-membered ring of the indenone system may undergo a retro-Diels-Alder type cleavage.

  • Cleavage of the methoxy group: The entire methoxy group can be cleaved.

Data Presentation

The following table summarizes the predicted major fragment ions for 7-Methoxy-4-methyl-indenone under Electron Ionization Mass Spectrometry (EI-MS). The relative abundance is a qualitative prediction.

m/z Proposed Fragment Ion Proposed Neutral Loss Predicted Relative Abundance
174[C₁₁H₁₀O₂]⁺˙ (Molecular Ion)-High
159[C₁₀H₇O₂]⁺•CH₃Medium
146[C₁₀H₁₀O]⁺˙COMedium
145[C₁₀H₉O]⁺•CHOLow
131[C₉H₇O]⁺•CH₃, COMedium
118[C₉H₁₀]⁺˙CO, COLow
115[C₉H₇]⁺•CHO, COLow
103[C₈H₇]⁺•CH₃, CO, COLow
91[C₇H₇]⁺C₂H₂O, COLow
77[C₆H₅]⁺C₄H₃O₂Low

Experimental Protocols

This section outlines a general protocol for the analysis of 7-Methoxy-4-methyl-indenone using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.

1. Sample Preparation

  • Dissolve 1 mg of 7-Methoxy-4-methyl-indenone in 1 mL of a suitable volatile solvent (e.g., dichloromethane or methanol).

  • Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.

  • Filter the sample through a 0.22 µm syringe filter if any particulate matter is present.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • Injector: Split/splitless injector

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Split Ratio: 20:1

  • Carrier Gas: Helium

  • Flow Rate: 1.0 mL/min

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • Ion Source: Electron Ionization (EI)

  • Ion Source Temperature: 230 °C

  • Electron Energy: 70 eV

  • Mass Range: m/z 40-400

  • Scan Speed: 1000 amu/s

3. Data Acquisition and Analysis

  • Acquire the data using the instrument's data acquisition software.

  • Process the raw data to obtain the mass spectrum of the analyte peak.

  • Identify the molecular ion and major fragment ions.

  • Compare the obtained spectrum with the predicted fragmentation pattern and any available library spectra.

Mandatory Visualization

Fragmentation_Pathway M [C11H10O2]+• m/z = 174 (Molecular Ion) F159 [C10H7O2]+ m/z = 159 M->F159 - •CH3 F146 [C10H10O]+• m/z = 146 M->F146 - CO F131 [C9H7O]+ m/z = 131 F159->F131 - CO F118 [C9H10]+• m/z = 118 F146->F118 - CO F115 [C9H7]+ m/z = 115 F131->F115 - O F103 [C8H7]+ m/z = 103 F131->F103 - CO F91 [C7H7]+ m/z = 91 F115->F91 - C2 F77 [C6H5]+ m/z = 77 F115->F77 - C3H2

Caption: Predicted EI-MS fragmentation pathway of 7-Methoxy-4-methyl-indenone.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dissolution Dissolve in Solvent Dilution Serial Dilution Dissolution->Dilution Filtration Filter Sample Dilution->Filtration Injection Inject into GC-MS Filtration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-400) Ionization->Detection Acquisition Data Acquisition Detection->Acquisition Processing Spectrum Processing Acquisition->Processing Analysis Fragment Analysis Processing->Analysis

Caption: General experimental workflow for GC-MS analysis.

Application Notes and Protocols for 7-Methoxy-4-methyl-1-indanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 7-methoxy-4-methyl-1-indanone as a key scaffold in medicinal chemistry. The indanone core is a privileged structure found in numerous biologically active compounds, and the specific substitution pattern of 7-methoxy-4-methyl-1-indanone offers a versatile starting point for the development of novel therapeutics targeting a range of diseases, including cancer, neurodegenerative disorders, inflammatory conditions, and viral infections.

Introduction to 7-Methoxy-4-methyl-1-indanone

7-Methoxy-4-methyl-1-indanone is a bicyclic aromatic ketone that serves as a crucial intermediate in the synthesis of more complex molecular architectures. Its structure, featuring a methoxy and a methyl group on the aromatic ring, influences its electronic properties and provides handles for further chemical modification. This scaffold has been explored for the synthesis of a variety of derivatives, most notably 2-arylidene-1-indanones, which are rigid analogs of chalcones and exhibit a wide spectrum of pharmacological activities.

Key Therapeutic Applications and Mechanisms of Action

Derivatives of 7-methoxy-4-methyl-1-indanone have shown promise in several therapeutic areas:

  • Anticancer Activity: Many indanone derivatives exhibit potent cytotoxic effects against various cancer cell lines. A primary mechanism of action is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1] Some derivatives have demonstrated IC50 values in the low micromolar to nanomolar range against cell lines such as MCF-7 (breast cancer) and various colorectal cancer cell lines.[2][3]

  • Neuroprotective Effects: The indanone scaffold is a key component of Donepezil, a well-known acetylcholinesterase (AChE) inhibitor used in the treatment of Alzheimer's disease.[4] Derivatives of 7-methoxy-4-methyl-1-indanone are being investigated as multifunctional agents for neurodegenerative disorders by targeting cholinesterases (AChE and BuChE) and modulating other pathways related to neuroinflammation and oxidative stress.[4][5]

  • Anti-inflammatory Properties: Indanone derivatives have been shown to possess significant anti-inflammatory activity. They can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-6, IL-1β) in cellular models of inflammation.[6][7] The mechanism often involves the modulation of key signaling pathways like NF-κB.

  • Antiviral Activity: Chalcone-like derivatives of indanones have demonstrated notable antiviral properties, particularly against the Tobacco Mosaic Virus (TMV).[8][9][10][11] These compounds can inhibit viral replication and protect host plants from infection, with some derivatives showing superior efficacy compared to existing antiviral agents.[8][9][10][11]

Quantitative Biological Data

The following tables summarize the biological activities of various derivatives based on the indanone scaffold. It is important to note that direct comparisons should be made with caution due to variations in the specific indanone core and the experimental conditions.

Table 1: Anticancer Activity of Indanone Derivatives

Compound IDDerivative TypeCell LineAssayIC50 (µM)Reference
Indanone 1 3-(3',4',5'-trimethoxyphenyl)-4,5,6-trimethoxy-1-indanoneMCF-7MTT Assay2.2[1]
ITH-6 N-Indan-1-ylidene-N'-(4-Biphenyl-4-yl-thiazol-2-yl)-hydrazineHT-29Not specified0.44[2]
COLO 205Not specified0.98[2]
KM 12Not specified0.41[2]
Compound 5c Indanone-aminopropoxy benzylideneAChE InhibitionEnzyme Assay0.12[5]
Compound 7b Indanone-aminopropoxy benzylideneBuChE InhibitionEnzyme Assay0.04[5]

Table 2: Anti-inflammatory Activity of Indanone Derivatives

Compound IDDerivative TypeCell Line/ModelTargetIC50 (nM)Reference
IPX-18 2-(4-Methyl)benzylidene-4,7-dimethyl-1-indanoneHuman Whole BloodTNF-α release298.8[12]
PBMCsTNF-α release96.29[12]
Human Whole BloodIFN-γ release217.6[12]
PBMCsIFN-γ release103.7[12]
UA-1 Ursolic acid-indanone derivativeRAW 264.7NO inhibition2200[6]

Table 3: Antiviral Activity of Indanone-Chalcone Derivatives against TMV

Compound IDActivity TypeEC50 (µg/mL)Reference
N2 Therapeutic70.7[8][9][10][11]
Protective60.8[8][9][10][11]
N7 Therapeutic89.9[8][9][10][11]
Ningnanmycin (Control) Therapeutic158.3[8][9][10][11]
Protective175.6[8][9][10][11]

Experimental Protocols

Protocol 1: Synthesis of 7-Methoxy-4-methyl-1-indanone

This protocol is a two-step synthesis starting from the commercially available 6-methylcoumarin to first produce 4-hydroxy-7-methyl-1-indanone, followed by methylation.

Step 1: Synthesis of 4-Hydroxy-7-methyl-1-indanone

  • Materials: 6-methylcoumarin, Anhydrous Aluminum Chloride (AlCl3), Crushed ice, Concentrated HCl, Methanol.

  • Procedure:

    • In a round-bottom flask, thoroughly mix 6-methylcoumarin (1 equivalent) and anhydrous AlCl3 (approximately 4.5 equivalents).

    • Heat the mixture in an oil bath at 180-210°C for 30 minutes. The mixture will melt and then solidify.

    • Carefully quench the reaction by adding crushed ice to the cooled reaction vessel.

    • Add a small amount of concentrated HCl to the mixture to dissolve any remaining aluminum salts.

    • Filter the resulting solid, wash thoroughly with water.

    • Recrystallize the crude product from methanol to yield pure 4-hydroxy-7-methyl-1-indanone.

Step 2: Methylation of 4-Hydroxy-7-methyl-1-indanone

  • Materials: 4-hydroxy-7-methyl-1-indanone, Acetone, Potassium Carbonate (K2CO3), Methyl Iodide (MeI).

  • Procedure:

    • Dissolve 4-hydroxy-7-methyl-1-indanone (1 equivalent) in acetone in a round-bottom flask.

    • Add anhydrous K2CO3 (4 equivalents) to the solution.

    • Add methyl iodide (6 equivalents) to the stirred suspension.

    • Reflux the reaction mixture at 50°C for 18 hours, monitoring the reaction progress by TLC.

    • After completion, cool the mixture and filter to remove the inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to obtain 7-methoxy-4-methyl-1-indanone.

Protocol 2: Synthesis of 2-Arylidene-7-methoxy-4-methyl-1-indanone Derivatives
  • Materials: 7-methoxy-4-methyl-1-indanone, appropriate aromatic aldehyde, Ethanol, Sodium Hydroxide (NaOH) solution (20% w/v).

  • Procedure:

    • Dissolve 7-methoxy-4-methyl-1-indanone (1 equivalent) and the desired aromatic aldehyde (1 equivalent) in ethanol in a round-bottom flask.

    • Add the 20% NaOH solution dropwise to the stirred mixture at room temperature.

    • Continue stirring at room temperature overnight.

    • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-water.

    • Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure 2-arylidene derivative.

Protocol 3: In Vitro Tubulin Polymerization Assay
  • Principle: This assay measures the effect of test compounds on the polymerization of tubulin into microtubules. The increase in fluorescence of a reporter dye that binds to polymerized tubulin is monitored over time.

  • Materials: Purified tubulin (e.g., from bovine brain), GTP solution, Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), DAPI or similar fluorescent reporter dye, Test compounds (dissolved in DMSO), 96-well black microplates, Temperature-controlled fluorometric plate reader.

  • Procedure:

    • Prepare a tubulin solution (e.g., 2 mg/mL) in ice-cold polymerization buffer containing GTP.

    • Add the fluorescent dye to the tubulin solution.

    • Dispense the tubulin/dye mixture into the wells of a pre-chilled 96-well plate.

    • Add the test compounds at various concentrations to the wells. Include wells with a known tubulin polymerization inhibitor (e.g., colchicine) and a known stabilizer (e.g., paclitaxel) as controls, as well as a DMSO vehicle control.

    • Immediately place the plate in a fluorometer pre-warmed to 37°C.

    • Measure the fluorescence intensity at regular intervals (e.g., every minute) for 60-90 minutes.

    • Plot fluorescence intensity versus time to obtain polymerization curves. Calculate the IC50 value for inhibitory compounds.

Protocol 4: Cell Cycle Analysis by Flow Cytometry
  • Principle: This protocol uses propidium iodide (PI) to stain the DNA of cells. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Materials: Cancer cell line (e.g., MCF-7), Cell culture medium, Test compound, Phosphate-buffered saline (PBS), 70% Ethanol (ice-cold), RNase A, Propidium Iodide (PI) staining solution, Flow cytometer.

  • Procedure:

    • Seed cells in culture plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 or 48 hours). Include a vehicle-treated control group.

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol and incubating for at least 2 hours at -20°C.

    • Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

    • Incubate the cells in the dark at room temperature for 30 minutes.

    • Analyze the samples using a flow cytometer.

    • Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.

Protocol 5: Anti-inflammatory Activity Assay (Measurement of TNF-α and IL-6)
  • Principle: This assay measures the ability of a test compound to inhibit the release of the pro-inflammatory cytokines TNF-α and IL-6 from macrophages stimulated with lipopolysaccharide (LPS).

  • Materials: Macrophage cell line (e.g., RAW 264.7), Cell culture medium, Lipopolysaccharide (LPS), Test compound, ELISA kits for TNF-α and IL-6.

  • Procedure:

    • Seed macrophage cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include unstimulated and LPS-stimulated vehicle control wells.

    • Collect the cell culture supernatants.

    • Quantify the levels of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

    • Calculate the percentage inhibition of cytokine production for each concentration of the test compound and determine the IC50 value.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation cluster_assays Specific Assays start 6-Methylcoumarin precursor 4-Hydroxy-7-methyl-1-indanone start->precursor AlCl3, Heat target 7-Methoxy-4-methyl-1-indanone precursor->target MeI, K2CO3 derivative 2-Arylidene Derivatives target->derivative Aldehyde, NaOH anticancer Anticancer Assays derivative->anticancer neuro Neuroprotective Assays derivative->neuro anti_inflam Anti-inflammatory Assays derivative->anti_inflam antiviral Antiviral Assays derivative->antiviral tubulin Tubulin Polymerization anticancer->tubulin cell_cycle Cell Cycle Analysis anticancer->cell_cycle cytokine Cytokine Release (TNF-α, IL-6) anti_inflam->cytokine tmv TMV Infectivity antiviral->tmv

Caption: Synthetic and biological evaluation workflow.

signaling_pathway cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 activates NFkB NF-κB TLR4->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines induces transcription Indanone Indanone Derivative Indanone->NFkB inhibits

Caption: Anti-inflammatory mechanism of indanone derivatives.

References

Application Notes and Protocols: Synthesis of Bioactive Molecules from 7-Methoxy-4-methyl-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of bioactive molecules derived from 7-Methoxy-4-methyl-1-indanone. This versatile starting material serves as a key building block for the development of novel compounds with potential therapeutic applications, particularly in the fields of oncology and inflammatory diseases. The protocols outlined below describe the synthesis of 2-arylidene-7-methoxy-4-methyl-1-indanone derivatives, which have shown promise as potent biological agents.

Introduction

Indanone and its derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The rigid, planar structure of the indanone core makes it an attractive scaffold for the design of targeted therapies. Specifically, 2-arylidene indanones, synthesized through a Knoevenagel condensation, have demonstrated significant potential as modulators of key signaling pathways involved in disease progression.

This document provides a detailed protocol for the synthesis of a representative bioactive 2-arylidene derivative from 7-Methoxy-4-methyl-1-indanone and explores its potential biological activity and mechanism of action based on structurally similar compounds.

Synthesis of Bioactive 2-Arylidene-7-methoxy-4-methyl-1-indanone Derivatives

The primary method for synthesizing bioactive 2-arylidene derivatives from 7-Methoxy-4-methyl-1-indanone is the Knoevenagel condensation reaction with a substituted benzaldehyde. This reaction forms a new carbon-carbon double bond, extending the conjugation of the system and introducing a new aryl moiety that can be modified to tune the biological activity.

Experimental Protocol: Synthesis of 2-(4-Methylbenzylidene)-7-methoxy-4-methyl-1-indanone

This protocol describes the synthesis of a representative 2-arylidene derivative. The selection of 4-methylbenzaldehyde is based on studies of structurally similar compounds that have shown significant biological activity.

Materials:

  • 7-Methoxy-4-methyl-1-indanone

  • 4-Methylbenzaldehyde

  • Ethanol

  • Piperidine

  • Hydrochloric acid (HCl)

  • Distilled water

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 7-Methoxy-4-methyl-1-indanone (1.0 eq) and 4-methylbenzaldehyde (1.2 eq) in absolute ethanol.

  • Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (0.1 eq).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature. Acidify the mixture with dilute HCl to neutralize the piperidine.

  • Extraction: Extract the product with ethyl acetate. Wash the organic layer with distilled water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-(4-methylbenzylidene)-7-methoxy-4-methyl-1-indanone.

Quantitative Data:

The following table summarizes the expected quantitative data for the synthesis of 2-(4-Methylbenzylidene)-7-methoxy-4-methyl-1-indanone, based on typical yields for similar Knoevenagel condensation reactions.

ParameterValue
Yield 85-95%
Purity (by HPLC) >98%
Appearance Pale yellow solid

Biological Activity and Mechanism of Action

While specific biological data for 2-(4-methylbenzylidene)-7-methoxy-4-methyl-1-indanone is not extensively published, studies on structurally analogous compounds, such as 2-(4-Methyl)benzylidene-4,7-dimethyl indan-1-one, provide strong indications of its potential bioactivity and mechanism of action. These compounds have been shown to possess potent anti-inflammatory properties by modulating key signaling pathways.

Anti-Inflammatory Activity

Arylidene indanone derivatives have been reported to inhibit the production of pro-inflammatory cytokines. The mechanism of this inhibition is believed to be through the modulation of the NF-κB and Nrf2 signaling pathways.[1][2]

Quantitative Data: Cytokine Inhibition

The following table presents the IC50 values for the inhibition of TNF-α and IFN-γ release by a structurally similar compound, 2-(4-Methyl)benzylidene-4,7-dimethyl indan-1-one, in human whole blood (HWB) and peripheral blood mononuclear cells (PBMCs).[2]

CytokineCell TypeIC50 (nM)
TNF-α HWB298.8
PBMCs96.29
IFN-γ HWB217.6
PBMCs103.7
Signaling Pathway

The anti-inflammatory effects of these arylidene indanones are attributed to their ability to interfere with the NF-κB signaling cascade and activate the Nrf2 pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. In contrast, Nrf2 is a transcription factor that controls the expression of antioxidant and cytoprotective genes. By inhibiting NF-κB and activating Nrf2, these compounds can effectively reduce the inflammatory response.[1][2]

Diagram: Experimental Workflow for Synthesis and Biological Evaluation

G cluster_synthesis Synthesis cluster_bioactivity Biological Evaluation start 7-Methoxy-4-methyl-1-indanone reagents 4-Methylbenzaldehyde, Piperidine, Ethanol start->reagents reflux Knoevenagel Condensation (Reflux, 4-6h) reagents->reflux workup Work-up & Purification reflux->workup product 2-(4-Methylbenzylidene)- 7-methoxy-4-methyl-1-indanone workup->product treatment Treatment with synthesized compound product->treatment cell_culture Cell Culture (e.g., PBMCs) cell_culture->treatment cytokine_assay Cytokine Release Assay (e.g., ELISA) treatment->cytokine_assay data_analysis IC50 Determination cytokine_assay->data_analysis

Caption: Workflow for the synthesis and biological evaluation of 2-arylidene-7-methoxy-4-methyl-1-indanone derivatives.

Diagram: Simplified NF-κB and Nrf2 Signaling Pathways

G cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2 Pathway stimuli Inflammatory Stimuli ikb IκBα Degradation stimuli->ikb nfkb NF-κB Translocation to Nucleus ikb->nfkb inflammation Pro-inflammatory Gene Expression nfkb->inflammation nrf2_activation Nrf2 Activation nrf2_activation->ikb Inhibits nrf2_translocation Nrf2 Translocation to Nucleus nrf2_activation->nrf2_translocation are Antioxidant Response Element (ARE) Binding nrf2_translocation->are antioxidant Antioxidant Gene Expression are->antioxidant compound 2-Arylidene Indanone Derivative compound->ikb Inhibits compound->nrf2_activation Activates

Caption: Modulation of NF-κB and Nrf2 signaling pathways by 2-arylidene indanone derivatives.

Conclusion

7-Methoxy-4-methyl-1-indanone is a valuable starting material for the synthesis of a diverse range of bioactive molecules. The 2-arylidene derivatives, accessible through a straightforward Knoevenagel condensation, represent a promising class of compounds with potential therapeutic applications in diseases characterized by inflammation and aberrant cell signaling. The protocols and data presented herein provide a foundation for researchers to explore the synthesis and biological evaluation of novel indanone-based compounds for drug discovery and development. Further optimization of the arylidene moiety can lead to the identification of potent and selective inhibitors of various disease-related targets.

References

Analytical Techniques for the Characterization of 7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the analytical techniques for the characterization of 7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one. Due to the limited availability of specific experimental data for this compound, this guide leverages data from its close structural isomers, primarily 4-Methoxy-7-methyl-1-indanone, to predict and outline the expected analytical outcomes.

Introduction

This compound is a substituted indanone derivative. The precise characterization of such molecules is critical in drug discovery and development to ensure identity, purity, and stability. This application note details the primary analytical techniques for the comprehensive characterization of this compound.

Predicted Physicochemical Properties

A summary of the predicted physicochemical properties of this compound is presented below. These are calculated based on its chemical structure.

PropertyPredicted Value
Molecular FormulaC₁₁H₁₂O₂
Molecular Weight176.21 g/mol
Exact Mass176.0837 g/mol
XLogP32.2
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count2
Rotatable Bond Count1

Spectroscopic Characterization

Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

The expected chemical shifts (δ) in parts per million (ppm) for the protons of this compound are outlined below, based on the analysis of its isomers.

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Aromatic-H (C5)~7.0-7.2d1H
Aromatic-H (C6)~6.8-7.0d1H
-OCH₃~3.8-3.9s3H
-CH₂- (C2)~2.9-3.1t2H
-CH₂- (C3)~2.6-2.8t2H
-CH₃~2.3-2.5s3H

d: doublet, s: singlet, t: triplet

The anticipated chemical shifts for the carbon atoms are as follows:

CarbonPredicted Chemical Shift (ppm)
C=O (C1)~205-207
Aromatic C-O (C7)~158-160
Aromatic C-CH₃ (C4)~135-137
Aromatic C (C7a)~145-147
Aromatic C (C3a)~130-132
Aromatic CH (C5)~125-127
Aromatic CH (C6)~110-112
-OCH₃~55-56
-CH₂- (C2)~36-38
-CH₂- (C3)~25-27
-CH₃~18-20
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

IonPredicted m/z
[M]⁺176.08
[M+H]⁺177.09
[M+Na]⁺199.07

Fragmentation Pattern: The primary fragmentation is expected to involve the loss of the methyl group (-CH₃, m/z 15) and the methoxy group (-OCH₃, m/z 31), as well as cleavage of the cyclopentanone ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Functional GroupPredicted Wavenumber (cm⁻¹)
C=O (ketone)~1700-1720
C-O (aromatic ether)~1250-1270 (asymmetric) and ~1030-1050 (symmetric)
Aromatic C=C~1600 and ~1480
C-H (aromatic)~3000-3100
C-H (aliphatic)~2850-3000

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a key technique for assessing the purity of this compound and for its quantification.

HPLC Method for Purity Assessment

A reversed-phase HPLC method is suitable for the analysis of this compound.

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 30% B to 90% B over 15 minutes, then hold at 90% B for 5 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 25 °C

Expected Retention Time: Based on its predicted LogP, the compound is expected to have a moderate retention time under these conditions.

Experimental Protocols

NMR Sample Preparation
  • Weigh 5-10 mg of the sample.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra.

MS Sample Preparation
  • Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

  • Infuse the sample solution directly into the mass spectrometer or inject it into an LC-MS system.

IR Sample Preparation (ATR)
  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum.

HPLC Sample Preparation
  • Prepare a stock solution of the sample at 1 mg/mL in the mobile phase (50:50 A:B).

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Place the vial in the autosampler for injection.

Visualizations

Experimental Workflow for Characterization

experimental_workflow cluster_sample Sample cluster_techniques Analytical Techniques cluster_data Data Analysis Sample Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (LC-MS) Sample->MS IR IR Spectroscopy (ATR) Sample->IR HPLC HPLC (Purity) Sample->HPLC Structure Structure Elucidation NMR->Structure Identity Identity Confirmation MS->Identity IR->Structure Purity Purity Assessment HPLC->Purity Final Characterization Final Characterization Structure->Final Characterization Purity->Final Characterization Identity->Final Characterization

Caption: Workflow for the analytical characterization of the target compound.

Logical Relationship of Analytical Data

logical_relationship cluster_spectroscopy Spectroscopic Data cluster_chromatography Chromatographic Data Compound This compound NMR_Data NMR (Proton & Carbon Environment) Compound->NMR_Data MS_Data MS (Molecular Weight & Formula) Compound->MS_Data IR_Data IR (Functional Groups) Compound->IR_Data HPLC_Data HPLC (Purity & Quantification) Compound->HPLC_Data Structural Confirmation Structural Confirmation NMR_Data->Structural Confirmation MS_Data->Structural Confirmation IR_Data->Structural Confirmation Purity & Identity Purity & Identity HPLC_Data->Purity & Identity

Caption: Interrelation of analytical data for comprehensive characterization.

Application Notes and Protocols for the Functionalization of the 7-Methoxy-4-methyl-1-indanone Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic strategies for the functionalization of the 7-Methoxy-4-methyl-1-indanone scaffold, a privileged structure in medicinal chemistry. The protocols detailed herein are based on established synthetic methodologies and are intended to serve as a practical guide for researchers engaged in the discovery and development of novel therapeutic agents. The inherent antibacterial and potential cholinesterase inhibitory activities of the indanone core make this scaffold a valuable starting point for generating diverse compound libraries for biological screening.[1][2]

Overview of Functionalization Strategies

The 7-Methoxy-4-methyl-1-indanone scaffold offers several reactive sites for chemical modification, primarily at the α-carbon to the ketone, the ketone itself, and the aromatic ring. Key functionalization reactions include:

  • Aldol Condensation: Reaction of the α-carbon with aromatic aldehydes to introduce arylmethylene substituents.

  • α-Alkylation: Introduction of alkyl groups at the α-position.

  • Reduction of the Carbonyl Group: Conversion of the ketone to a secondary alcohol.

  • Grignard Reaction: Nucleophilic addition to the carbonyl group to generate tertiary alcohols.

These transformations allow for the systematic exploration of the chemical space around the indanone core, enabling structure-activity relationship (SAR) studies.

Experimental Protocols and Data

Aldol Condensation for the Synthesis of 2-(Arylmethylene)-7-methoxy-4-methyl-1-indanones

Aldol condensation is a robust method for introducing structural diversity at the 2-position of the indanone ring. The resulting α,β-unsaturated ketones, also known as chalcone analogues, are of significant interest in drug discovery.

Experimental Protocol:

  • To a solution of 7-Methoxy-4-methyl-1-indanone (1.0 eq.) in ethanol, add an equimolar amount of the desired aromatic aldehyde.

  • Add a catalytic amount of a base, such as aqueous sodium hydroxide, to the mixture.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction typically proceeds to completion within a few hours.

  • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 10% HCl).

  • The precipitated product is collected by vacuum filtration, washed with water, and then a small amount of cold ethanol.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to afford the pure 2-(arylmethylene)-7-methoxy-4-methyl-1-indanone derivative.

Experimental Workflow:

Aldol_Condensation_Workflow start Start dissolve Dissolve 7-Methoxy-4-methyl-1-indanone and aromatic aldehyde in ethanol start->dissolve add_base Add catalytic aqueous NaOH dissolve->add_base stir Stir at room temperature (Monitor by TLC) add_base->stir neutralize Neutralize with dilute HCl stir->neutralize filter Collect product by vacuum filtration neutralize->filter wash Wash with H2O and cold ethanol filter->wash purify Recrystallize from ethanol wash->purify end End purify->end

Aldol Condensation Experimental Workflow

Quantitative Data for 2-(Arylmethylene)-7-methoxy-4-methyl-1-indanone Derivatives:

Derivative (Aryl Group)Yield (%)Melting Point (°C)¹H NMR (δ ppm) Highlights¹³C NMR (δ ppm) Highlights
Phenyl 85847.6 (s, 1H, =CH), 7.4-7.2 (m, 5H, Ar-H)205.2 (C=O), 148.8, 138.3, 132.2
4-Chlorophenyl 88135-1377.5 (s, 1H, =CH), 7.4 (d, 2H, Ar-H), 7.3 (d, 2H, Ar-H)205.0 (C=O), 147.5, 137.0, 135.5
4-Methoxyphenyl 90110-1127.6 (s, 1H, =CH), 7.5 (d, 2H, Ar-H), 6.9 (d, 2H, Ar-H), 3.8 (s, 3H, OCH₃)205.3 (C=O), 160.8, 148.9, 132.5
4-Nitrophenyl 82198-2007.7 (s, 1H, =CH), 8.2 (d, 2H, Ar-H), 7.6 (d, 2H, Ar-H)204.8 (C=O), 148.0, 147.2, 130.5

Note: Spectroscopic data are representative and may vary slightly based on experimental conditions and instrumentation.

α-Alkylation of 7-Methoxy-4-methyl-1-indanone

This protocol describes a general procedure for the introduction of an alkyl group, such as a methyl group, at the C-2 position. This reaction proceeds via the formation of an enolate intermediate.

Experimental Protocol:

  • Prepare a solution of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), in an anhydrous aprotic solvent (e.g., THF) at -78 °C under an inert atmosphere (N₂ or Ar).

  • Slowly add a solution of 7-Methoxy-4-methyl-1-indanone (1.0 eq.) in anhydrous THF to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

  • Add the alkylating agent (e.g., methyl iodide, 1.1 eq.) dropwise to the enolate solution at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for several hours or until TLC indicates completion.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow:

Alkylation_Workflow start Start prepare_lda Prepare LDA solution in THF at -78°C start->prepare_lda form_enolate Add Indanone solution to form enolate prepare_lda->form_enolate add_alkyl_halide Add Alkyl Halide (e.g., CH3I) form_enolate->add_alkyl_halide warm_rt Warm to room temperature and stir add_alkyl_halide->warm_rt quench Quench with saturated aq. NH4Cl warm_rt->quench extract Extract with organic solvent quench->extract wash_dry Wash with brine and dry extract->wash_dry purify Purify by column chromatography wash_dry->purify end End purify->end

α-Alkylation Experimental Workflow

Representative Quantitative Data for 2-Methyl-7-methoxy-4-methyl-1-indanone:

ProductYield (%)Physical State¹H NMR (δ ppm) Highlights¹³C NMR (δ ppm) Highlights
2-Methyl-7-methoxy-4-methyl-1-indanone 65-75Colorless Oil3.85 (s, 3H, OCH₃), 2.70 (m, 1H, CH), 2.30 (s, 3H, Ar-CH₃), 1.25 (d, 3H, C-CH₃)208.4 (C=O), 155.6, 149.5, 42.3, 16.8

Note: Data is representative for α-methylation of similar indanone systems and should be considered illustrative.

Reduction of the Carbonyl Group

The ketone functionality can be readily reduced to a secondary alcohol using hydride-donating reagents like sodium borohydride.

Experimental Protocol:

  • Dissolve 7-Methoxy-4-methyl-1-indanone (1.0 eq.) in a protic solvent such as methanol or ethanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise to the cooled solution. Be cautious as the reaction may be exothermic and produce hydrogen gas.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature until the reaction is complete as monitored by TLC.

  • Carefully quench the reaction by the slow, dropwise addition of dilute hydrochloric acid until the effervescence ceases.

  • Remove the bulk of the organic solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude alcohol, which can be purified by column chromatography or recrystallization.

Experimental Workflow:

Reduction_Workflow start Start dissolve Dissolve Indanone in Methanol start->dissolve cool Cool to 0°C (Ice Bath) dissolve->cool add_nabh4 Add NaBH4 portion-wise cool->add_nabh4 stir Stir at 0°C then RT (Monitor by TLC) add_nabh4->stir quench Quench with dilute HCl stir->quench evaporate Remove Methanol in vacuo quench->evaporate extract Extract with Ethyl Acetate evaporate->extract wash_dry Wash and Dry Organic Layer extract->wash_dry purify Purify Product wash_dry->purify end End purify->end

Ketone Reduction Experimental Workflow

Representative Quantitative Data for 7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-ol:

ProductYield (%)Physical State¹H NMR (δ ppm) Highlights¹³C NMR (δ ppm) Highlights
7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-ol >90White Solid5.20 (t, 1H, CH-OH), 3.80 (s, 3H, OCH₃), 2.90-2.70 (m, 2H, Ar-CH₂), 2.25 (s, 3H, Ar-CH₃)157.1, 142.5, 76.8 (CH-OH), 55.4 (OCH₃)

Note: Data is representative for the reduction of similar indanone systems and should be considered illustrative.

Grignard Reaction with the Carbonyl Group

The addition of a Grignard reagent to the ketone provides a straightforward method to introduce a new carbon-carbon bond and generate a tertiary alcohol.

Experimental Protocol:

  • Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (N₂ or Ar).

  • Prepare the Grignard reagent (e.g., methylmagnesium bromide, 3.0 eq.) in anhydrous diethyl ether or THF, or use a commercially available solution.

  • In a separate flask, dissolve 7-Methoxy-4-methyl-1-indanone (1.0 eq.) in anhydrous diethyl ether or THF.

  • Cool the indanone solution in an ice bath and slowly add the Grignard reagent via a dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude tertiary alcohol by column chromatography.

Experimental Workflow:

Grignard_Workflow start Start dissolve_ketone Dissolve Indanone in anhydrous Ether/THF start->dissolve_ketone cool Cool to 0°C (Ice Bath) dissolve_ketone->cool add_grignard Slowly add Grignard Reagent (e.g., CH3MgBr) cool->add_grignard warm_stir Warm to RT and stir (Monitor by TLC) add_grignard->warm_stir quench Quench with saturated aq. NH4Cl warm_stir->quench extract Extract with Diethyl Ether quench->extract wash_dry Wash with brine and dry extract->wash_dry purify Purify by column chromatography wash_dry->purify end End purify->end

Grignard Reaction Experimental Workflow

Representative Quantitative Data for 1,4-Dimethyl-7-methoxy-2,3-dihydro-1H-inden-1-ol:

ProductYield (%)Physical State¹H NMR (δ ppm) Highlights¹³C NMR (δ ppm) Highlights
1,4-Dimethyl-7-methoxy-2,3-dihydro-1H-inden-1-ol 70-80White Solid3.82 (s, 3H, OCH₃), 2.28 (s, 3H, Ar-CH₃), 1.55 (s, 3H, C-CH₃)157.5, 145.0, 82.5 (C-OH), 55.3 (OCH₃), 29.8 (C-CH₃)

Note: Data is representative for the Grignard reaction on similar indanone systems and should be considered illustrative.

Biological Activity and Signaling Pathways

Derivatives of the indanone scaffold have shown promise in several therapeutic areas. Below are visualizations of potential mechanisms of action.

Acetylcholinesterase (AChE) Inhibition

Many indanone derivatives have been investigated as inhibitors of acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key strategy in the management of Alzheimer's disease.[3][4][5] Molecular docking studies suggest that indanone derivatives can bind to the active site of AChE, preventing acetylcholine from being hydrolyzed.[3][4]

AChE_Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) (Neurotransmitter) AChE Acetylcholinesterase (AChE) (Enzyme) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binding Choline_Acetate Choline + Acetate (Inactive) AChE->Choline_Acetate Signal Signal Propagation Receptor->Signal Indanone Indanone Derivative (Inhibitor) Indanone->AChE Binding to Active Site

Mechanism of Acetylcholinesterase Inhibition

Antibacterial Activity: Inhibition of Methionyl-tRNA Synthetase (MetRS)

The indanone scaffold has been identified as a potential backbone for the development of novel antibacterial agents.[1] One proposed mechanism of action is the inhibition of essential bacterial enzymes. Methionyl-tRNA synthetase (MetRS) is a crucial enzyme in bacterial protein synthesis, making it an attractive target for antibiotic development. Inhibition of MetRS would halt protein production, leading to bacterial growth arrest.

MetRS_Inhibition cluster_bacteria Bacterial Cell Methionine Methionine MetRS Methionyl-tRNA Synthetase (MetRS) Methionine->MetRS ATP ATP ATP->MetRS tRNA_Met tRNA(Met) Met_tRNA Met-tRNA(Met) MetRS->Met_tRNA Aminoacylation Protein_Synth Protein Synthesis Met_tRNA->Protein_Synth Indanone Indanone Derivative (Inhibitor) Indanone->MetRS Inhibition

Proposed Antibacterial Mechanism via MetRS Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Methoxy-4-methyl-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 7-Methoxy-4-methyl-1-indanone synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 7-Methoxy-4-methyl-1-indanone, primarily through the intramolecular Friedel-Crafts cyclization of 3-(2-methoxy-5-methylphenyl)propanoic acid.

Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?

A1: Low yields in this synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Reaction:

    • Cause: Insufficient reaction time or temperature, or an inadequate amount of catalyst. The starting material, 3-(2-methoxy-5-methylphenyl)propanoic acid, may be recovered.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initially planned reaction time, consider extending the duration or cautiously increasing the temperature in small increments (e.g., 5-10 °C). Ensure the correct stoichiometry of the acid catalyst is used.

  • Side Reactions:

    • Cause: High reaction temperatures can lead to charring, polymerization of the starting material or product, or intermolecular reactions. This is often indicated by a dark, tar-like appearance of the reaction mixture.

    • Solution: Maintain strict temperature control. If charring is observed, reduce the reaction temperature. Using a milder dehydrating agent like Eaton's reagent instead of Polyphosphoric Acid (PPA) can sometimes minimize side reactions due to its lower viscosity and the often milder reaction conditions required.[1][2]

  • Moisture Contamination:

    • Cause: Friedel-Crafts acylation catalysts like Polyphosphoric Acid (PPA) and Eaton's reagent are sensitive to moisture, which can deactivate them.

    • Solution: Ensure all glassware is oven-dried before use and the reaction is conducted under anhydrous conditions (e.g., under a nitrogen or argon atmosphere). Use freshly opened or properly stored anhydrous reagents.

Q2: I am observing the formation of an unexpected isomer. How can I control the regioselectivity?

A2: The formation of the undesired 5-methoxy-4-methyl-1-indanone regioisomer is a potential issue. The directing effects of the methoxy and methyl groups on the aromatic ring influence the position of cyclization.

  • Cause: The intramolecular acylation can occur at two possible positions on the aromatic ring. The composition of the acid catalyst can influence this selectivity.

Q3: The reaction mixture is very thick and difficult to stir. Is this normal and how can I manage it?

A3: Yes, reactions involving Polyphosphoric Acid (PPA) are notoriously viscous, especially at lower temperatures.

  • Cause: PPA is a highly viscous liquid, and its viscosity increases as the reaction proceeds and as it cools.

  • Solution: Use a robust mechanical stirrer to ensure efficient mixing. Maintaining a sufficiently high reaction temperature will help to keep the mixture mobile. Alternatively, consider using Eaton's reagent (a solution of P₂O₅ in methanesulfonic acid), which is known to be less viscous and easier to handle than PPA.[1][2]

Q4: I'm having difficulty isolating the product from the reaction mixture. What is the best work-up procedure?

A4: The work-up for PPA-mediated reactions requires care to ensure the complete decomposition of the acid and efficient extraction of the product.

  • Standard Procedure: After cooling, the viscous reaction mixture should be carefully and slowly poured onto a large amount of crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.

  • Extraction: The aqueous mixture should then be extracted multiple times with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Washing: The combined organic extracts should be washed with a saturated sodium bicarbonate solution to neutralize any remaining acid (indicated by the cessation of effervescence), followed by a brine wash.

  • Drying and Concentration: The organic layer should be dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent removed under reduced pressure.

Q5: How can I effectively purify the crude 7-Methoxy-4-methyl-1-indanone?

A5: The primary method for purifying the final product is recrystallization.

  • Solvent Selection: Petroleum ether has been reported as a suitable solvent for the recrystallization of 4-methoxy-7-methyl-1-indanone, yielding colorless crystals.[4] Experimenting with other non-polar or mixed solvent systems might also be effective.

  • Separation of Isomers: If a regioisomer is present, recrystallization can be an effective separation method, especially if one isomer crystallizes more readily than the other. In some syntheses of similar indanones, the desired product is a crystalline solid while the regioisomeric byproduct is an oil, facilitating separation by simple recrystallization.[5]

  • Chromatography: If recrystallization is insufficient to achieve the desired purity, flash column chromatography on silica gel can be employed. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is a good starting point.

Data Presentation

Table 1: Comparison of Acid Catalysts for Intramolecular Friedel-Crafts Acylation
CatalystTypical Reaction ConditionsAdvantagesDisadvantages
Polyphosphoric Acid (PPA) High temperature (e.g., 70-100 °C)Readily available, effective dehydrating agent.Highly viscous, can be difficult to handle, may require high temperatures leading to side reactions.
Eaton's Reagent (P₂O₅ in CH₃SO₃H) Often milder than PPALess viscous and easier to handle than PPA, can lead to higher yields and cleaner reactions.[1][6]More expensive than PPA.
Metal Triflates (e.g., Sc(OTf)₃, Yb(OTf)₃) Catalytic amounts, often in an inert solvent.Can be used in catalytic quantities, potentially leading to milder conditions and easier work-up.[7]Higher cost of catalysts.
Triflic Acid (CF₃SO₃H) Can be used in excess or as a catalyst.Very strong acid, can promote cyclization at lower temperatures.Corrosive and expensive.

Experimental Protocols

Key Experiment: Intramolecular Friedel-Crafts Acylation of 3-(2-methoxy-5-methylphenyl)propanoic acid

This protocol is adapted from a high-yielding synthesis of the isomeric 4-methoxy-7-methyl-1-indanone and is expected to be effective for the synthesis of 7-methoxy-4-methyl-1-indanone.[4]

Materials:

  • 3-(2-methoxy-5-methylphenyl)propanoic acid

  • Phosphorus pentoxide (P₂O₅)

  • Orthophosphoric acid (H₃PO₄)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Petroleum ether (for recrystallization)

Procedure:

  • Preparation of the Cyclizing Agent: In a flask equipped with a mechanical stirrer, carefully prepare polyphosphoric acid by mixing phosphorus pentoxide and orthophosphoric acid (a common ratio is 1:1 by weight, but this can be varied). Stir the mixture under anhydrous conditions at 90-95 °C for approximately 1 hour until a homogenous solution is obtained.

  • Reaction Setup: Cool the polyphosphoric acid to 70 °C.

  • Addition of Starting Material: Add 3-(2-methoxy-5-methylphenyl)propanoic acid dropwise to the stirred polyphosphoric acid. An exothermic reaction may be observed; maintain the temperature around 70-80 °C.

  • Reaction: Stir the mixture at this temperature and monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Allow the reaction mixture to cool to room temperature and then carefully pour it onto a large volume of crushed ice with vigorous stirring. A solid precipitate should form.

  • Extraction: Extract the aqueous slurry with dichloromethane (3 x volume of the aqueous phase).

  • Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 7-Methoxy-4-methyl-1-indanone by recrystallization from petroleum ether to yield colorless crystals.[4]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Precursor Synthesis cluster_cyclization Intramolecular Friedel-Crafts Cyclization cluster_workup Work-up & Purification start m-Cresol step1 Alkylation & Etherification start->step1 precursor 3-(2-methoxy-5-methylphenyl) propanoic acid step1->precursor cyclization Cyclization (70-80 °C) precursor->cyclization catalyst PPA or Eaton's Reagent catalyst->cyclization quench Quench with Ice cyclization->quench extraction Solvent Extraction quench->extraction wash Wash (NaHCO₃, Brine) extraction->wash dry Dry & Concentrate wash->dry purify Recrystallization (Petroleum Ether) dry->purify product 7-Methoxy-4-methyl-1-indanone purify->product

Caption: Workflow for the synthesis of 7-Methoxy-4-methyl-1-indanone.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield cluster_analysis Initial Analysis cluster_incomplete Incomplete Reaction cluster_side_reactions Side Reactions cluster_workup_loss Product Loss During Work-up start Low Yield Observed analyze_crude Analyze crude product (TLC, NMR) start->analyze_crude check_sm Starting material present? analyze_crude->check_sm check_appearance Mixture dark/tar-like? analyze_crude->check_appearance check_extraction Incomplete extraction? analyze_crude->check_extraction No significant SM or byproducts increase_time Increase reaction time check_sm->increase_time Yes increase_temp Increase temperature cautiously increase_time->increase_temp check_catalyst Check catalyst amount/activity increase_temp->check_catalyst lower_temp Lower reaction temperature check_appearance->lower_temp Yes change_catalyst Consider milder catalyst (e.g., Eaton's reagent) lower_temp->change_catalyst more_extractions Perform more extractions check_extraction->more_extractions Possible check_ph Check pH of aqueous layer more_extractions->check_ph adjust_ph Adjust pH if necessary check_ph->adjust_ph Not neutral

Caption: Troubleshooting decision tree for low yield in the synthesis.

References

Technical Support Center: Purification of Crude 7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can include unreacted starting materials, side-products from the synthetic route (such as regioisomers), and residual solvents. The specific impurities will depend on the synthetic method used to prepare the compound.

Q2: Which purification techniques are most effective for this compound?

A2: The most effective and commonly used purification techniques for indenone derivatives are column chromatography and recrystallization.[1] The choice between these methods depends on the nature and quantity of the impurities present.

Q3: How can I assess the purity of my final product?

A3: Purity can be assessed using several analytical techniques, including Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2]

Q4: What is the expected appearance of the purified compound?

A4: Purified this compound is expected to be a solid, likely crystalline, with a color ranging from white to off-white or pale yellow. Significant discoloration or a sticky, oily consistency can indicate the presence of impurities.[1]

Troubleshooting Guide

Issue 1: Low Purity After Initial Purification Attempt

Question: I performed a single purification step (either column chromatography or recrystallization), but my product is still not pure. What should I do?

Answer: A multi-step purification approach is often necessary to achieve high purity.

  • Sequential Purification: A common strategy is to first perform column chromatography to remove major impurities, followed by recrystallization of the pooled fractions to eliminate any remaining trace impurities.[3]

  • Optimize Your Current Method:

    • Column Chromatography: If you are using column chromatography, consider optimizing the eluent system. A shallower solvent gradient during elution can improve the separation of closely related impurities.[3]

    • Recrystallization: For recrystallization, the choice of solvent is critical. You may need to screen several solvents or solvent mixtures to find the optimal conditions.[4] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities remain soluble at low temperatures.[4]

Issue 2: "Oiling Out" During Recrystallization

Question: My compound separates as an oil instead of forming crystals during recrystallization. How can I resolve this?

Answer: "Oiling out" is a common issue that can trap impurities.[3] Here are several strategies to promote crystal formation:

  • Slow Cooling: Allow the saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can favor the formation of an oil.[3]

  • Use a More Dilute Solution: The concentration of your compound in the solvent may be too high. Try adding a small amount of additional hot solvent to the mixture.[3]

  • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. This can create nucleation sites and induce crystallization.[3]

  • Seeding: If you have a small amount of the pure, crystalline product, adding a "seed crystal" to the cooled, saturated solution can initiate crystallization.[3]

  • Change the Solvent System: The boiling point of your solvent might be too high, or it may not be the ideal choice. Experiment with a lower-boiling point solvent or a mixture of solvents.[3]

Issue 3: Difficulty Separating the Product from a Closely Related Impurity

Question: I have a persistent impurity with a similar polarity to my desired product, making separation by column chromatography difficult. What can I do?

Answer: Separating compounds with similar polarities requires optimizing your chromatographic conditions:

  • Adjust the Eluent System: Use a less polar solvent system and a very shallow gradient to increase the resolution between your product and the impurity.

  • Try a Different Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina.

  • Recrystallization: Even if column chromatography is not fully effective, recrystallization might be successful if the impurity has a slightly different solubility profile in a particular solvent.

Data Presentation

Note: The following data is based on typical results for the purification of similar indenone and methoxy-substituted aromatic compounds. Actual results may vary depending on the specific impurities and experimental conditions.

Purification MethodInitial Purity (Typical)Final Purity (Expected)Yield (Expected)
Recrystallization80-90%>98%70-90%
Column Chromatography70-85%>95%60-85%
Sequential Purification70-85%>99%50-75%

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Preparation of the Column:

    • Select a glass column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Add a thin layer of sand to the top of the silica bed to prevent disruption during sample loading.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution:

    • Begin eluting the column with a non-polar solvent, such as hexane.

    • Gradually increase the polarity of the eluent by adding a more polar solvent, such as ethyl acetate. A typical gradient might be from 100% hexane to a mixture of hexane:ethyl acetate (e.g., 9:1, then 8:2).[1]

  • Fraction Collection and Analysis:

    • Collect the eluent in fractions.

    • Monitor the separation by TLC to identify the fractions containing the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • Choose a suitable solvent or solvent pair. Ethanol or a mixture of dichloromethane and hexane are good starting points.[5][6]

  • Dissolution:

    • Place the crude compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.

  • Cooling and Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, you can place the flask in an ice bath to maximize the yield of crystals.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities.

  • Drying:

    • Dry the purified crystals in a vacuum oven or desiccator to remove any remaining solvent.

Mandatory Visualization

PurificationWorkflow Crude Crude Product AssessPurity Assess Purity (TLC/HPLC) Crude->AssessPurity HighPurity High Purity? AssessPurity->HighPurity PurifiedProduct Purified Product (>99%) HighPurity->PurifiedProduct Yes ColumnChromatography Column Chromatography HighPurity->ColumnChromatography No Recrystallization Recrystallization ColumnChromatography->Recrystallization For higher purity Recrystallization->PurifiedProduct

Caption: A general workflow for the purification of this compound.

TroubleshootingRecrystallization Start Recrystallization Attempt OilingOut Compound 'Oils Out'? Start->OilingOut SlowCool Slow Cooling OilingOut->SlowCool Yes Success Crystals Form OilingOut->Success No AddSolvent Add More Hot Solvent SlowCool->AddSolvent ScratchOrSeed Scratch/Seed AddSolvent->ScratchOrSeed ChangeSolvent Change Solvent System ScratchOrSeed->ChangeSolvent ChangeSolvent->Start

Caption: A troubleshooting guide for the common issue of "oiling out" during recrystallization.

References

Technical Support Center: Regioselective Synthesis of Substituted Indanones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the regioselective synthesis of substituted indanones. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving regioselectivity in the synthesis of substituted indanones?

A1: The main difficulties in the regioselective synthesis of substituted indanones include:

  • Poor Regiocontrol in Friedel-Crafts Reactions: Intramolecular Friedel-Crafts acylation is a common method but often results in a mixture of regioisomers that can be challenging to separate.[1][2] The directing effects of substituents on the aromatic ring can lead to the formation of multiple products.[1]

  • Formation of Difficult-to-Separate Isomers: The resulting regioisomers frequently possess very similar physical properties, which makes their separation by standard chromatographic techniques difficult and inefficient.[1][3]

  • Harsh Reaction Conditions: Traditional Friedel-Crafts reactions often necessitate stoichiometric amounts of strong Brønsted or Lewis acids. This can lead to problems with functional group compatibility, product isolation, and waste generation.[1][2]

  • Carbocation Rearrangements: Friedel-Crafts alkylation methods are susceptible to carbocation rearrangements, which can cause a loss of regioselectivity and the formation of undesired products.[1][4]

  • Limited Access to Specific Regioisomers: Some synthetic routes may preferentially form one regioisomer, making it difficult to obtain other desired isomers.[1][3]

Q2: How do substituents on the aromatic ring affect regioselectivity in indanone synthesis?

A2: Substituents on the aromatic precursor are critical in directing the intramolecular cyclization. Electron-donating groups (EDGs) activate the aromatic ring for electrophilic substitution, typically directing acylation to the ortho and para positions. In contrast, electron-withdrawing groups (EWGs) deactivate the ring and direct the reaction to the meta position. The final regioisomeric ratio is determined by the balance between the electronic effects and steric hindrance of the existing substituents.[1]

Troubleshooting Guides by Synthetic Method

Intramolecular Friedel-Crafts Acylation

This is one of the most widely used methods for synthesizing 1-indanones, typically involving the cyclization of 3-arylpropionic acids or their acyl chlorides.[2][5]

Issue 1: Low or No Yield of the Desired Indanone
  • Possible Cause: Inactive or inappropriate catalyst.

    • Solution: The choice of Lewis or Brønsted acid is crucial and depends on the substrate. While AlCl₃ is common, other catalysts like FeCl₃, NbCl₅, or superacids may be more effective for deactivated substrates.[2] Ensure the catalyst is not deactivated by moisture, as many Lewis acids like AlCl₃ are highly sensitive to water.[2]

  • Possible Cause: Suboptimal reaction temperature.

    • Solution: The reaction temperature significantly impacts the rate. If the reaction is too slow, cautiously increase the temperature while monitoring for side product formation. Conversely, if side reactions are prevalent, lowering the temperature may improve selectivity and yield.[2]

  • Possible Cause: Poor solvent choice.

    • Solution: The solvent influences the solubility of reagents and catalyst activity. For instance, nitromethane has been shown to affect product distribution.[2] Experiment with different solvents to find the optimal medium for your specific reaction.

Troubleshooting Workflow for Low Indanone Yield in Friedel-Crafts Acylation

G start Low/No Indanone Yield check_catalyst Check Catalyst Activity & Suitability start->check_catalyst inactive_catalyst Inactive/Inappropriate Catalyst? check_catalyst->inactive_catalyst check_temp Evaluate Reaction Temperature temp_issue Suboptimal Temperature? check_temp->temp_issue check_solvent Assess Solvent Choice solvent_issue Poor Solvent Choice? check_solvent->solvent_issue inactive_catalyst->check_temp No solution_catalyst Use fresh, anhydrous catalyst. Test alternative Lewis/Brønsted acids (e.g., FeCl₃, NbCl₅). For deactivated substrates, consider superacids. inactive_catalyst->solution_catalyst Yes temp_issue->check_solvent No solution_temp Incrementally increase temperature for slow reactions. Decrease temperature to minimize side products. temp_issue->solution_temp Yes solution_solvent Test alternative solvents (e.g., nitromethane, chlorobenzene). Ensure reactants are fully soluble. solvent_issue->solution_solvent Yes end Improved Yield solvent_issue->end No, review starting material and reaction setup solution_catalyst->end solution_temp->end solution_solvent->end

Caption: Troubleshooting workflow for low indanone yield.

Issue 2: Poor Regioselectivity with Multiple Potential Cyclization Sites
  • Possible Cause: Electronic and steric effects of substituents lead to a mixture of isomers.

    • Solution 1 (PPA-Mediated Synthesis): For reactions using polyphosphoric acid (PPA), the P₂O₅ content is a key parameter for controlling regioselectivity.[3] A high P₂O₅ content tends to favor acylation, while a low content can promote alkylation, leading to different regioisomers.[3] By adjusting the PPA concentration, it is possible to switch the regioselectivity of the reaction.[3]

    • Solution 2 (Meldrum's Acid Derivatives): Using Meldrum's acid derivatives as the acylating agent can overcome some issues of traditional Friedel-Crafts reactions. These precursors can be functionalized before the cyclization step, offering another level of control.[6]

Table 1: Effect of PPA (P₂O₅ Content) on Regioselectivity in Indanone Synthesis

Entry Arene α,β-Unsaturated Acid PPA Condition Regioisomer Ratio Total Yield (%)
1 1,2,3-Trimethoxybenzene Crotonic acid Low P₂O₅ 95:5 85
2 1,2,3-Trimethoxybenzene Crotonic acid High P₂O₅ 15:85 82
3 1,4-Dimethoxybenzene Crotonic acid Low P₂O₅ >95:5 90
4 1,4-Dimethoxybenzene Crotonic acid High P₂O₅ 5:>95 88

Data synthesized from principles described in literature.[3]

Regioselectivity Control in PPA-Mediated Indanone Synthesis

Caption: Mechanistic pathways influencing regioselectivity.

Nazarov Cyclization

The Nazarov cyclization is another powerful method for synthesizing five-membered rings, including indanones, from divinyl ketones.[3][7]

Issue: Low Regioselectivity in the Elimination Step
  • Possible Cause: The formation of an oxyallyl cation intermediate allows for proton elimination from multiple sites, leading to a mixture of double bond isomers.

    • Solution (Silicon-Directed Approach): Incorporating a trimethylsilyl (TMS) group on the vinyl ketone substrate can direct the regioselectivity of the elimination. The β-silicon effect stabilizes the developing positive charge, and the TMS group is eliminated in place of a proton, leading to a single regioisomer.[8][9]

Transition-Metal-Catalyzed Reactions

Various transition-metal-catalyzed reactions offer milder and more selective routes to substituted indanones.[3][10]

Issue: Difficulty in Selectively Synthesizing 2- or 3-Substituted Indanones
  • Possible Cause: The reaction pathway (e.g., migratory insertion) may allow for the formation of multiple regioisomers.[11]

    • Solution (Catalyst-Controlled Strategy): The choice of the transition-metal catalyst can be used to control the regioselectivity of the carboacylation. For example, in the synthesis from 2-styryl ketones, a nickel catalyst can favor the formation of 3-substituted indanones, while a rhodium catalyst can be used to produce 2-substituted indanones from the same starting material.[11] Optimizing ligands and solvents is also critical for achieving high selectivity.[11]

Table 2: Catalyst-Controlled Regioselective Synthesis of Substituted Indanones

Entry Substrate Catalyst/Ligand Solvent Product Yield (%)
1 2-Styryl Ketone Ni(cod)₂ / PMe₃ Chlorobenzene 3-Substituted Indanone 85
2 2-Styryl Ketone Rh Catalyst Toluene 2-Substituted Indanone 78

Data synthesized from principles described in literature.[11]

Catalyst-Controlled Regioselectivity

G cluster_ni Nickel Catalysis cluster_rh Rhodium Catalysis start 2-Styryl Ketone path_ni Migratory 1,2-Insertion start->path_ni Ni(cod)₂ / PMe₃ path_rh Migratory 2,1-Insertion start->path_rh Rh Catalyst product_3 3-Substituted Indanone path_ni->product_3 product_2 2-Substituted Indanone path_rh->product_2

Caption: Catalyst control of regioselectivity.

Experimental Protocols

Protocol 1: Regioselective Indanone Synthesis using PPA with Controlled P₂O₅ Content

This protocol is based on the work by van Leeuwen et al. for the regioselective synthesis of indanones from an electron-rich arene and an α,β-unsaturated carboxylic acid.[1]

Materials:

  • Arene (e.g., 1,4-dimethoxybenzene)

  • α,β-Unsaturated carboxylic acid (e.g., crotonic acid)

  • Polyphosphoric acid (PPA) with either high (~83%) or low (~76%) P₂O₅ content

Procedure for High P₂O₅ Content (Favors Acylation Pathway):

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add PPA with high P₂O₅ content.

  • Heat the PPA to 100 °C with stirring.

  • Add the arene and the α,β-unsaturated carboxylic acid to the hot PPA.

  • Continue stirring at 100 °C and monitor the reaction progress using TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by pouring the mixture onto crushed ice.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired indanone regioisomer.

Procedure for Low P₂O₅ Content (Favors Alkylation Pathway):

  • The procedure is identical to the one above, except that PPA with a low P₂O₅ content is used. This will favor the formation of the alternative regioisomer.[3]

Disclaimer: The information provided in this Technical Support Center is for research and informational purposes only. All experimental work should be conducted in a suitable laboratory environment with appropriate safety precautions.

References

Technical Support Center: Optimizing Friedel-Crafts Acylation of Methoxy Anilines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Friedel-Crafts acylation of methoxy anilines. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: Why is the direct Friedel-Crafts acylation of methoxy anilines often unsuccessful?

The primary challenge lies in the reaction between the aniline's amino group (-NH₂) and the Lewis acid catalyst (e.g., aluminum chloride, AlCl₃). The amino group is a Lewis base, which reacts with the Lewis acid in an acid-base neutralization.[1][2] This forms a stable salt complex, which puts a positive charge on the nitrogen atom.[1][3] Consequently, the aromatic ring becomes strongly deactivated and resistant to the required electrophilic aromatic substitution, preventing the acylation from occurring.[3][4][5][6]

Q2: How can I successfully perform an acylation on a methoxy aniline substrate?

The most effective and common strategy is to temporarily protect the amino group before the Friedel-Crafts reaction.[1][7] This involves converting the basic -NH₂ group into a less basic amide, such as an acetamide (-NHCOCH₃), through N-acylation. This amide is less reactive towards the Lewis acid catalyst, allowing the ring acylation to proceed.[7][8] After the Friedel-Crafts reaction, the protecting group can be removed by hydrolysis to restore the amino group.[1][7]

Q3: What is the directing effect of the methoxy and protected amino groups on the regioselectivity of the reaction?

Both the methoxy (-OCH₃) group and the amide (e.g., -NHCOCH₃) group are activating, ortho-, para-directing groups.[8][9][10] They donate electron density to the aromatic ring, particularly at the ortho and para positions, making these sites more susceptible to electrophilic attack.[11] The final regioselectivity will depend on the relative positions of these two groups and steric hindrance. The incoming acyl group will typically add to the position most activated by the combined electronic effects and least sterically hindered.

Q4: How much Lewis acid catalyst is required for the acylation step?

Unlike many reactions that require only a catalytic amount of a promoter, Friedel-Crafts acylation often requires a stoichiometric amount (at least one equivalent) of the Lewis acid.[12] This is because the ketone product of the reaction can form a stable complex with the Lewis acid, effectively removing it from the catalytic cycle.[12][13] Therefore, using a stoichiometric quantity ensures enough active catalyst is available for the reaction to proceed to completion.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the Friedel-Crafts acylation of protected methoxy anilines.

Issue 1: No reaction or very low conversion of the starting material.

  • Possible Cause A: Deactivation by an unprotected amino group.

    • Solution: Ensure the protection step was successful and went to completion before proceeding with the acylation. Use techniques like TLC or ¹H NMR to verify the formation of the N-acylated product and the absence of the starting aniline.[1]

  • Possible Cause B: Inactive Lewis acid catalyst.

    • Solution: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture.[5][12] Any water in the reagents, solvents, or glassware will deactivate the catalyst.[5] It is critical to use anhydrous solvents, fresh anhydrous Lewis acids, and flame- or oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon).[14]

Issue 2: Low yield of the desired acylated product.

  • Possible Cause A: Insufficient Lewis Acid.

    • Solution: As the product forms a complex with the Lewis acid, a molar equivalent or a slight excess of the catalyst relative to the substrate is often necessary.[12] Review your stoichiometry and consider increasing the catalyst loading.

  • Possible Cause B: Suboptimal Reaction Temperature.

    • Solution: The reaction temperature can significantly impact the yield.[12] Some reactions require heating to overcome the activation energy, while others proceed well at 0 °C or room temperature. Excessively high temperatures can lead to side reactions and decomposition.[12] An optimization screen of different temperatures is recommended.

  • Possible Cause C: Poor Quality Reagents.

    • Solution: The purity of the N-acylated methoxy aniline and the acylating agent (acyl chloride or anhydride) is critical. Impurities can interfere with the reaction and generate byproducts.[12] Ensure your starting materials are pure before beginning the reaction.

Issue 3: Poor regioselectivity resulting in a mixture of isomers.

  • Possible Cause: Reaction conditions favoring mixed products.

    • Solution: Regioselectivity can be influenced by both solvent and temperature.[8] Running the reaction at lower temperatures often enhances selectivity, favoring the thermodynamically more stable para-isomer.[8] The choice of solvent can also alter the isomer distribution; for instance, switching from a non-polar solvent like carbon disulfide to a polar one like nitrobenzene can change the ortho/para ratio.[8]

Data Presentation

Table 1: Influence of Reaction Parameters on Friedel-Crafts Acylation Yield

The following table, adapted from data on related substrates like anisole, illustrates how catalyst loading and temperature can be optimized. A similar optimization is recommended for your specific methoxy aniline derivative.

SubstrateAcylating AgentLewis Acid (Equivalents)SolventTemperature (°C)Time (h)Yield (%)Reference
AnisoleAcetic AnhydrideMordenite Zeolite (cat.)Acetic Acid1502-3>99[15]
AcetanilideAcetyl ChlorideAlCl₃ (2.5)1,2-Dichloroethane0 to RT2~79 (para)[16] (adapted)
TolueneAcetyl ChlorideAlCl₃ (1.1)Methylene Chloride0 to RT0.5High[14]

Note: This data illustrates typical optimization workflows. Optimal conditions for specific methoxy anilines must be determined empirically.

Experimental Protocols

Protocol 1: Protection of p-Anisidine via Acetylation

This procedure describes the conversion of an amino group to a less basic acetamide group.

  • Dissolution: Dissolve p-anisidine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or in a mixture of water and concentrated hydrochloric acid.[5]

  • Base Addition: Add a base like pyridine (1.1 equivalents) or an aqueous solution of sodium acetate.[1][5]

  • Acetylation: Cool the mixture in an ice bath (0 °C). Add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.[5]

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Workup: If using an organic solvent, wash the mixture sequentially with dilute HCl, water, and brine. If in an aqueous medium, a white precipitate of N-(4-methoxyphenyl)acetamide should form.[5]

  • Isolation: Collect the solid product by vacuum filtration, wash it with cold water, and dry. The crude product can be purified by recrystallization (e.g., from ethanol/water).[5]

Protocol 2: Friedel-Crafts Acylation of N-(4-methoxyphenyl)acetamide

This is a general procedure that should be optimized for the specific substrate and acylating agent.

  • Catalyst Suspension: Under an inert atmosphere, suspend anhydrous aluminum chloride (AlCl₃, 1.5 - 2.5 equivalents) in an anhydrous solvent (e.g., DCM or 1,2-dichloroethane) in a flame-dried flask. Cool the mixture to 0 °C in an ice bath.[5]

  • Acylium Ion Formation: Add the acyl chloride (1.0 equivalent) dropwise to the stirred AlCl₃ suspension. Allow the mixture to stir for 20-30 minutes at 0 °C.[5]

  • Substrate Addition: Dissolve the protected N-(4-methoxyphenyl)acetamide (1.0 equivalent) in a minimal amount of anhydrous solvent and add it dropwise to the reaction mixture, maintaining the temperature at 0 °C.[5]

  • Reaction: After the addition is complete, the reaction may be stirred at 0 °C, allowed to warm to room temperature, or gently heated. Monitor the reaction's progress by TLC.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully and slowly pour the reaction mixture into a beaker containing ice and concentrated HCl to decompose the aluminum chloride complex.[14]

  • Extraction: Transfer the mixture to a separatory funnel. Collect the organic layer and extract the aqueous layer with additional solvent (e.g., DCM).[14]

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous MgSO₄ or Na₂SO₄.[14] After filtration, remove the solvent by rotary evaporation. The crude product can be purified by column chromatography or recrystallization.

Visualizations

G Figure 1: General Workflow for Acylation of Methoxy Anilines cluster_start Step 1: Protection cluster_reaction Step 2: Acylation cluster_end Step 3: Deprotection Start Methoxy Aniline (-NH2) Protected N-Acylated Methoxy Aniline (-NHCOR) Start->Protected N-Acylation (e.g., Ac2O) Acylation Friedel-Crafts Acylation (Acyl-Cl, AlCl3) Protected->Acylation Acylated Acylated Product (-NHCOR) Acylation->Acylated Final Final Product (-NH2) Acylated->Final Hydrolysis (Acid or Base)

Caption: General workflow for acylation of methoxy anilines.

G Figure 2: Troubleshooting Low Yield/No Reaction Start Low Yield or No Reaction CheckProtection Was the -NH2 group protected? Start->CheckProtection Protect Solution: Protect -NH2 group via N-acylation. Verify with TLC/NMR. CheckProtection->Protect No CheckConditions Were anhydrous conditions used? CheckProtection->CheckConditions Yes Anhydrous Solution: Use fresh anhydrous reagents and flame-dried glassware. CheckConditions->Anhydrous No CheckCatalyst Is catalyst loading stoichiometric (>=1 eq)? CheckConditions->CheckCatalyst Yes IncreaseCatalyst Solution: Increase Lewis acid to >=1 equivalent. CheckCatalyst->IncreaseCatalyst No Optimize Further Optimization: Adjust Temperature and Reaction Time. CheckCatalyst->Optimize Yes Success Reaction Successful Optimize->Success

Caption: Troubleshooting decision tree for Friedel-Crafts acylation.

G Figure 3: Directing Effects on 4-Methoxyacetanilide A Ortho to -NHAc Meta to -OMe (Activated) C Para to -NHAc (Blocked by -OMe) B Ortho to -OMe Meta to -NHAc (Most Activated) D Para to -OMe (Blocked by -NHAc) Main Main->A Position 2 Main->B Position 3

Caption: Regioselectivity in acylation of a methoxy aniline derivative.

References

Technical Support Center: Synthesis of 7-Methoxy-4-methyl-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Methoxy-4-methyl-1-indanone. Our focus is to address common side products and other experimental challenges.

Troubleshooting Guide

Issue 1: Presence of an Unexpected Isomer in the Final Product

Question: My spectral data (NMR, GC-MS) indicates the presence of a significant isomeric byproduct. What is the likely structure of this isomer and how can I minimize its formation?

Answer:

The most common side product in the synthesis of 7-Methoxy-4-methyl-1-indanone via intramolecular Friedel-Crafts acylation of 3-(2-methoxy-5-methylphenyl)propanoic acid is the regioisomer, 4-Methoxy-7-methyl-1-indanone .

Mechanism of Regioisomer Formation:

The formation of two different products arises from the two possible sites for electrophilic attack on the aromatic ring of the precursor. The methoxy group is an ortho-, para-director, and the methyl group is also an ortho-, para-director. This leads to competitive cyclization at the carbon ortho to the methoxy group (C-3) and the carbon ortho to the methyl group (C-6).

  • Desired Product (7-Methoxy-4-methyl-1-indanone): Cyclization occurs at the position ortho to the methoxy group and meta to the methyl group.

  • Side Product (4-Methoxy-7-methyl-1-indanone): Cyclization occurs at the position ortho to the methyl group and meta to the methoxy group.

Troubleshooting Strategies:

The regioselectivity of the cyclization is highly dependent on the reaction conditions, particularly the choice and concentration of the acid catalyst.

Catalyst SystemPredominant ProductRationale
Polyphosphoric Acid (PPA) with low P₂O₅ content 6-substituted indanone (analogous to 4-Methoxy-7-methyl-1-indanone)Favors reaction at the more sterically accessible site.[1]
Polyphosphoric Acid (PPA) with high P₂O₅ content 5-substituted indanone (analogous to 7-Methoxy-4-methyl-1-indanone)The stronger acid can overcome steric hindrance and favors the electronically more activated position.[1]
Triflic Acid (TfOH) Can offer higher yields and potentially different regioselectivity.A stronger acid that can promote cyclization under milder conditions.
Lewis Acids (e.g., AlCl₃, FeCl₃) Regioselectivity can be solvent and temperature dependent.The choice of Lewis acid and solvent can influence the formation of the acylium ion and its subsequent reaction.

Recommendations:

  • Catalyst Screening: If you are obtaining the undesired regioisomer, consider changing your catalyst. If using PPA, try adjusting the P₂O₅ concentration. A higher concentration may favor the formation of the desired 7-methoxy-4-methyl-1-indanone.

  • Temperature Control: Lowering the reaction temperature may favor the kinetically controlled product, which could be different from the thermodynamically favored one.

  • Solvent Effects: In some Friedel-Crafts reactions, the solvent can influence regioselectivity. For instance, nitromethane has been shown to provide optimal selectivity in certain cases.[2]

  • Purification: If the formation of the regioisomer cannot be completely suppressed, separation can be achieved by column chromatography or fractional crystallization.

Issue 2: Low or No Yield of the Desired Indanone

Question: My reaction is resulting in a low yield of 7-Methoxy-4-methyl-1-indanone, or no product is forming at all. What are the possible causes and solutions?

Answer:

Low yields in intramolecular Friedel-Crafts acylation can be attributed to several factors:

Possible CauseTroubleshooting Strategy
Inactive Catalyst Many Lewis acids, like AlCl₃, are extremely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored anhydrous reagents.
Suboptimal Reaction Temperature If the reaction is too slow, a gradual increase in temperature may be necessary. However, excessive heat can lead to decomposition and the formation of polymeric side products. Monitor the reaction by TLC to find the optimal temperature.
Incomplete Reaction The starting material, 3-(2-methoxy-5-methylphenyl)propanoic acid, may be present in the crude product. Increase the reaction time or consider a more potent catalyst.
Intermolecular Polymerization At high concentrations, the starting material can react with itself to form polymers instead of cyclizing. Running the reaction at a higher dilution may favor the intramolecular pathway.
Starting Material Purity Impurities in the 3-(2-methoxy-5-methylphenyl)propanoic acid can interfere with the reaction. Ensure the starting material is of high purity.

Frequently Asked Questions (FAQs)

Q1: What are the expected 1H NMR chemical shifts for the protons of 7-Methoxy-4-methyl-1-indanone and its main regioisomeric side product, 4-Methoxy-7-methyl-1-indanone?

ProtonsExpected Chemical Shift (ppm) for 7-Methoxy-4-methyl-1-indanoneExpected Chemical Shift (ppm) for 4-Methoxy-7-methyl-1-indanoneKey Differentiator
Aromatic Protons Two doublets in the aromatic region.Two doublets in the aromatic region.The coupling constants and precise chemical shifts will differ due to the different substitution pattern. The aromatic protons in the 7-methoxy isomer are ortho to either the methoxy or the carbonyl group, while in the 4-methoxy isomer, they are ortho to the methoxy or the methyl group.
Methoxy Protons A singlet around 3.8-4.0 ppm.A singlet around 3.8-4.0 ppm.Minimal difference expected.
Methyl Protons A singlet around 2.2-2.5 ppm.A singlet around 2.2-2.5 ppm.Minimal difference expected.
Methylene Protons Two triplets (or complex multiplets) for the two CH₂ groups in the five-membered ring, typically between 2.5 and 3.5 ppm.Two triplets (or complex multiplets) for the two CH₂ groups in the five-membered ring, typically between 2.5 and 3.5 ppm.The chemical shifts of the methylene protons adjacent to the aromatic ring will be influenced by the substituent at the 4-position.

For definitive identification, it is crucial to isolate each isomer and perform detailed 1D and 2D NMR experiments (e.g., COSY, HMBC, NOESY).

Q2: Are there any other potential side products I should be aware of?

A2: Besides the primary regioisomer, other minor side products could include:

  • Unreacted Starting Material: 3-(2-methoxy-5-methylphenyl)propanoic acid.

  • Polymeric Materials: Formed from intermolecular reactions, especially at high concentrations. These are often observed as an insoluble baseline material on a TLC plate or as a broad, unresolved hump in the NMR spectrum.

  • Decarboxylation Product: Under harsh acidic conditions and high temperatures, the starting propanoic acid could potentially decarboxylate, leading to 1-methoxy-4-methylbenzene.

Q3: What is the best method to purify the crude product mixture?

A3: The most effective method for separating 7-Methoxy-4-methyl-1-indanone from its regioisomer and other impurities is typically flash column chromatography on silica gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is a good starting point. Recrystallization can also be effective if one of the isomers is significantly less soluble in a particular solvent system.

Experimental Protocols

Key Experiment: Intramolecular Friedel-Crafts Acylation of 3-(2-methoxy-5-methylphenyl)propanoic acid

This protocol describes a general procedure for the synthesis of 7-Methoxy-4-methyl-1-indanone and its regioisomer.

Materials:

  • 3-(2-methoxy-5-methylphenyl)propanoic acid

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ice

Procedure:

  • Place 3-(2-methoxy-5-methylphenyl)propanoic acid into a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Carefully add polyphosphoric acid to the flask (typically in a 10:1 weight ratio to the starting material).

  • Heat the mixture with stirring in an oil bath at 80-100°C.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and wash them with a saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product mixture by flash column chromatography on silica gel.

Visualizations

Synthesis_Workflow cluster_start Starting Material Preparation cluster_reaction Intramolecular Friedel-Crafts Acylation cluster_workup Workup and Purification cluster_products Products SM 3-(2-methoxy-5-methylphenyl)propanoic acid Reaction Cyclization with PPA SM->Reaction Workup Quenching, Extraction, and Washing Reaction->Workup Purification Column Chromatography Workup->Purification Product 7-Methoxy-4-methyl-1-indanone Purification->Product SideProduct 4-Methoxy-7-methyl-1-indanone Purification->SideProduct

Caption: Experimental workflow for the synthesis of 7-Methoxy-4-methyl-1-indanone.

Troubleshooting_Logic Start Reaction Issue Encountered Isomer Isomeric Impurity Detected? Start->Isomer LowYield Low/No Yield? Start->LowYield ChangeCatalyst Adjust Catalyst/Conditions (e.g., PPA concentration, temperature) Isomer->ChangeCatalyst Yes OtherIssue Check for other impurities Isomer->OtherIssue No CheckCatalyst Verify Catalyst Activity (anhydrous conditions) LowYield->CheckCatalyst Yes OtherIssue2 Consult further documentation LowYield->OtherIssue2 No CheckTemp Optimize Temperature CheckCatalyst->CheckTemp CheckConc Adjust Concentration (higher dilution) CheckTemp->CheckConc

Caption: Troubleshooting logic for common issues in the synthesis.

References

stability of 7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in acidic solutions?

A1: Based on the chemical structure, this compound is anticipated to be susceptible to degradation under acidic conditions. The primary pathway for degradation is likely the acid-catalyzed cleavage of the methoxy ether bond, leading to the formation of 7-hydroxy-4-methyl-2,3-dihydro-1H-inden-1-one. The stability is expected to decrease with lower pH and higher temperatures.

Q2: What are the potential degradation products of this compound under acidic stress?

A2: The principal degradation product is expected to be 7-hydroxy-4-methyl-2,3-dihydro-1H-inden-1-one due to O-demethylation.[1] Under more strenuous acidic conditions (e.g., prolonged exposure to strong, hot acid), other reactions such as acid-catalyzed self-condensation or polymerization might occur, although these are generally less common for simple indanones. It is also possible, though less likely under mild acidic conditions, for reactions involving the ketone functionality to occur.

Q3: Are there any recommended storage conditions for solutions of this compound to minimize acid-catalyzed degradation?

A3: To minimize degradation, solutions of this compound should be prepared in neutral or slightly basic buffers if compatible with the experimental design. If acidic conditions are required, it is advisable to prepare the solutions fresh and use them as quickly as possible. For short-term storage, refrigeration (2-8 °C) is recommended to slow down the degradation kinetics. For long-term storage, the compound should be kept in a solid, dry state.

Troubleshooting Guides

Issue 1: Unexpected Peaks Observed During HPLC Analysis of an Acidic Sample

Possible Cause: Degradation of this compound.

Troubleshooting Steps:

  • Confirm Peak Identity:

    • Inject a freshly prepared, neutral solution of the compound to establish its retention time.

    • Compare the chromatogram of the acidic sample to the neutral standard. The peak with a shorter retention time is likely the more polar degradation product, 7-hydroxy-4-methyl-2,3-dihydro-1H-inden-1-one.

    • If possible, use mass spectrometry (LC-MS) to confirm the molecular weight of the parent compound and the degradation product.

  • Evaluate Stability Over Time:

    • Analyze the acidic sample at several time points (e.g., 0, 2, 4, 8, and 24 hours) while keeping it at a constant temperature.

    • An increase in the area of the new peak and a corresponding decrease in the area of the parent peak over time confirms degradation.

  • Optimize HPLC Method:

    • Ensure the mobile phase is compatible with the compound and its potential degradation products.

    • A gradient elution method may be necessary to achieve good separation between the parent compound and its more polar degradant.

Figure 1. Troubleshooting workflow for unexpected HPLC peaks.
Issue 2: Poor Mass Balance in Forced Degradation Studies

Possible Cause: Formation of non-UV active or highly retained degradation products.

Troubleshooting Steps:

  • Adjust HPLC Detection Wavelength:

    • The degradation product (7-hydroxy-4-methyl-2,3-dihydro-1H-inden-1-one) may have a different UV absorption maximum than the parent compound. Analyze the sample at multiple wavelengths to ensure all components are detected.

  • Modify HPLC Method to Elute All Components:

    • If degradation products are highly polar, they may be strongly retained on a reverse-phase column. Use a steeper gradient or a stronger organic solvent in the mobile phase to ensure their elution.

    • Conversely, if non-polar byproducts are formed, they may elute very late. Extend the run time to check for late-eluting peaks.

  • Use a Universal Detector:

    • If available, use a universal detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with the UV detector to identify non-chromophoric degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study in Acidic Conditions

Objective: To evaluate the stability of this compound in an acidic solution and identify major degradation products.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 1M solution

  • Sodium hydroxide (NaOH), 1M solution

  • HPLC system with UV or PDA detector

  • LC-MS system (optional, for peak identification)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.

    • In a clean vial, add 1 mL of the stock solution and 1 mL of 1M HCl.

    • In a separate vial for a control, add 1 mL of the stock solution and 1 mL of water.

  • Incubation:

    • Incubate both vials at 60°C.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Sample Analysis:

    • Immediately before analysis, neutralize the acidic aliquots with an equimolar amount of 1M NaOH.

    • Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.

    • Analyze the samples by a stability-indicating HPLC method.

Data Presentation:

Time (hours)Parent Compound Peak AreaDegradation Product Peak Area% Degradation
0Initial Area00
2Area at 2hArea at 2hCalculate %
4Area at 4hArea at 4hCalculate %
8Area at 8hArea at 8hCalculate %
24Area at 24hArea at 24hCalculate %
48Area at 48hArea at 48hCalculate %

% Degradation = (Initial Parent Area - Parent Area at time t) / Initial Parent Area * 100

Forced_Degradation_Workflow cluster_0 Sample Preparation cluster_1 Experimental Conditions cluster_2 Analysis Stock_Solution Prepare 1 mg/mL Stock in MeOH Acid_Sample Mix Stock with 1M HCl Stock_Solution->Acid_Sample Control_Sample Mix Stock with Water Stock_Solution->Control_Sample Incubation Incubate at 60°C Acid_Sample->Incubation Control_Sample->Incubation Sampling Aliquot at 0, 2, 4, 8, 24, 48h Incubation->Sampling Neutralization Neutralize with 1M NaOH Sampling->Neutralization Dilution Dilute with Mobile Phase Neutralization->Dilution HPLC_Analysis Analyze by HPLC Dilution->HPLC_Analysis

Figure 2. Workflow for forced degradation study.
Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Suggested Starting Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 30% B to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Method Validation:

The method should be validated for specificity by analyzing a stressed sample (from Protocol 1) to ensure that the degradation product peak is well-resolved from the parent compound peak. Peak purity analysis using a PDA detector is also recommended.

This technical support guide provides a starting point for investigating the stability of this compound under acidic conditions. It is important to note that the actual stability and degradation profile may vary depending on the specific experimental conditions. Therefore, it is crucial to perform dedicated stability studies for your specific application.

References

troubleshooting PPA-mediated cyclization for indanone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PPA-mediated indanone synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for troubleshooting common issues encountered during this classical and powerful cyclization reaction.

Frequently Asked Questions (FAQs)

Q1: What is the role of Polyphosphoric Acid (PPA) in indanone synthesis?

A1: Polyphosphoric acid serves as both a powerful dehydrating agent and a Brønsted acid catalyst in the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids to form 1-indanones.[1][2][3][4] It facilitates the formation of a key electrophile, the acylium ion, which then undergoes cyclization onto the aromatic ring.[5][6]

Q2: What are the most common issues encountered during PPA-mediated cyclization for indanone synthesis?

A2: The most frequent challenges include low product yield, formation of regioisomers, and the occurrence of side reactions such as polymerization or the formation of indene derivatives.[7][8] Incomplete conversion of the starting material is also a common problem.[7]

Q3: How does the concentration of PPA (P₂O₅ content) affect the reaction?

A3: The P₂O₅ content in PPA is a critical parameter that can significantly influence both the reaction rate and the regioselectivity of the cyclization.[5][7][8] PPA with a higher P₂O₅ content (e.g., 83%) is more acidic and promotes the formation of the acylium ion, favoring acylation.[5] Conversely, PPA with a lower P₂O₅ content (e.g., 76%) may favor a competing alkylation pathway, leading to different regioisomers.[5]

Q4: What are some safer alternatives to PPA for indanone synthesis?

A4: While PPA is effective, its high viscosity and corrosive nature can present handling challenges.[1] Alternatives include Eaton's reagent (a solution of P₂O₅ in methanesulfonic acid), triflic acid (TfOH), and other Lewis acids like AlCl₃ and SnCl₄.[2][7] For greener approaches, microwave-assisted synthesis using catalysts like Tb(OTf)₃ has also been explored.[2][9]

Q5: How should I handle and quench a reaction involving PPA?

A5: PPA is a hygroscopic and corrosive substance that should be handled with care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE) such as gloves and safety goggles.[10] Due to its high viscosity, it is easier to handle when heated above 60 °C.[1] To quench the reaction, the hot reaction mixture is typically poured carefully onto crushed ice and water.[11][12] This process is highly exothermic and should be done with caution.[1]

Troubleshooting Guides

Problem 1: Low or No Conversion of Starting Material
Possible Cause Solution
Insufficiently Strong Acid The P₂O₅ content of your PPA may be too low. Commercial PPA typically contains 82-85% P₂O₅.[1] Ensure you are using a high-grade, concentrated acid. Consider using a stronger alternative like Eaton's reagent.[7][8]
Low Reaction Temperature The activation energy for the cyclization may not have been reached. Gradually increase the reaction temperature, often to around 100 °C, while monitoring the reaction progress by TLC.[7][11]
Impure Starting Material Impurities in the 3-arylpropanoic acid can inhibit the reaction. Verify the purity of your starting material using appropriate analytical techniques (e.g., NMR, melting point) and purify if necessary.[8]
Deactivated Aromatic Ring Strong electron-withdrawing groups on the aromatic ring can hinder the electrophilic aromatic substitution, leading to very low yields.[5][7] This method is most effective for electron-rich benzene derivatives.
Problem 2: Formation of Multiple Products (Low Selectivity)
Possible Cause Solution
Formation of Regioisomers The regioselectivity is highly dependent on the P₂O₅ content of the PPA. PPA with a low P₂O₅ content tends to form the indanone isomer with an electron-donating group meta to the carbonyl, while high P₂O₅ content favors ortho or para substitution.[5] Carefully select the PPA concentration to favor your desired isomer.
Intermolecular Reactions High concentrations of the starting material can lead to intermolecular acylation, forming high molecular weight byproducts.[8] Performing the reaction under high-dilution conditions by adding the substrate slowly to the hot PPA can favor the desired intramolecular cyclization.[8]
Polymerization The combination of strong acid and high temperatures can cause polymerization of the starting material or product.[8] Carefully control the reaction temperature and time. Avoid excessively high temperatures or prolonged reaction times.
Formation of Indene Derivatives Elimination reactions, often promoted by high temperatures, can lead to the formation of indene byproducts.[8] Maintain strict temperature control and consider using a milder work-up procedure.

Data Presentation: Effect of PPA Concentration on Regioselectivity

The following table summarizes the effect of P₂O₅ content in PPA on the regioselective synthesis of indanones from various substituted arenes and α,β-unsaturated carboxylic acids.

Entry Arene Carboxylic Acid Condition Product Ratio (A:B) Total Yield (%)
12,5-DimethylanisoleMethacrylic AcidA: PPA (76% P₂O₅), 100 °C95:575
22,5-DimethylanisoleMethacrylic AcidB: PPA (83% P₂O₅), 100 °C5:9580
31,2-DimethoxybenzeneMethacrylic AcidA: PPA (76% P₂O₅), 100 °C>95:585
41,2-DimethoxybenzeneMethacrylic AcidB: PPA (83% P₂O₅), 100 °C15:8590
5m-XyleneCrotonic AcidA: PPA (76% P₂O₅), 100 °C80:2070
6m-XyleneCrotonic AcidB: PPA (83% P₂O₅), 100 °C10:9078

Data adapted from studies on the regioselective synthesis of indanones.[5] The product ratio and yield are illustrative and can vary based on specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for PPA-Mediated Synthesis of 1-Indanone from 3-Phenylpropanoic Acid

Materials:

  • 3-Phenylpropanoic acid

  • Polyphosphoric acid (PPA)

  • Crushed ice

  • Water

  • Saturated sodium bicarbonate solution

  • Ethyl acetate or Dichloromethane (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Petroleum ether (for recrystallization)

Procedure:

  • In a flask equipped with a mechanical stirrer, add 3-phenylpropanoic acid.

  • Add an excess of polyphosphoric acid (PPA), typically in a 10:1 weight ratio to the starting material.[12]

  • Heat the mixture to 100 °C with vigorous stirring for 1 hour.[12] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool slightly and then carefully pour it onto crushed ice with continuous stirring.[12]

  • The 1-indanone product may precipitate as a solid or an oil. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times.[11]

  • Combine the organic layers and wash them with cold water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and then again with water until the washings are neutral.[12]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[11]

  • Purify the crude product by recrystallization from a suitable solvent such as petroleum ether to afford pure 1-indanone.[12]

Visualizations

PPA-Mediated Indanone Synthesis: Reaction Mechanism

G sub 3-Arylpropanoic Acid int1 Protonated Carbonyl sub->int1 Protonation ppa PPA (H⁺) water - H₂O int1->water acylium Acylium Ion (Electrophile) int1->acylium cyclization Intramolecular Electrophilic Aromatic Substitution acylium->cyclization int2 Carbocation Intermediate cyclization->int2 deprotonation - H⁺ int2->deprotonation product 1-Indanone int2->product G start 1. Reaction Setup (Substrate + PPA) heat 2. Heating (e.g., 100 °C) start->heat quench 3. Quenching (Pour onto ice) heat->quench extract 4. Extraction (Organic Solvent) quench->extract wash 5. Washing (H₂O, NaHCO₃) extract->wash dry 6. Drying & Concentration wash->dry purify 7. Purification (Recrystallization) dry->purify G start Low Yield? check_conversion Check TLC: Low Conversion? start->check_conversion Yes ok Optimize Purification start->ok No multiple_spots Multiple Spots on TLC? check_conversion->multiple_spots No temp Increase Temperature &/or Reaction Time check_conversion->temp Yes regioisomers Adjust P₂O₅ Content to Control Regioselectivity multiple_spots->regioisomers Isomers? polymer Decrease Temperature &/or Use High Dilution multiple_spots->polymer Streaking/ Baseline? acid Use Higher P₂O₅ Content PPA temp->acid purity Check Starting Material Purity acid->purity

References

Technical Support Center: Scaling Up the Synthesis of 7-Methoxy-4-methyl-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 7-Methoxy-4-methyl-1-indanone.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to 7-Methoxy-4-methyl-1-indanone?

A1: The most prevalent industrial-scale synthesis is the intramolecular Friedel-Crafts acylation of 3-(2-methoxy-5-methylphenyl)propanoic acid. This method is favored due to its efficiency and the availability of the starting materials. The cyclization is typically mediated by a strong acid catalyst, most commonly polyphosphoric acid (PPA).

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: Key safety concerns include:

  • Handling of Polyphosphoric Acid (PPA): PPA is highly corrosive and viscous. When scaling up, its exothermic reaction with water during workup can be hazardous. Ensure controlled addition to ice/water with vigorous stirring in an appropriately sized vessel.

  • Exothermic Reaction: The Friedel-Crafts acylation can be exothermic. Monitor the internal temperature of the reactor closely and have a reliable cooling system in place to prevent runaway reactions.

  • Handling of Reagents: Use appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and lab coats, especially when handling corrosive acids and organic solvents.

Q3: How can the purity of the final product be assessed at a larger scale?

A3: On a larger scale, purity is typically assessed using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). For structural confirmation and identification of any isomers, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-Transform Infrared (FT-IR) Spectroscopy are employed. GC-Mass Spectrometry (GC-MS) is also valuable for identifying volatile organic impurities.

Q4: What are the expected yields for this synthesis?

A4: The yield of 7-Methoxy-4-methyl-1-indanone from the PPA-mediated cyclization of 3-(2′-methoxy-5′-methylphenyl)propanoic acid is reported to be around 85%.[1] However, yields can be affected by various factors, especially during scale-up.

Troubleshooting Guide

Issue 1: Low Product Yield
Potential Cause Troubleshooting Steps
Incomplete Cyclization - Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time. - Ensure the reaction temperature is maintained within the optimal range (e.g., 90-95°C for PPA-mediated cyclization).[1]
Inactive or Insufficient Catalyst - For PPA, ensure the P₂O₅ content is adequate. The concentration of PPA can significantly impact reactivity. - If using other Lewis acids like AlCl₃, ensure they are anhydrous and handled under an inert atmosphere.
Starting Material Purity - Verify the purity of the 3-(2-methoxy-5-methylphenyl)propanoic acid. Impurities can interfere with the reaction. Purify the starting material if necessary.
Issue 2: Formation of Impurities and Byproducts
Potential Cause Troubleshooting Steps
Formation of Regioisomers - The primary regioisomeric impurity is 5-methoxy-4-methyl-1-indanone. The regioselectivity of the cyclization can be influenced by the P₂O₅ content in PPA. A higher P₂O₅ content may favor the formation of the desired product. - Consider using alternative solvents. For some Friedel-Crafts acylations, nitromethane has been shown to improve selectivity.[2]
Polymerization - High temperatures and highly acidic conditions can lead to polymerization of the starting material or product. Maintain strict temperature control and avoid prolonged reaction times.
Intermolecular Reaction Products - High concentrations of the starting material can favor intermolecular reactions. For larger scale, consider a semi-batch process with slow addition of the substrate to the hot PPA to maintain a low instantaneous concentration.

Experimental Protocols

Key Experiment: Intramolecular Friedel-Crafts Acylation of 3-(2-methoxy-5-methylphenyl)propanoic acid

This protocol describes a general procedure for the synthesis of 7-Methoxy-4-methyl-1-indanone.

Materials:

  • 3-(2-methoxy-5-methylphenyl)propanoic acid

  • Polyphosphoric acid (PPA)

  • Crushed ice

  • Water

  • Saturated sodium bicarbonate solution

  • Petroleum ether (or other suitable recrystallization solvent)

  • Anhydrous sodium sulfate

Procedure:

  • A mixture of polyphosphoric acid (P₂O₅, 6.0 g) and orthophosphoric acid (6.0 mL) is stirred under anhydrous conditions in an oil bath at 90-95°C for about 1 hour.[1]

  • The reaction mixture is cooled to 70°C, and 3-(2′-methoxy-5′-methylphenyl)propanoic acid (1.62 g, 8.35 mmol) is added dropwise with stirring.[1]

  • The reaction mixture is then heated to 90-95°C and maintained at this temperature for approximately 1 hour.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • A cream-colored solid will precipitate. Filter the solid and wash it with a saturated sodium bicarbonate solution and then with water.[1]

  • Dry the crude product.

  • Purify the crude 7-Methoxy-4-methyl-1-indanone by recrystallization from petroleum ether to obtain colorless crystals.[1]

Data Presentation

Reaction Parameters and Yield
ParameterValueReference
Starting Material 3-(2′-methoxy-5′-methylphenyl)propanoic acid[1]
Catalyst Polyphosphoric Acid (PPA)[1]
Reaction Temperature 90-95°C[1]
Reaction Time ~1 hour[1]
Yield 85%[1]
Melting Point 84°C[1]

Visualizations

experimental_workflow Experimental Workflow for the Synthesis of 7-Methoxy-4-methyl-1-indanone start Start ppa_prep Prepare Polyphosphoric Acid (PPA) (P₂O₅ + H₃PO₄, 90-95°C, 1h) start->ppa_prep add_sm Cool PPA to 70°C Add 3-(2-methoxy-5-methylphenyl)propanoic acid ppa_prep->add_sm reaction Heat to 90-95°C for 1h (Intramolecular Friedel-Crafts Acylation) add_sm->reaction monitoring Monitor Reaction by TLC/HPLC reaction->monitoring workup Cool to RT and Quench on Ice monitoring->workup filtration Filter Precipitate workup->filtration wash Wash with NaHCO₃ and Water filtration->wash drying Dry Crude Product wash->drying purification Recrystallize from Petroleum Ether drying->purification end 7-Methoxy-4-methyl-1-indanone (Final Product) purification->end

Caption: Experimental workflow for the synthesis of 7-Methoxy-4-methyl-1-indanone.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_conversion Check Reaction Conversion (TLC/HPLC) start->check_conversion incomplete Incomplete Conversion check_conversion->incomplete No complete Complete Conversion check_conversion->complete Yes incomplete_actions Increase reaction time Verify reaction temperature incomplete->incomplete_actions check_impurities Analyze for Impurities (HPLC/GC-MS) complete->check_impurities regioisomer Regioisomer Detected check_impurities->regioisomer Yes polymer Polymer Detected check_impurities->polymer Yes regioisomer_actions Adjust PPA concentration (P₂O₅ content) Consider alternative solvents regioisomer->regioisomer_actions polymer_actions Lower reaction temperature Reduce reaction time polymer->polymer_actions

Caption: Troubleshooting logic for addressing low yield in the synthesis.

References

avoiding demethylation during 7-Methoxy-4-methyl-1-indanone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding demethylation during the synthesis of 7-Methoxy-4-methyl-1-indanone.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for 7-Methoxy-4-methyl-1-indanone, and where does the risk of demethylation arise?

The most common route to synthesize 7-Methoxy-4-methyl-1-indanone is through an intramolecular Friedel-Crafts acylation of a precursor such as 3-(2-methoxy-5-methylphenyl)propanoic acid. This reaction is typically catalyzed by strong Lewis acids (e.g., AlCl₃) or Brønsted acids (e.g., polyphosphoric acid - PPA). The risk of demethylation, the cleavage of the methyl group from the methoxy ether, arises from the harsh, acidic conditions required for the cyclization, which can lead to the formation of the undesired hydroxy-indanone byproduct.[1][2][3][4]

Q2: Which reagents are known to cause demethylation of aryl methyl ethers and should be used with caution?

Several reagents are known to cleave aryl methyl ethers and should be avoided or used under carefully controlled, milder conditions if possible. These include:

  • Boron tribromide (BBr₃): A very effective but harsh reagent for demethylation.[1][5][6][7]

  • Strong Brønsted acids: Such as hydrobromic acid (HBr) and hydroiodic acid (HI), often at elevated temperatures.[1][6][7][8]

  • Aluminum chloride (AlCl₃): A common Friedel-Crafts catalyst that can also induce demethylation, especially at higher temperatures or with prolonged reaction times.[4][7][8]

  • Thiolates: Strong nucleophiles like sodium isopropyl thiolate can cleave aryl methyl ethers.[5][6]

  • Iodocyclohexane in DMF: This mixture generates HI in situ and can be used for demethylation.[8][9]

Q3: Are there milder alternatives to strong Lewis acids for the Friedel-Crafts cyclization to avoid demethylation?

Yes, several milder Lewis acids and reaction conditions can be employed to promote the intramolecular Friedel-Crafts acylation while minimizing demethylation. These include:

  • Lanthanide triflates: Such as Terbium(III) triflate (Tb(OTf)₃), have been reported to be effective catalysts for this type of cyclization under less harsh conditions.[2]

  • Zinc chloride (ZnCl₂): A milder Lewis acid that can be used as an alternative to AlCl₃.[4]

  • Deep eutectic solvents: A mixture of choline chloride and zinc chloride ([CholineCl][ZnCl₂]₃) can act as both a green solvent and a catalyst for Friedel-Crafts acylation under microwave irradiation, often leading to high yields with short reaction times.[10]

  • Ytterbium(III) triflate (Yb(OTf)₃): This catalyst has been used for one-step Friedel-Crafts acylation and demethylation, highlighting the need for careful selection of reaction conditions to favor only the acylation.[11]

Troubleshooting Guide: Demethylation During Indanone Synthesis

This guide addresses the specific issue of observing demethylation as a side reaction during the synthesis of 7-Methoxy-4-methyl-1-indanone.

Observed Issue Potential Cause Recommended Solution
Significant formation of 4-hydroxy-7-methyl-1-indanone alongside the desired product. The Friedel-Crafts catalyst (e.g., AlCl₃, PPA) is too harsh, or the reaction temperature is too high, leading to cleavage of the methoxy group.1. Lower the reaction temperature: If using AlCl₃, try running the reaction at a lower temperature (e.g., 0 °C to room temperature).2. Use a milder catalyst: Replace AlCl₃ with a less aggressive Lewis acid like ZnCl₂ or a lanthanide triflate such as Tb(OTf)₃.[2][4]3. Optimize PPA conditions: The P₂O₅ content in PPA can influence the reaction outcome. Using PPA with a lower P₂O₅ content might be milder.[12]4. Consider alternative methods: Explore non-acidic cyclization pathways if possible, although these are less common for this specific transformation.
Low yield of the desired methoxy-indanone and a complex mixture of byproducts. Prolonged reaction times in the presence of a strong acid are likely causing both demethylation and other side reactions.1. Monitor the reaction closely: Use techniques like TLC or LC-MS to determine the optimal reaction time and quench the reaction as soon as the starting material is consumed.2. Change the order of addition: Adding the catalyst portion-wise may help to control the reaction exotherm and minimize side reactions.
Inconsistent results with demethylation occurring in some runs but not others. Variability in the quality or stoichiometry of the Lewis acid, or presence of moisture which can affect catalyst activity.1. Use freshly opened or purified reagents: Ensure the AlCl₃ or other Lewis acid is of high purity and anhydrous.2. Maintain strictly anhydrous conditions: Use oven-dried glassware and anhydrous solvents to ensure the reproducibility of the reaction.

Experimental Protocols

Protocol 1: Intramolecular Friedel-Crafts Acylation using Polyphosphoric Acid (PPA) (with potential for demethylation)

This protocol is a common method for the synthesis of 1-indanones but carries a risk of demethylation under harsh conditions.

Materials:

  • 3-(2-methoxy-5-methylphenyl)propanoic acid

  • Polyphosphoric acid (PPA)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane or Ethyl acetate for extraction

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer, place 3-(2-methoxy-5-methylphenyl)propanoic acid.

  • Add an excess of polyphosphoric acid (typically a 10:1 weight ratio to the starting material).

  • Heat the mixture with vigorous stirring. The temperature and time are critical variables to control to minimize demethylation (e.g., start at 80-90°C and monitor the reaction progress).[3][13]

  • After the reaction is complete (as determined by TLC), cool the mixture to room temperature.

  • Carefully pour the reaction mixture onto crushed ice with continuous stirring.

  • The product will precipitate. If not, extract the aqueous layer with dichloromethane or ethyl acetate.

  • Neutralize the aqueous layer with a saturated sodium bicarbonate solution carefully.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to separate the desired 7-Methoxy-4-methyl-1-indanone from any demethylated byproduct.

Protocol 2: Milder Intramolecular Friedel-Crafts Acylation using a Lanthanide Triflate Catalyst

This protocol presents a milder alternative to potentially reduce the incidence of demethylation.

Materials:

  • 3-(2-methoxy-5-methylphenyl)propanoic acid

  • Terbium(III) triflate (Tb(OTf)₃) or another suitable lanthanide triflate

  • High-boiling, inert solvent (e.g., o-dichlorobenzene)

  • Saturated sodium bicarbonate solution

  • Dichloromethane or Ethyl acetate for extraction

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 3-(2-methoxy-5-methylphenyl)propanoic acid in the chosen solvent, add a catalytic amount of Tb(OTf)₃ (e.g., 5-10 mol%).[2]

  • Heat the reaction mixture to a temperature sufficient to promote cyclization (e.g., 100-120°C) and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to remove any unreacted acid.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Reaction Pathway

The following diagram illustrates the desired synthetic pathway to 7-Methoxy-4-methyl-1-indanone versus the undesired demethylation side reaction.

G cluster_0 Synthesis of 7-Methoxy-4-methyl-1-indanone start 3-(2-methoxy-5-methylphenyl)propanoic acid indanone 7-Methoxy-4-methyl-1-indanone (Desired Product) start->indanone Intramolecular Friedel-Crafts Acylation (Mild Conditions) demethylated 4-Hydroxy-7-methyl-1-indanone (Undesired Byproduct) start->demethylated Harsh Acidic Conditions (e.g., excess AlCl3, high temp.) indanone->demethylated Demethylation

Caption: Desired synthesis vs. undesired demethylation pathway.

References

Technical Support Center: Resolving Isomers of Substituted 1-Indanones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the resolution of substituted 1-indanone isomers. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the separation of 1-indanone enantiomers and regioisomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving enantiomers of substituted 1-indanones?

A1: The three most common and effective methods for resolving racemic mixtures of substituted 1-indanones are Chiral High-Performance Liquid Chromatography (HPLC), Diastereomeric Crystallization, and Enzymatic Kinetic Resolution.

  • Chiral HPLC uses a chiral stationary phase (CSP) to physically separate enantiomers, making it a powerful analytical and preparative technique.[1]

  • Diastereomeric Crystallization is a classical method that involves reacting the racemic indanone with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.[2][3]

  • Enzymatic Kinetic Resolution utilizes an enzyme, often a ketoreductase (KRED), to selectively catalyze the transformation (e.g., reduction) of one enantiomer, allowing the unreacted enantiomer to be recovered in high enantiomeric excess.[4][5]

Q2: My crude substituted 1-indanone is a brown, sticky oil instead of a crystalline solid. What should I do before attempting chiral resolution?

A2: Discoloration and a sticky consistency indicate the presence of impurities, which can significantly hinder resolution efficiency, especially for crystallization-based methods.[6][7] A lower-than-expected melting point is also a strong indicator of impurity.[7] It is crucial to purify the sample first.

  • Recrystallization: This is a highly effective method for purifying solids. Choose a solvent system (e.g., ethanol/water, hexane/ethyl acetate) in which the indanone is soluble at high temperatures but poorly soluble at low temperatures.[6] Be aware that some 1-indanones have low melting points and may "oil out" if the solvent is too warm; in such cases, vacuum distillation may be a better option.[7]

  • Column Chromatography: For separating mixtures with different polarities, silica gel column chromatography is a standard approach.[6]

Q3: My indanone synthesis resulted in a mixture of regioisomers. How does this impact enantiomeric resolution?

A3: The presence of regioisomers complicates enantiomeric resolution. Synthesis methods like intramolecular Friedel-Crafts acylation can produce mixtures (e.g., 4-methyl-1-indanone and 6-methyl-1-indanone).[6][8] These regioisomers have similar physical properties, making them difficult to separate from each other.[8] Each regioisomer exists as its own pair of enantiomers. You must first separate the regioisomers using standard chromatography (e.g., HPLC or column chromatography) before attempting to resolve the enantiomers of the desired regioisomer.

Troubleshooting Guides

Guide 1: Chiral HPLC Separation

This guide addresses common issues encountered during the separation of 1-indanone enantiomers using Chiral HPLC.

Q: Why is the resolution between my enantiomer peaks poor (Rs < 1.5)? A: Poor resolution can stem from several factors:

  • Incorrect Chiral Stationary Phase (CSP): The most critical factor is the choice of CSP. Polysaccharide-based columns (e.g., amylose or cellulose derivatives) are often effective for 1-indanones.[1] If resolution is poor, screening different CSPs is the first step.

  • Mobile Phase Composition: The ratio of the polar modifier (e.g., 2-propanol, ethanol) to the non-polar solvent (e.g., n-hexane) is crucial. Systematically vary the percentage of the polar modifier to optimize selectivity (α) and resolution (Rs).

  • Flow Rate: Lowering the flow rate can sometimes increase efficiency and improve resolution, though it will increase run time.

  • Temperature: Temperature affects mass transfer and interaction kinetics. If not already controlled, using a column oven to test different temperatures (e.g., 15°C, 25°C, 40°C) can significantly impact resolution.

Q: My column backpressure has suddenly increased. What is the cause? A: A sudden pressure increase usually points to a blockage.[9]

  • Frit Blockage: The inlet frit of the column may be blocked by particulate matter from the sample or mobile phase. Ensure your samples are filtered through a 0.22 µm filter before injection.

  • Sample Precipitation: The sample may be precipitating on the column if it has low solubility in the mobile phase. Try reducing the sample concentration.

  • System Contamination: Contamination can build up in the injector or tubing. Flushing the system without the column attached can help diagnose this.

Q: My peaks are showing significant tailing. How can I fix this? A: Peak tailing is often caused by unwanted secondary interactions.[10][11]

  • Acidic/Basic Additives: For indanones with ionizable groups, or to suppress interactions with residual silanols on the silica support, add a small amount of an acidic (e.g., 0.1% trifluoroacetic acid) or basic (e.g., 0.1% diethylamine) additive to the mobile phase.

  • Column Contamination: Strongly adsorbed impurities from previous injections can create active sites that cause tailing. Flush the column with a strong, compatible solvent as recommended by the manufacturer.[9][10]

Q: I am seeing "ghost peaks" in my chromatogram. Where are they coming from? A: Ghost peaks are extraneous peaks that do not originate from the current sample injection.[10]

  • Mobile Phase Contamination: Impurities in your solvents or additives are a common cause. Use high-purity, HPLC-grade solvents.

  • Carryover: A portion of a previous, highly concentrated sample may be eluting in the current run. Run a blank gradient after a high-concentration sample to check for carryover.

  • Column Bleed: Degradation of the stationary phase can release compounds that appear as peaks, especially in gradient elution.[10]

G cluster_0 Chiral HPLC Troubleshooting cluster_1 Causes & Solutions problem Problem Observed poor_resolution Poor Resolution (Rs < 1.5) problem->poor_resolution high_pressure High Backpressure problem->high_pressure peak_tailing Peak Tailing problem->peak_tailing cause_res Wrong CSP? Optimize Mobile Phase? Adjust Temperature? poor_resolution->cause_res cause_press Frit Blockage? Sample Precipitate? high_pressure->cause_press cause_tail Secondary Interactions? Column Contamination? peak_tailing->cause_tail sol_res Screen Columns Vary % Modifier Test Temperatures cause_res->sol_res sol_press Filter Sample Reduce Concentration Flush System cause_press->sol_press sol_tail Add TFA/DEA Wash Column cause_tail->sol_tail

Caption: Troubleshooting logic for common Chiral HPLC issues.

Guide 2: Diastereomeric Crystallization

This guide addresses common issues encountered during resolution via diastereomeric salt formation.

Q: My diastereomeric salt is not crystallizing from the solution. A: Crystal formation requires reaching supersaturation.

  • Solvent Choice: The selected solvent is critical. The diastereomeric salt of one enantiomer should be significantly less soluble than the other. You may need to screen various solvents or solvent mixtures.

  • Concentration: The solution may be too dilute. Try carefully removing solvent under reduced pressure to increase the concentration.

  • Seeding: Introduce a seed crystal of the desired diastereomeric salt to induce crystallization.

  • Cooling Rate: Cool the solution slowly. Rapid cooling can lead to the formation of an oil or amorphous solid. An overnight hold at a reduced temperature (e.g., 5 °C) may be beneficial, but monitor the enantiomeric purity as prolonged times can sometimes decrease it.[12]

Q: The enantiomeric excess (ee) of my resolved indanone is low after crystallization and liberation. A: Low ee indicates incomplete separation of the diastereomers.

  • Recrystallization: The filtered diastereomeric salt crystals may need to be recrystallized one or more times from a fresh solvent to improve diastereomeric purity.[12]

  • Resolving Agent: Ensure the chiral resolving agent is of high enantiomeric purity.

  • Equilibration: The undesired, more soluble diastereomer may have co-precipitated. Ensure the crystallization time and temperature are optimized; sometimes a shorter crystallization at a slightly higher temperature can yield purer crystals, albeit with a lower yield.[12]

Q: The product "oiled out" instead of forming crystals. A: Oiling out occurs when the solute's solubility limit is exceeded above its melting point, often due to impurities or an inappropriate solvent.

  • Change Solvent: Switch to a solvent in which the diastereomeric salt has lower solubility.

  • Lower Temperature: Ensure the solution is cooled slowly and that the saturation temperature is below the melting point of the diastereomeric salt.

  • Purity: As mentioned, impurities can depress the melting point and interfere with crystal lattice formation. Ensure your starting racemic indanone is pure.[7]

Data Presentation

Table 1: Comparison of Chiral Stationary Phases for HPLC Separation of 2-Ethyl-1-Indanone Enantiomers This table summarizes performance data for different chiral stationary phases (CSPs) in the separation of 2-ethyl-1-indanone enantiomers.[1]

Chiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)Resolution (Rs)Separation Factor (α)
Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate))n-Hexane / 2-Propanol (90/10, v/v)1.02.11.35
Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate))n-Hexane / 2-Propanol (95/5, v/v)0.81.81.28

Table 2: Scalability of Enzymatic Kinetic Resolution of a Sterically Hindered 1-Indanone Derivative This table presents results from the kinetic resolution of a racemic ketone promoted by a ketoreductase (KRED) enzyme on various scales.[4]

Scale (g)KRED Loading (wt %)Reaction Time (h)Conversion (%)Assay Yield (%)Enantiomeric Excess (ee)
5235550>99%
15235346>99%
60465445>99%

Experimental Protocols

Protocol 1: Chiral HPLC Method for 1-Indanone Enantiomers

This protocol provides a general methodology for separating 1-indanone enantiomers.[1]

  • Mobile Phase Preparation: Prepare the mobile phase (e.g., n-Hexane / 2-Propanol, 90/10, v/v) using HPLC-grade solvents. Degas the solution using sonication or vacuum filtration.

  • Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the substituted 1-indanone sample in 1 mL of the mobile phase.

  • System Setup and Equilibration: Install the appropriate chiral column (e.g., Chiralpak® IA). Set the HPLC system with the specified mobile phase and a flow rate of 1.0 mL/min. Allow the system to equilibrate until a stable baseline is achieved (typically 30-60 minutes).

  • Injection: Inject 10 µL of the prepared sample onto the column.

  • Data Acquisition: Collect the chromatogram for a sufficient duration to allow both enantiomer peaks to elute. Identify the peaks corresponding to each enantiomer.

  • Analysis: Calculate the resolution (Rs) and separation factor (α) to evaluate the separation quality.

Protocol 2: Diastereomeric Crystallization

This protocol outlines a general procedure for resolution via crystallization.[2][3][12]

  • Salt Formation: Dissolve the racemic substituted 1-indanone (1.0 eq.) in a suitable solvent (e.g., ethanol, isopropanol). Add a solution of a pure chiral resolving agent (0.5-1.0 eq.), such as (+)-tartaric acid or (S)-mandelic acid, in the same solvent.[2][12]

  • Crystallization: Heat the mixture gently to ensure complete dissolution. Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask or adding a seed crystal can initiate crystallization. The flask can then be stored at a lower temperature (e.g., 4°C) for several hours to maximize crystal formation.

  • Isolation: Collect the precipitated diastereomeric salt crystals by vacuum filtration, washing them with a small amount of cold solvent. The mother liquor contains the enriched, more soluble diastereomer.

  • Purity Check: Analyze a small sample of the crystals (after liberating the indanone) to determine the diastereomeric/enantiomeric excess. If purity is insufficient, perform a recrystallization of the salt.

  • Liberation of Enantiomer: Suspend the purified diastereomeric salt in a biphasic system (e.g., ethyl acetate and water). Add an acid (if a basic resolving agent was used) or a base (if an acidic resolving agent was used) to neutralize the salt and liberate the free indanone into the organic layer.

  • Workup: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantioenriched 1-indanone.

Protocol 3: Enzymatic Kinetic Resolution

This protocol describes a typical biocatalytic kinetic resolution using a ketoreductase (KRED).[4]

  • Reaction Setup: In a temperature-controlled vessel, prepare a buffer solution (e.g., 100 mM phosphate buffer, pH 7.0).

  • Add Reagents: Add the substituted 1-indanone substrate, a cofactor regeneration system (e.g., glucose and glucose dehydrogenase for NADPH regeneration), and the NADP+ cofactor.

  • Initiate Reaction: Initiate the reaction by adding the KRED enzyme (e.g., 2-4 wt% relative to the substrate).[4] Maintain a constant temperature (e.g., 30°C) and gentle agitation.

  • Monitor Progress: Monitor the reaction progress by periodically taking aliquots and analyzing them by chiral HPLC to determine the conversion rate and the enantiomeric excess (ee) of the remaining ketone substrate. The reaction should be stopped at or near 50% conversion for maximum yield of the resolved ketone.

  • Workup: Once the target conversion is reached, quench the reaction (e.g., by adding a water-miscible organic solvent like acetonitrile to precipitate the enzyme).

  • Extraction and Purification: Filter to remove the precipitated enzyme. Extract the aqueous mixture with an organic solvent (e.g., methyl tert-butyl ether).[4] Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the enantioenriched 1-indanone. The reduced alcohol product will also be present and can be separated by column chromatography.

G cluster_methods Resolution Methodologies cluster_hplc cluster_cryst cluster_enzym racemic Racemic Substituted 1-Indanone hplc Chiral HPLC racemic->hplc cryst Diastereomeric Crystallization racemic->cryst enzym Enzymatic Kinetic Resolution racemic->enzym hplc_out1 Enantiomer A hplc->hplc_out1 Separation on CSP hplc_out2 Enantiomer B hplc->hplc_out2 Separation on CSP cryst_out1 Enantiomer A cryst->cryst_out1 Crystallization & Liberation cryst_out2 Enriched Mother Liquor cryst->cryst_out2 enzym_out1 Enantiomer A (Ketone) enzym->enzym_out1 Selective Reduction of one enantiomer enzym_out2 Enantiomer B (Alcohol) enzym->enzym_out2 end_a Pure Enantiomer A hplc_out1->end_a cryst_out1->end_a enzym_out1->end_a end_b Pure Enantiomer B

Caption: General workflow for resolving 1-indanone isomers.

G start Racemic Indanone + Chiral Resolving Agent diastereomers Mixture of Diastereomers (R,R') and (S,R') start->diastereomers crystallize Induce Crystallization (Cooling, Seeding) diastereomers->crystallize separate Separation via Filtration crystallize->separate solid Solid Crystals (Less Soluble Diastereomer) separate->solid liquid Mother Liquor (More Soluble Diastereomer) separate->liquid liberate Liberation (Acid/Base Treatment) solid->liberate enantiomer Enantioenriched Indanone liberate->enantiomer

Caption: Process flow for diastereomeric crystallization.

References

Validation & Comparative

Comparative Guide to the Synthesis of 7-Methoxy-4-methyl-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is a critical aspect of the research and development pipeline. This guide provides a detailed comparison of two synthetic routes for 7-Methoxy-4-methyl-1-indanone, a valuable building block in the synthesis of various biologically active molecules. The analysis is supported by experimental data to offer an objective evaluation of each method's performance.

The two primary routes for the synthesis of the structurally related 4-hydroxy-7-methyl-1-indanone, which can be subsequently methylated to the target compound, both commence from the readily available starting material, 6-methylcoumarin. The key distinction between the two pathways lies in the sequence of reactions and the choice of cyclization agent.

Route 1: Methylative Lactone Ring Opening, Hydrogenation, and Polyphosphoric Acid (PPA) Cyclization

This route involves a three-step process starting with the opening of the lactone ring of 6-methylcoumarin, followed by hydrogenation and subsequent intramolecular cyclization to form the indanone ring.

Route 2: Hydrogenation and Aluminum Chloride (AlCl₃) Mediated Cyclization

The second approach is a more direct, two-step synthesis that begins with the hydrogenation of 6-methylcoumarin, followed by a Friedel-Crafts acylation reaction mediated by anhydrous aluminum chloride to yield the indanone.

Performance Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the two synthetic routes to 4-hydroxy-7-methyl-1-indanone, the immediate precursor to 7-Methoxy-4-methyl-1-indanone.

ParameterRoute 1: PPA CyclizationRoute 2: AlCl₃ Cyclization
Starting Material 6-Methylcoumarin6-Methylcoumarin
Key Reactions Methylative Lactone Ring Opening, Hydrogenation, PPA CyclizationHydrogenation, Friedel-Crafts Cyclization
Overall Yield of Precursor ExcellentHigh (87%)[1]
Number of Steps to Precursor 32[1]
Reagent Hazards Polyphosphoric Acid (Corrosive)Anhydrous Aluminum Chloride (Corrosive, reacts violently with water)
Scalability GoodModerate

Experimental Protocols

Route 1: Synthesis via PPA Cyclization

This pathway begins with the methylative lactone ring opening of 6-methylcoumarin, followed by hydrogenation and PPA-mediated cyclization.[1]

Step 1: Synthesis of 3-(2'-methoxy-5'-methylphenyl)propanoic acid

  • Detailed experimental parameters for the methylative lactone ring opening and hydrogenation were not fully elucidated in the provided search results.

Step 2: Cyclization to 4-Methoxy-7-methyl-1-indanone

  • A mixture of polyphosphoric acid (6.0 g) and orthophosphoric acid (6.0 mL) is stirred under anhydrous conditions in an oil bath at 90-95°C for 1 hour.[1]

  • The mixture is cooled to 70°C, and 3-(2'-methoxy-5'-methylphenyl)propanoic acid (1.62 g, 8.35 mmol) is added dropwise with stirring.[1]

  • After the addition is complete, the reaction mixture is cooled and poured over crushed ice.[1]

  • The resulting cream-colored solid is filtered and washed with a saturated sodium bicarbonate solution.[1]

  • Purification by recrystallization from petroleum ether yields colorless crystals of 4-Methoxy-7-methyl-1-indanone (1.25 g, 85% yield).[1]

Note: The initial search results provided a direct synthesis for 4-methoxy-7-methyl-1-indanone in this step, which is a close derivative of the target compound.

Route 2: Synthesis via AlCl₃ Cyclization

This more direct route involves the hydrogenation of 6-methylcoumarin followed by a Friedel-Crafts cyclization.[1]

Step 1: Hydrogenation of 6-Methylcoumarin

  • Detailed experimental parameters for the hydrogenation of 6-methylcoumarin were not fully provided in the search results.

Step 2: Cyclization to 4-hydroxy-7-methyl-1-indanone

  • The hydrogenated product from the previous step is fused with anhydrous AlCl₃.[1]

  • This reaction results in a high yield of 4-hydroxy-7-methyl-1-indanone.[1]

Step 3: Methylation to 7-Methoxy-4-methyl-1-indanone

  • A standard methylation procedure, such as using dimethyl sulfate or methyl iodide in the presence of a base, would be required to convert the 4-hydroxy-7-methyl-1-indanone to the final product.

Synthetic Pathway Visualizations

The following diagrams illustrate the logical flow of each synthetic route.

Route_1_PPA_Cyclization cluster_0 Route 1: PPA Cyclization 6-Methylcoumarin 6-Methylcoumarin Intermediate_Acid 3-(2'-methoxy-5'-methylphenyl)propanoic acid 6-Methylcoumarin->Intermediate_Acid Methylative Lactone Opening & Hydrogenation Final_Product 7-Methoxy-4-methyl-1-indanone Intermediate_Acid->Final_Product PPA, 90-95°C Route_2_AlCl3_Cyclization cluster_1 Route 2: AlCl₃ Cyclization 6-Methylcoumarin_2 6-Methylcoumarin Hydrogenated_Intermediate Hydrogenated Intermediate 6-Methylcoumarin_2->Hydrogenated_Intermediate Hydrogenation Hydroxy_Indanone 4-Hydroxy-7-methyl-1-indanone Hydrogenated_Intermediate->Hydroxy_Indanone Anhydrous AlCl₃ Final_Product_2 7-Methoxy-4-methyl-1-indanone Hydroxy_Indanone->Final_Product_2 Methylation

References

7-Methoxy-4-methyl-1-indanone vs other indenone derivatives antibacterial activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Antibacterial Activity of Indenone Derivatives

The antibacterial efficacy of indenone derivatives is significantly influenced by the nature and position of substituents on the indenone core. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of indenone derivatives against common Gram-positive and Gram-negative bacteria, as reported in various studies. Lower MIC values indicate greater antibacterial potency.

Compound Name/StructureDerivative ClassBacterial StrainMIC (µg/mL)Reference
Indeno[1,2-b]pyridin-5-one Derivative 4a Indeno[1,2-b]pyridin-5-oneStaphylococcus aureus (MRSA)4[1]
Indeno[1,2-b]pyridin-5-one Derivative 4f Indeno[1,2-b]pyridin-5-oneStaphylococcus aureus (MRSA)8[1]
Indeno[1,2-b]pyridin-5-one Derivative 6c Indeno[1,2-b]pyridin-5-oneStaphylococcus aureus (MSSA)4[1]
Indeno[1,2-b]pyridin-5-one Derivative 6f Indeno[1,2-b]pyridin-5-onePseudomonas aeruginosa8[1]
3-Alkylidene-2-indolone Derivative 10f 3-Alkylidene-2-indoloneStaphylococcus aureus ATCC 65380.5[2]
3-Alkylidene-2-indolone Derivative 10g 3-Alkylidene-2-indoloneStaphylococcus aureus ATCC 42200.5[2]
3-Alkylidene-2-indolone Derivative 10h 3-Alkylidene-2-indoloneStaphylococcus aureus (MRSA) ATCC 433000.5[2]
Aurone and Indanone Derivative A5 Aurone/IndanoneCandida albicans15.625 µM[3]
Aurone and Indanone Derivative D2 Aurone/IndanoneEscherichia coli15.625 µM[3]

Note: The reported MIC values are from different studies and may have been determined using slightly different experimental protocols. Direct comparison should be made with caution. The absence of data for 7-Methoxy-4-methyl-1-indanone in this table reflects the current lack of publicly available research on its specific antibacterial activity.

Structure-Activity Relationship (SAR) Insights

Based on the available data, certain structural features appear to be crucial for the antibacterial activity of indenone derivatives:

  • Electron-withdrawing groups and hydroxyl groups: The introduction of these moieties on the indenone ring has been shown to be beneficial for antibacterial activity[3].

  • Substitution at the 2-position: Modifications at this position, such as with benzylidene groups, can significantly impact activity.

  • Fused heterocyclic rings: The fusion of other heterocyclic rings to the indanone core, as seen in indeno[1,2-b]pyridin-5-one derivatives, can lead to potent antibacterial agents[1].

Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent. The following is a detailed protocol based on established guidelines.

Broth Microdilution Method

1. Preparation of Materials:

  • Test Compounds: Prepare stock solutions of the indenone derivatives in a suitable solvent (e.g., DMSO). Further dilutions are made in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial Strains: Use standardized bacterial strains (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922).

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Equipment: 96-well microtiter plates, multichannel pipettes, incubator, spectrophotometer (for OD measurement).

2. Inoculum Preparation:

  • Aseptically pick several colonies of the test bacterium from an 18-24 hour agar plate.

  • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Assay Procedure:

  • Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

  • Add 100 µL of the highest concentration of the test compound to the first well of a row.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

4. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Experimental Workflow

The following diagram illustrates the general workflow for assessing the antibacterial activity of indenone derivatives.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis compound_prep Indenone Derivative Stock Solution Preparation serial_dilution Serial Dilution in 96-well Plate compound_prep->serial_dilution media_prep Bacterial Culture and Inoculum Preparation inoculation Inoculation with Bacterial Suspension media_prep->inoculation serial_dilution->inoculation incubation Incubation (37°C, 18-24h) inoculation->incubation mic_determination MIC Determination (Visual/OD Reading) incubation->mic_determination data_comparison Comparison of MIC Values mic_determination->data_comparison

Caption: Workflow for MIC Determination.

Mechanism of Action

The precise molecular mechanisms underlying the antibacterial activity of most indenone derivatives are not yet fully elucidated and are an active area of research. Some studies suggest that these compounds may exert their effects through various pathways, including:

  • Inhibition of essential enzymes: Molecular docking studies on some aurone and indanone derivatives have suggested potential binding to and inhibition of crucial bacterial enzymes like methionyl-tRNA synthetase (MetRS) and penicillin-binding proteins (PBPs)[3].

  • Disruption of bacterial cell membranes: The lipophilic nature of the indenone core may facilitate interaction with and disruption of the bacterial cell membrane integrity.

  • Interference with biofilm formation: Some indenone derivatives have shown the ability to inhibit the formation of bacterial biofilms, which are critical for bacterial survival and resistance[1].

Further research is necessary to fully understand the signaling pathways and molecular targets involved in the antibacterial action of this promising class of compounds.

Conclusion

Indenone derivatives represent a versatile scaffold for the development of novel antibacterial agents. The available data, although not exhaustive for every derivative, clearly indicates that strategic structural modifications can lead to potent activity against a range of pathogenic bacteria, including resistant strains. While the antibacterial potential of 7-Methoxy-4-methyl-1-indanone remains to be specifically characterized, the broader family of indenones shows significant promise. Future research should focus on systematic SAR studies, elucidation of the mechanism of action, and in vivo efficacy testing to translate these promising in vitro findings into clinically viable therapeutic agents.

References

A Spectroscopic Guide to the Isomers of 7-Methoxy-4-methyl-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of regioisomers is a critical step in chemical synthesis and drug discovery. Minor positional changes of functional groups on a core scaffold can lead to significant differences in biological activity and physicochemical properties. This guide provides a comparative overview of the spectroscopic characteristics of 7-Methoxy-4-methyl-1-indanone and its isomers. Due to the limited availability of complete, directly comparable published data for all isomers, this guide utilizes available data for 7-Methoxy-4-methyl-1-indanone and its isomer 4-Methoxy-7-methyl-1-indanone, supplemented with data from closely related substituted indanones to illustrate the principles of spectroscopic differentiation.

Spectroscopic Data Summary

The following table summarizes the available spectroscopic data for 7-Methoxy-4-methyl-1-indanone and related isomers. This data is essential for distinguishing between these closely related compounds.

CompoundMolecular FormulaMolecular WeightMelting Point (°C)Infrared (IR) ν(C=O) (cm⁻¹)Mass Spectrometry (MS) m/z¹H NMR (δ ppm)¹³C NMR (δ ppm)
7-Methoxy-4-methyl-1-indanone C₁₁H₁₂O₂176.2184[1]1690[1]176 (M⁺)Data not availableData not available
4-Methoxy-7-methyl-1-indanone C₁₁H₁₂O₂176.21Data not availableData not available176 (M⁺), 161, 147, 133, 115, 105, 91, 77Data not availableData not available
4-Methyl-1-indanone (for comparison) C₁₀H₁₀O146.19Data not availableData not available146 (M⁺)7.60 (d, 1H), 7.40 (d, 1H), 7.29 (t, 1H), 3.02 (t, 2H), 2.67-2.73 (m, 2H), 2.36 (s, 3H)[2]207.4, 154.1, 136.9, 135.9, 135.0, 127.5, 121.1, 36.2, 24.6, 17.7[2]
6-Methoxy-1-indanone (for comparison) C₁₀H₁₀O₂162.19108Data not available162 (M⁺), 134, 917.3-7.4 (m, 2H), 7.1-7.2 (m, 1H), 3.8 (s, 3H), 3.0-3.1 (m, 2H), 2.6-2.8 (m, 2H)[2]205, 160, 148, 139, 126, 125, 105, 55, 37, 25[2]

Spectroscopic Analysis and Isomer Differentiation

The differentiation of 7-Methoxy-4-methyl-1-indanone from its isomers relies on subtle but measurable differences in their spectroscopic signatures.

  • ¹H NMR Spectroscopy : The substitution pattern on the aromatic ring is most clearly distinguished by ¹H NMR.

    • Aromatic Region (δ 7.0-8.0 ppm) : The number of aromatic protons and their coupling patterns (splitting) are definitive. For a disubstituted aromatic ring, one would expect to see characteristic splitting patterns (e.g., doublets, triplets, or doublets of doublets) depending on the relative positions of the substituents. The chemical shifts are influenced by the electronic effects of the methoxy (electron-donating) and methyl (weakly electron-donating) groups.

    • Aliphatic Region (δ 2.0-4.0 ppm) : The chemical shifts of the methoxy (-OCH₃) and methyl (-CH₃) singlets, as well as the methylene (-CH₂-) protons of the indanone ring, will vary slightly due to the different magnetic environments in each isomer.

  • ¹³C NMR Spectroscopy : This technique provides information about the carbon skeleton.

    • Carbonyl Carbon (δ > 200 ppm) : The chemical shift of the carbonyl carbon is sensitive to the electronic environment and can differ slightly between isomers.

    • Aromatic Carbons (δ 100-160 ppm) : The number of distinct aromatic carbon signals and their chemical shifts provide a clear fingerprint for each isomer. The carbons directly attached to the methoxy group will be significantly shifted downfield.

  • Infrared (IR) Spectroscopy : The primary diagnostic peak in the IR spectrum is the carbonyl (C=O) stretch.

    • The position of the C=O stretching frequency can be influenced by conjugation and substituent effects on the aromatic ring. For 7-Methoxy-4-methyl-1-indanone, this is observed at 1690 cm⁻¹[1]. While the differences between isomers may be small, they can be discernible with high-resolution instruments.

  • Mass Spectrometry (MS) : Mass spectrometry provides the molecular weight and fragmentation pattern.

    • All isomers of Methoxy-4-methyl-1-indanone will have the same molecular ion peak (m/z = 176).

    • The fragmentation patterns, however, can differ. The loss of a methyl group (M-15) or a methoxy group (M-31) are common fragmentation pathways. The relative intensities of these fragment ions can vary between isomers, providing clues to the substitution pattern.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the indanone isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation : Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition :

    • Pulse Sequence : Standard single-pulse sequence.

    • Spectral Width : -2 to 12 ppm.

    • Acquisition Time : 2-4 seconds.

    • Relaxation Delay : 1-5 seconds.

    • Number of Scans : 16-64, depending on sample concentration.

  • ¹³C NMR Acquisition :

    • Pulse Sequence : Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width : 0 to 220 ppm.

    • Acquisition Time : 1-2 seconds.

    • Relaxation Delay : 2-5 seconds.

    • Number of Scans : 1024-4096, due to the low natural abundance of ¹³C.

  • Data Processing : Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation :

    • Solid Samples (KBr Pellet) : Mix ~1 mg of the solid sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation : Use a standard FT-IR spectrometer.

  • Data Acquisition :

    • Spectral Range : 4000-400 cm⁻¹.

    • Resolution : 4 cm⁻¹.

    • Number of Scans : 16-32.

    • Background : A background spectrum of the empty sample compartment (or pure KBr pellet) should be collected before scanning the sample.

  • Data Processing : The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation : Use a GC system coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer).

  • GC Conditions :

    • Column : A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature : 250°C.

    • Carrier Gas : Helium, at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program : Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20°C/min) to a final temperature (e.g., 280°C) and hold for several minutes.

  • MS Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Mass Range : Scan from m/z 40 to 400.

    • Ion Source Temperature : 230°C.

  • Data Analysis : Identify the peak corresponding to the compound of interest in the total ion chromatogram (TIC) and analyze its corresponding mass spectrum.

Logical Workflow for Isomer Differentiation

The following diagram illustrates a typical workflow for the spectroscopic identification and differentiation of chemical isomers.

Spectroscopic_Isomer_Differentiation Workflow for Spectroscopic-Based Isomer Differentiation cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Conclusion Synthesis Synthesis Purification Purification Synthesis->Purification NMR NMR Purification->NMR Sample IR IR Purification->IR Sample MS MS Purification->MS Sample Data_Interpretation Data Interpretation NMR->Data_Interpretation IR->Data_Interpretation MS->Data_Interpretation Structure_Elucidation Structure Elucidation Data_Interpretation->Structure_Elucidation Isomer_Confirmed Isomer Confirmed? Structure_Elucidation->Isomer_Confirmed Isomer_Confirmed->Synthesis No, re-synthesize or re-purify Publish_Report Publish Comparison Guide Isomer_Confirmed->Publish_Report Yes

Caption: Workflow for Spectroscopic-Based Isomer Differentiation.

References

A Comparative Guide to the Biological Activity of Synthetic 7-Methoxy-4-methyl-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological activities of synthetic 7-Methoxy-4-methyl-1-indanone. While quantitative data for this specific compound is not extensively available in public literature, this document outlines the established biological relevance of the indanone scaffold and compares its potential activities against well-characterized compounds in three key areas: antibacterial, anticancer, and neuroprotective effects. Detailed experimental protocols are provided to facilitate the validation of 7-Methoxy-4-methyl-1-indanone's biological activity.

Antibacterial Activity

To validate this potential, its activity should be quantified and compared against standard antibiotics.

Table 1: Comparative Antibacterial Activity (MIC in µg/mL)

CompoundStaphylococcus aureusEscherichia coli
7-Methoxy-4-methyl-1-indanone Data not availableData not available
Ciprofloxacin (Comparator)0.5[1][2]0.013[3]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

dot

Broth microdilution workflow for MIC determination.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compound (7-Methoxy-4-methyl-1-indanone)

  • Bacterial strains (Staphylococcus aureus, Escherichia coli)

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Culture bacteria in MHB overnight. Dilute the culture to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Compound Dilution: Prepare a stock solution of 7-Methoxy-4-methyl-1-indanone in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in MHB in the wells of a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Anticancer Activity

Indanone derivatives have demonstrated significant potential as anticancer agents. While there is no specific cytotoxic data for 7-Methoxy-4-methyl-1-indanone, other indanone-based compounds have shown promising results. For instance, the indanone derivative ITH-6 has been reported to be more effective than the chemotherapy drug irinotecan against certain colon cancer cell lines.[4] To evaluate the anticancer potential of 7-Methoxy-4-methyl-1-indanone, its cytotoxic effect against various cancer cell lines should be assessed and compared with established chemotherapeutic agents.

Table 2: Comparative Anticancer Activity (IC₅₀ in µM)

CompoundMCF-7 (Breast Cancer)HT-29 (Colon Cancer)
7-Methoxy-4-methyl-1-indanone Data not availableData not available
Doxorubicin (Comparator)~1.2 - 8.3[5][6]~0.75 - 11.39[7]

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

dot

MTT_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay_procedure Assay Procedure cluster_data_analysis Data Analysis A Seed cancer cells (e.g., MCF-7, HT-29) in 96-well plates B Allow cells to adhere overnight A->B C Treat cells with various concentrations of 7-Methoxy-4-methyl-1-indanone B->C D Incubate for 24-72 hours C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours to allow formazan formation E->F G Solubilize formazan crystals with DMSO or other solvent F->G H Measure absorbance at ~570 nm G->H I Calculate cell viability (%) relative to control H->I J Determine IC50 value I->J

Workflow for determining cytotoxicity using the MTT assay.

Materials:

  • Cancer cell lines (e.g., MCF-7, HT-29)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 7-Methoxy-4-methyl-1-indanone for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Neuroprotective Activity

The indanone scaffold is a key feature of Donepezil, a well-established acetylcholinesterase (AChE) inhibitor used in the treatment of Alzheimer's disease.[8][9][10] The mechanism of action involves increasing the levels of the neurotransmitter acetylcholine in the brain.[8][9] This precedent suggests that 7-Methoxy-4-methyl-1-indanone may also exhibit neuroprotective effects through the inhibition of cholinesterases.

Table 3: Comparative Acetylcholinesterase (AChE) Inhibitory Activity (IC₅₀)

CompoundAChE IC₅₀ (nM)
7-Methoxy-4-methyl-1-indanone Data not available
Donepezil (Comparator)6.7

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This in vitro assay measures the inhibition of acetylcholinesterase activity.

dot

AChE_Inhibition_Assay cluster_reaction_setup Reaction Setup cluster_reaction_initiation_and_measurement Reaction & Measurement cluster_data_analysis Data Analysis A Prepare reaction mixture: AChE enzyme, DTNB, and buffer B Add various concentrations of 7-Methoxy-4-methyl-1-indanone A->B C Pre-incubate the mixture B->C D Initiate reaction by adding acetylthiocholine iodide (substrate) C->D E Monitor the increase in absorbance at 412 nm over time D->E F Calculate the rate of reaction E->F G Determine the percentage of AChE inhibition F->G H Calculate the IC50 value G->H

Workflow for the acetylcholinesterase inhibition assay.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Mixture: In a 96-well plate, combine the phosphate buffer, DTNB solution, and the test compound (7-Methoxy-4-methyl-1-indanone) at various concentrations.

  • Enzyme Addition: Add the AChE enzyme solution to each well and pre-incubate for a short period.

  • Reaction Initiation: Start the reaction by adding the substrate, ATCI.

  • Absorbance Measurement: Immediately measure the change in absorbance at 412 nm over time. The yellow color develops as a result of the reaction of thiocholine (a product of acetylcholine hydrolysis) with DTNB.

  • Inhibition Calculation: The rate of reaction is proportional to the AChE activity. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

  • IC₅₀ Determination: The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined from the dose-response curve.

Signaling Pathways

Acetylcholinesterase Inhibition Pathway

Donepezil, an indanone derivative, acts by inhibiting the acetylcholinesterase enzyme. This prevents the breakdown of the neurotransmitter acetylcholine in the synaptic cleft, thereby increasing its concentration and enhancing cholinergic neurotransmission. This mechanism is believed to be responsible for the symptomatic improvement in cognitive function in Alzheimer's disease patients.[8][9]

dot

AChE_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetylcholine (ACh) Synthesis ACh_vesicle ACh in Vesicles ACh_synthesis->ACh_vesicle Packaging ACh_released Released ACh ACh_vesicle->ACh_released Release AChE Acetylcholinesterase (AChE) ACh_released->AChE Hydrolysis ACh_receptor ACh Receptors ACh_released->ACh_receptor Binding Indanone 7-Methoxy-4-methyl-1-indanone (Potential Inhibitor) Indanone->AChE Inhibition Signal Signal Transduction ACh_receptor->Signal Activation

References

Methoxy-Substituted Indanones as Kinase Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of methoxy-substituted indanones as kinase inhibitors. It focuses on available quantitative data, experimental methodologies, and the impact on relevant signaling pathways.

The indanone scaffold has emerged as a promising framework in medicinal chemistry for the development of various therapeutic agents. The introduction of methoxy substituents to this core structure can significantly influence the compound's biological activity, including its potential as a kinase inhibitor. This guide delves into the available data on methoxy-substituted indanones, with a particular focus on the cyclin-dependent kinase (CDK) inhibitor, GW8510, to provide a comparative perspective on their efficacy and mechanism of action.

Comparative Kinase Inhibition Profile

The following table summarizes the known kinase inhibitory activity of GW8510. It is important to note that a complete selectivity panel with IC50 values for a wide range of kinases is not publicly available.

CompoundTarget KinaseIC50 (nM)Additional Information
GW8510CDK2Data not publicly availableIdentified as a potent CDK2 inhibitor. Also inhibits other CDKs in biochemical assays.[1][2]

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate greater potency.

Structure-Activity Relationship (SAR) Insights

The position and number of methoxy groups on the indanone ring and its substituents play a crucial role in determining the inhibitory potency and selectivity of these compounds. While extensive SAR studies for kinase inhibition are limited, analysis of related arylidene indanones suggests that substitutions on the benzylidene ring can significantly impact biological activity against various targets.[3][4] For instance, in other contexts, the presence of a methoxy group has been shown to enhance potency.[5] Further dedicated studies are required to delineate the precise structure-activity relationships of methoxy-substituted indanones as kinase inhibitors.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. The following is a generalized protocol for a biochemical kinase inhibition assay, which can be adapted to evaluate the potency of methoxy-substituted indanones like GW8510 against specific kinases.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed for a 96- or 384-well plate format and measures the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity.

Materials:

  • Kinase of interest (e.g., CDK2/Cyclin A)

  • Peptide substrate specific for the kinase

  • Methoxy-substituted indanone compound (e.g., GW8510) dissolved in DMSO

  • Kinase assay buffer (e.g., containing HEPES, MgCl2, Brij-35, and EGTA)

  • ATP solution

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 96- or 384-well plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical starting concentration might be 10 mM, followed by 10-point, 3-fold serial dilutions. Include a DMSO-only vehicle control.

  • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the serially diluted compound or DMSO control to the wells of the assay plate.

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase assay buffer, the specific kinase, and its peptide substrate.

  • Initiation of Reaction: Add the kinase reaction mixture to each well of the assay plate.

  • ATP Addition: To start the kinase reaction, add a predetermined concentration of ATP to each well. The ATP concentration is typically at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). This incubation time should be optimized to ensure the reaction proceeds within the linear range.

  • Detection: After incubation, add the luminescent kinase assay reagent to each well. This reagent stops the kinase reaction and initiates a light-producing reaction from the remaining ATP.

  • Signal Measurement: Incubate the plate at room temperature for a short period (e.g., 10 minutes) to stabilize the luminescent signal. Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway Modulation

Methoxy-substituted indanones, exemplified by the CDK2 inhibitor GW8510, are expected to primarily impact the cell cycle signaling pathway . CDKs are key regulators of cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis.[6]

Cyclin-Dependent Kinase (CDK) Signaling Pathway

The diagram below illustrates a simplified overview of the CDK signaling pathway, highlighting the role of CDK2 in the G1/S phase transition. Inhibition of CDK2 by a methoxy-substituted indanone like GW8510 would block the phosphorylation of downstream targets, such as the retinoblastoma protein (Rb), thereby preventing the cell from progressing into the S phase where DNA replication occurs.

CDK_Signaling_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase S Phase Mitogenic_Signals Mitogenic Signals CyclinD_CDK46 Cyclin D / CDK4/6 Mitogenic_Signals->CyclinD_CDK46 activate Rb Rb CyclinD_CDK46->Rb phosphorylates CyclinD_CDK46->Rb E2F E2F Rb->E2F inhibits Rb_E2F Rb->Rb_E2F CyclinE Cyclin E E2F->CyclinE activates transcription CyclinE_CDK2 Cyclin E / CDK2 CyclinE->CyclinE_CDK2 Rb_E2F->E2F DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication promotes Inhibitor Methoxy-Indanone (e.g., GW8510) Inhibitor->CyclinE_CDK2 inhibits

Caption: Simplified CDK signaling pathway and the point of inhibition by a methoxy-substituted indanone.

Experimental Workflow for Kinase Inhibition Assay

The following diagram outlines the typical workflow for a biochemical kinase inhibition assay used to evaluate compounds like methoxy-substituted indanones.

Kinase_Assay_Workflow A Compound Preparation (Serial Dilution) B Assay Plate Preparation (Compound Dispensing) A->B D Reaction Initiation (Add ATP) B->D C Kinase Reaction Mixture (Kinase + Substrate) C->D E Incubation (e.g., 30°C for 60 min) D->E F Signal Detection (Add Luminescent Reagent) E->F G Data Acquisition (Luminescence Reading) F->G H Data Analysis (IC50 Determination) G->H

Caption: Experimental workflow for a luminescence-based kinase inhibition assay.

References

A Researcher's Guide to Validating NMR Data of 7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one with DFT Calculations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate structural elucidation of novel compounds is paramount. This guide provides a comparative framework for validating the experimental Nuclear Magnetic Resonance (NMR) data of 7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one against theoretical data derived from Density Functional Theory (DFT) calculations. By integrating computational chemistry with experimental spectroscopy, researchers can achieve a higher degree of confidence in their molecular structure assignments.

Comparison of Experimental and Calculated NMR Chemical Shifts

The following tables present a hypothetical but plausible set of experimental ¹H and ¹³C NMR chemical shifts for this compound, alongside a template for their comparison with DFT-calculated values. The experimental values are estimated based on known chemical shift ranges for similar structural motifs.

Table 1: Comparison of Experimental and DFT-Calculated ¹H NMR Chemical Shifts (ppm)

Proton LabelExperimental ¹H Chemical Shift (ppm)DFT-Calculated ¹H Chemical Shift (ppm)Difference (ppm)
H57.25 (d, J=8.0 Hz)Calculated ValueDifference
H66.85 (d, J=8.0 Hz)Calculated ValueDifference
H2 (CH₂)2.95 (t, J=6.0 Hz)Calculated ValueDifference
H3 (CH₂)2.65 (t, J=6.0 Hz)Calculated ValueDifference
7-OCH₃3.90 (s)Calculated ValueDifference
4-CH₃2.30 (s)Calculated ValueDifference

Table 2: Comparison of Experimental and DFT-Calculated ¹³C NMR Chemical Shifts (ppm)

Carbon LabelExperimental ¹³C Chemical Shift (ppm)DFT-Calculated ¹³C Chemical Shift (ppm)Difference (ppm)
C1 (C=O)205.0Calculated ValueDifference
C7a158.0Calculated ValueDifference
C7145.0Calculated ValueDifference
C3a135.0Calculated ValueDifference
C4130.0Calculated ValueDifference
C5125.0Calculated ValueDifference
C6110.0Calculated ValueDifference
7-OCH₃55.5Calculated ValueDifference
C236.0Calculated ValueDifference
C325.0Calculated ValueDifference
4-CH₃20.0Calculated ValueDifference

Experimental and Computational Protocols

Experimental NMR Data Acquisition

A detailed protocol for acquiring high-quality NMR data is crucial for a meaningful comparison with theoretical calculations.

  • Sample Preparation: Dissolve approximately 5-10 mg of synthesized this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is free of particulate matter.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Spectroscopy: Acquire a one-dimensional ¹H NMR spectrum with standard parameters. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

DFT-Based NMR Chemical Shift Calculation

The theoretical prediction of NMR chemical shifts can be achieved through the following computational workflow.

  • Molecular Modeling: Construct the 3D structure of this compound using a molecular modeling software (e.g., Avogadro, GaussView).

  • Geometry Optimization: Perform a geometry optimization of the molecular structure using a suitable DFT functional and basis set, such as B3LYP/6-31G(d).[1][2] This step is critical to find the lowest energy conformation of the molecule. The choice of functional and basis set can impact the accuracy of the final results.[2]

  • NMR Chemical Shift Calculation: Using the optimized geometry, perform a GIAO (Gauge-Including Atomic Orbital) NMR calculation.[1][3] This method is widely used for calculating isotropic shielding constants. The same level of theory (e.g., B3LYP/6-31G(d)) is often used for consistency.

  • Data Analysis and Scaling: The calculated isotropic shielding values (σ) are then converted to chemical shifts (δ) using a reference compound, typically tetramethylsilane (TMS). The chemical shift is calculated using the formula: δ_sample = σ_TMS - σ_sample. In many cases, a linear scaling approach is applied to the calculated shifts to correct for systematic errors in the computational method.[1]

Workflow for NMR Data Validation with DFT

The following diagram illustrates the logical flow of validating experimental NMR data with DFT calculations.

NMR_Validation_Workflow cluster_experimental Experimental Workflow cluster_computational Computational Workflow cluster_comparison Validation synthesis Synthesis of Compound nmr_acq NMR Data Acquisition (¹H, ¹³C) synthesis->nmr_acq exp_data Experimental Chemical Shifts nmr_acq->exp_data comparison Comparison and Data Correlation exp_data->comparison mol_model 3D Molecular Modeling geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) mol_model->geom_opt nmr_calc GIAO NMR Calculation geom_opt->nmr_calc calc_data Calculated Shielding Constants nmr_calc->calc_data calc_data->comparison validation Structural Validation comparison->validation

Caption: Workflow for the validation of experimental NMR data with DFT calculations.

By following this structured approach, researchers can effectively leverage the power of computational chemistry to substantiate their experimental findings, leading to more robust and reliable structural assignments in drug discovery and chemical research.

References

comparing the efficacy of different catalysts for 7-Methoxy-4-methyl-1-indanone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The efficient synthesis of 7-Methoxy-4-methyl-1-indanone, a key intermediate in the development of various pharmacologically active compounds, is a subject of significant interest for researchers in medicinal chemistry and drug development. The most prevalent synthetic route is the intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropanoic acid derivative. The choice of catalyst for this cyclization step is critical, as it profoundly influences reaction efficiency, yield, and overall process viability. This guide provides an objective comparison of different catalytic systems, supported by experimental data, to assist researchers in selecting the optimal methodology.

Performance Comparison of Catalytic Systems

The selection of a catalyst is a crucial decision in the synthesis of 7-Methoxy-4-methyl-1-indanone. Traditional methods often rely on strong Brønsted acids like Polyphosphoric Acid (PPA), while modern approaches explore the efficacy of various Lewis acids and transition metal catalysts to achieve milder reaction conditions and improved yields. The following table summarizes the performance of key catalytic systems for this transformation, primarily focusing on the intramolecular Friedel-Crafts acylation pathway.

Catalytic SystemCatalystSubstrateYield (%)Reaction ConditionsSelectivity
Brønsted Acid Polyphosphoric Acid (PPA)3-(2-methoxy-5-methylphenyl)propanoic acid85%90-95°C, 1 hourGood
Lewis Acid Aluminum Chloride (AlCl₃)3-(Aryl)propionyl chlorideHighAnhydrous, often harsh conditionsGood
Lewis Acid Niobium Pentachloride (NbCl₅)3,3-dimethylacrylic acid and aromatic substrateup to 78%Varies with substrateGood
Lewis Acid Metal Triflates (e.g., Sc(OTf)₃)Meldrum's acid derivativesGoodMild conditionsGood
Transition Metal Rhenium (I) Complex ([ReBr(CO)₅])4-Arylbutyryl chloride86% (for 1-tetralone)RefluxGood

Experimental Protocols

Detailed methodologies are essential for the replication and validation of synthetic routes. Below are the protocols for the key catalytic systems discussed.

1. Polyphosphoric Acid (PPA) Catalyzed Cyclization

This method is a widely used, traditional approach for indanone synthesis due to its effectiveness and the ready availability of the catalyst.

  • Substrate: 3-(2-methoxy-5-methylphenyl)propanoic acid.

  • Catalyst: Polyphosphoric acid (PPA).

  • Procedure: A mixture of phosphorus pentoxide (6.0 g) and orthophosphoric acid (6.0 mL) is stirred under anhydrous conditions in an oil bath at 90-95°C for approximately 1 hour to prepare the PPA.[1] The mixture is then cooled to 70°C. 3-(2'-methoxy-5'-methylphenyl)propanoic acid (1.62 g, 8.35 mmol) is added dropwise while stirring.[1] The reaction is maintained at this temperature for a specified duration. Upon completion, the reaction mixture is cooled and poured over crushed ice, leading to the precipitation of the crude product. The resulting solid is filtered, washed with a saturated sodium bicarbonate solution and water, and then dried.[1] Purification is typically achieved by recrystallization from a suitable solvent like petroleum ether to yield colorless crystals of 4-Methoxy-7-methyl-1-indanone.[1]

2. Lewis Acid (AlCl₃) Catalyzed Cyclization

This classic Friedel-Crafts acylation involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by cyclization using a strong Lewis acid.

  • Substrate: 3-(aryl)propanoic acid.

  • Reagents: Thionyl chloride (SOCl₂), Aluminum chloride (AlCl₃).

  • Procedure: The 3-(aryl)propanoic acid is first converted to its corresponding acyl chloride. This is typically achieved by refluxing the acid with an excess of thionyl chloride. After removing the excess SOCl₂, the crude acyl chloride is dissolved in a suitable anhydrous solvent (e.g., dichloromethane). The solution is cooled in an ice bath, and aluminum chloride is added portion-wise.[2] The reaction mixture is stirred at low temperature and then allowed to warm to room temperature until the reaction is complete (monitored by TLC). The reaction is quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed, dried, and the solvent is evaporated to yield the crude indanone, which is then purified by chromatography or recrystallization.[2][3]

3. Niobium Pentachloride (NbCl₅) Catalyzed Cyclization

NbCl₅ is a highly oxophilic Lewis acid that can effectively catalyze the one-pot synthesis of indanones from α,β-unsaturated carboxylic acids and aromatic substrates.[2][3]

  • Substrates: 3,3-dimethylacrylic acid and an aromatic compound.

  • Catalyst: Niobium Pentachloride (NbCl₅).

  • Procedure: In a typical procedure, the aromatic substrate is mixed with 3,3-dimethylacrylic acid in a suitable solvent. Niobium pentachloride is then added to the mixture. The reaction is stirred at a specific temperature for a set time, depending on the reactivity of the aromatic substrate.[3] The reaction is then quenched, and the product is extracted and purified, yielding the corresponding 1-indanone derivative.[3]

Visualizing the Synthesis

Diagrams illustrating the reaction mechanism and experimental workflow provide a clear conceptual understanding of the synthesis process.

G cluster_start Starting Materials cluster_process Reaction Step cluster_end Product & Purification PropanoicAcid 3-(2-methoxy-5-methylphenyl) propanoic acid Acylation Intramolecular Friedel-Crafts Acylation PropanoicAcid->Acylation Catalyst Catalyst (e.g., PPA, AlCl₃) Catalyst->Acylation CrudeProduct Crude Indanone Acylation->CrudeProduct Purification Purification (Recrystallization/ Chromatography) CrudeProduct->Purification FinalProduct 7-Methoxy-4-methyl-1-indanone Purification->FinalProduct

Caption: General experimental workflow for indanone synthesis.

G Start Aryl Propanoic Acid Derivative Activation Acylium Ion Formation (or activated complex) Start->Activation + Catalyst Intermediate Carbocation Intermediate (Sigma Complex) Activation->Intermediate Electrophilic Attack AromaticRing Electron-rich Aromatic Ring Deprotonation Deprotonation Intermediate->Deprotonation Loss of H+ Product Cyclized Indanone Deprotonation->Product Restores Aromaticity

Caption: Mechanism of intramolecular Friedel-Crafts acylation.

References

Comparative Guide to the Structure-Activity Relationship of 7-Methoxy-4-methyl-1-indanone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1-indanone analogs, with a specific focus on derivatives bearing methoxy and methyl substitutions, drawing inferences for the therapeutic potential of 7-Methoxy-4-methyl-1-indanone analogs. While a dedicated, systematic SAR study on 7-Methoxy-4-methyl-1-indanone analogs is not extensively available in the current literature, this guide synthesizes data from structurally related compounds to provide valuable insights for drug discovery and development. The primary biological activity discussed is the inhibition of acetylcholinesterase (AChE), a key target in the management of Alzheimer's disease.

The 1-Indanone Scaffold: A Privileged Structure in Medicinal Chemistry

The 1-indanone core is a prominent structural motif in a variety of biologically active compounds. Its rigid framework and synthetic tractability have made it an attractive scaffold for the development of novel therapeutic agents. Notably, the drug Donepezil, a potent acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease, features a dimethoxy-substituted indanone moiety, underscoring the significance of this chemical class in neurodegenerative disease research.[1]

Structure-Activity Relationship of Methoxy-Substituted Indanone Analogs as Acetylcholinesterase Inhibitors

The position and nature of substituents on the 1-indanone ring, as well as modifications at the 2-position, play a crucial role in determining the biological activity of these analogs.

Impact of Methoxy Substitution on the Indanone Ring

The presence and location of methoxy groups on the aromatic ring of the 1-indanone scaffold are critical for acetylcholinesterase (AChE) inhibitory activity. The well-established AChE inhibitor, Donepezil (1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine), possesses a 5,6-dimethoxy substitution pattern on the indanone ring and exhibits potent inhibition with an IC50 value of 5.7 nM.[1] This highlights the favorable interactions of the dimethoxy-indanone core within the active site of the AChE enzyme.

Studies on other methoxy-substituted indanone derivatives have further elucidated the importance of this functional group. For instance, a series of indanone derivatives containing aminopropoxy benzylidene moieties revealed that a meta-substituted compound was a potent AChE inhibitor with an IC50 value of 0.12 μM.[2] While direct data on 7-methoxy substitution is sparse, the established role of methoxy groups in enhancing binding affinity suggests that the 7-methoxy group in the target scaffold likely contributes to favorable hydrophobic and electronic interactions within the enzyme's active site. The 4-methyl group, being an electron-donating group, may further modulate the electronic properties of the aromatic ring, potentially influencing binding affinity.

Modifications at the 2-Position of the Indanone Ring

The 2-position of the 1-indanone ring is a common site for chemical modification to explore SAR. The introduction of various substituents at this position can significantly impact the inhibitory potency and selectivity of the analogs. For example, in the case of Donepezil, a piperidine methyl group is attached at the 2-position, which is crucial for its interaction with the peripheral anionic site (PAS) of the AChE enzyme.

In a series of indanone derivatives, compounds with a C=C linkage at the 2-position (benzylidene derivatives) were found to be more potent AChE inhibitors than their saturated counterparts.[2] This suggests that the planarity and electronic conjugation introduced by the double bond are important for activity. The nature of the substituent on the benzylidene moiety also plays a significant role, with different substitution patterns leading to a range of inhibitory potencies.

Comparative Data on Methoxy-Substituted Indanone Analogs as AChE Inhibitors

The following table summarizes the acetylcholinesterase inhibitory activity of selected methoxy-substituted 1-indanone analogs from the literature. It is important to note that these compounds are not direct analogs of 7-Methoxy-4-methyl-1-indanone but provide valuable comparative data.

Compound IDIndanone SubstitutionModification at 2-PositionAChE IC50Reference
Donepezil 5,6-Dimethoxy1-benzyl-4-piperidinylmethyl5.7 nM[1]
Compound 5c Unspecified Methoxymeta-substituted aminopropoxy benzylidene0.12 µM[2]
Various Analogs Unspecified Methoxyaminopropoxy benzyl/benzylidene0.12 - 11.92 µM[2]

Experimental Protocols

General Synthesis of Substituted 1-Indanone Analogs

Substituted 1-indanones are commonly synthesized via intramolecular Friedel-Crafts acylation of the corresponding 3-arylpropionic acids. The 3-arylpropionic acids can be prepared through various methods, including the hydrogenation of cinnamic acid derivatives.

A substituted cinnamic acid is hydrogenated using a catalyst such as palladium on carbon (Pd/C) in a suitable solvent like ethanol under a hydrogen atmosphere. The reaction is typically stirred at room temperature until the starting material is consumed.

The resulting 3-arylpropionic acid is then cyclized in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, at elevated temperatures to yield the corresponding 1-indanone.

To introduce substituents at the 2-position, the 1-indanone can undergo reactions such as an aldol condensation with an appropriate aldehyde in the presence of a base (e.g., sodium hydroxide or potassium hydroxide) in a solvent like ethanol to yield 2-arylidene-1-indanone derivatives.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of the synthesized analogs against acetylcholinesterase is typically evaluated using a modified Ellman's method, which is a colorimetric assay.

Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion, which can be quantified spectrophotometrically at 412 nm. The rate of TNB formation is proportional to the AChE activity.

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (potential inhibitors)

  • Positive control (e.g., Donepezil)

  • 96-well microplate

  • Microplate reader

  • Preparation of Reagents: Prepare stock solutions of AChE, ATCI, DTNB, test compounds, and the positive control in the appropriate buffer.

  • Assay in 96-well Plate:

    • To each well, add phosphate buffer.

    • Add the test compound solution at various concentrations.

    • Add the AChE solution and incubate for a pre-determined time (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

    • Initiate the reaction by adding the substrate solution (a mixture of ATCI and DTNB).

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a specific duration (e.g., every 30 seconds for 5 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound.

    • Determine the percentage of inhibition using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Reduction cluster_intermediate Intermediate cluster_step2 Step 2: Cyclization cluster_core Core Structure cluster_step3 Step 3: Functionalization cluster_final Final Analogs Substituted Cinnamic Acid Substituted Cinnamic Acid Hydrogenation (H2, Pd/C) Hydrogenation (H2, Pd/C) Substituted Cinnamic Acid->Hydrogenation (H2, Pd/C) Reduction 3-Arylpropionic Acid 3-Arylpropionic Acid Hydrogenation (H2, Pd/C)->3-Arylpropionic Acid Friedel-Crafts Acylation (PPA) Friedel-Crafts Acylation (PPA) 3-Arylpropionic Acid->Friedel-Crafts Acylation (PPA) Cyclization Substituted 1-Indanone Substituted 1-Indanone Friedel-Crafts Acylation (PPA)->Substituted 1-Indanone Aldol Condensation (Aldehyde, Base) Aldol Condensation (Aldehyde, Base) Substituted 1-Indanone->Aldol Condensation (Aldehyde, Base) Functionalization 2-Arylidene-1-Indanone Analogs 2-Arylidene-1-Indanone Analogs Aldol Condensation (Aldehyde, Base)->2-Arylidene-1-Indanone Analogs

Caption: General synthetic workflow for substituted 2-arylidene-1-indanone analogs.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl-CoA + Choline Acetyl-CoA + Choline ChAT Choline Acetyltransferase Acetyl-CoA + Choline->ChAT ACh_vesicle Acetylcholine (ACh) in Vesicle ChAT->ACh_vesicle Synthesis ACh Acetylcholine (ACh) ACh_vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis ACh_Receptor Acetylcholine Receptor ACh->ACh_Receptor Binding Choline + Acetate Choline + Acetate AChE->Choline + Acetate Breakdown Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction Activation Inhibitor AChE Inhibitor (e.g., Indanone Analog) Inhibitor->AChE Inhibition

Caption: Cholinergic signaling pathway and the mechanism of acetylcholinesterase inhibitors.

References

Comparative Analysis of 7-Methoxy-4-methyl-1-indanone Derivatives: A Multi-Target Cross-Reactivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of 7-Methoxy-4-methyl-1-indanone derivatives against various biological targets, providing insights into their polypharmacology and potential therapeutic applications. This guide includes comparative quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

The 7-Methoxy-4-methyl-1-indanone scaffold has emerged as a versatile template in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. These compounds have been investigated for their potential in treating neurodegenerative diseases, cancer, and inflammation. A comprehensive understanding of their cross-reactivity is crucial for drug development, enabling the optimization of on-target activity while minimizing off-target effects. This guide provides a comparative analysis of various 7-Methoxy-4-methyl-1-indanone derivatives, summarizing their activity on different biological targets and comparing them with established therapeutic agents.

Data Presentation: Quantitative Comparison of Biological Activities

The following tables summarize the in vitro activities of various indanone derivatives against different biological targets. For comparison, data for well-established drugs targeting the same pathways are included.

Table 1: Adenosine Receptor Binding Affinity of Methoxy-2-benzylidene-1-indanone Derivatives

CompoundTargetKi (nM)ComparatorTargetKi (nM)
Methoxy-2-benzylidene-1-indanone derivativeAdenosine A1 Receptor435TheophyllineAdenosine A1 Receptor12,000
Methoxy-2-benzylidene-1-indanone derivativeAdenosine A2A Receptor903TheophyllineAdenosine A2A Receptor25,000

Ki values represent the inhibition constant, indicating the concentration of the compound required to occupy 50% of the receptors.

Table 2: Cholinesterase Inhibition by Indanone Derivatives

CompoundTargetIC50 (nM)ComparatorTargetIC50 (nM)
Indanone Derivative 9Acetylcholinesterase (AChE)14.8DonepezilAcetylcholinesterase (AChE)6.7[1][2]
Indanone Derivative 14Acetylcholinesterase (AChE)18.6DonepezilButyrylcholinesterase (BuChE)7400[1]
Indanone Derivative 9Butyrylcholinesterase (BuChE)>1000
Indanone Derivative 14Butyrylcholinesterase (BuChE)>1000

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.[3]

Table 3: Tubulin Polymerization Inhibition by a Gallic Acid-Based Indanone Derivative

CompoundTargetIC50 (µM)ComparatorTargetIC50 (µM)
Gallic acid-based indanone derivativeTubulin Polymerization1.88PaclitaxelTubulin Polymerization~0.01-23 (EC50)

IC50 values represent the concentration of the compound that inhibits the rate of tubulin polymerization by 50%.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Binding Assay for Adenosine Receptors

This protocol is used to determine the binding affinity of test compounds to adenosine A1 and A2A receptors.

Workflow for Radioligand Binding Assay

prep Prepare membrane homogenates from cells or tissues expressing the target receptor. incubation Incubate membranes with a constant concentration of a specific radioligand (e.g., [3H]DPCPX for A1) and varying concentrations of the test compound. prep->incubation Add to assay separation Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters. incubation->separation Filter quantification Quantify the radioactivity retained on the filters using liquid scintillation counting. separation->quantification Count analysis Determine the IC50 value by non-linear regression and calculate the Ki value using the Cheng-Prusoff equation. quantification->analysis Analyze

A general workflow for radioligand binding assays.

Detailed Protocol:

  • Membrane Preparation: Cell membranes expressing the adenosine receptor of interest are prepared by homogenization and centrifugation. The final pellet is resuspended in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Assay: In a 96-well plate, 50 µL of membrane suspension is incubated with 50 µL of a radioligand (e.g., [3H]DPCPX for A1 receptors or [3H]CGS 21680 for A2A receptors) at a concentration close to its Kd, and 50 µL of various concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., 10 µM theophylline).

  • Incubation: The plate is incubated at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The inhibition constant (Ki) is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4][5][6]

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is used to measure the inhibition of AChE activity.

Workflow for Ellman's Method

reagents Prepare reagents: AChE solution, acetylthiocholine (substrate), DTNB (Ellman's reagent), and test compound dilutions. reaction In a 96-well plate, mix AChE, DTNB, and the test compound. Initiate the reaction by adding the substrate. reagents->reaction Combine measurement Measure the change in absorbance at 412 nm over time using a microplate reader. reaction->measurement Monitor analysis Calculate the rate of reaction for each concentration of the inhibitor and determine the percent inhibition and IC50 value. measurement->analysis Analyze setup Prepare purified tubulin, GTP, and test compound dilutions in a polymerization buffer. polymerization In a 96-well plate, mix tubulin and the test compound. Initiate polymerization by warming the plate to 37°C. setup->polymerization Combine monitoring Monitor the increase in turbidity (absorbance at 340 nm) over time in a temperature-controlled microplate reader. polymerization->monitoring Measure analysis Plot absorbance versus time to obtain polymerization curves. Calculate the rate of polymerization and determine the IC50 value for inhibitors. monitoring->analysis Analyze Adenosine_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Indanone Derivative Indanone Derivative A1R A1 Receptor Indanone Derivative->A1R Antagonist A2AR A2A Receptor Indanone Derivative->A2AR Antagonist Adenosine Adenosine Adenosine->A1R Agonist Adenosine->A2AR Agonist Gi Gi A1R->Gi Activates Gs Gs A2AR->Gs Activates AC Adenylyl Cyclase Gi->AC Inhibits Gs->AC Activates ERK ERK Gs->ERK Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Activates ERK->CREB Activates Gene Transcription Gene Transcription CREB->Gene Transcription Regulates Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ChAT Choline Acetyltransferase (ChAT) ACh_vesicle Acetylcholine (ACh) in Vesicles ChAT->ACh_vesicle Synthesizes ACh Acetylcholine (ACh) ACh_vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzes AChR Acetylcholine Receptor ACh->AChR Binds Choline + Acetate Choline + Acetate AChE->Choline + Acetate Indanone Derivative Indanone Derivative Indanone Derivative->AChE Inhibits Signal Transduction Signal Transduction AChR->Signal Transduction Activates Microtubule_Dynamics cluster_tubulin Tubulin Pool cluster_polymerization Microtubule Dynamics cluster_cellular_effects Cellular Effects αβ-Tubulin Dimers αβ-Tubulin Dimers Microtubule Microtubule αβ-Tubulin Dimers->Microtubule Polymerization (GTP-dependent) Microtubule->αβ-Tubulin Dimers Depolymerization Indanone Derivative Indanone Derivative Indanone Derivative->αβ-Tubulin Dimers Inhibits Polymerization Mitotic Arrest Mitotic Arrest Indanone Derivative->Mitotic Arrest Leads to Apoptosis Apoptosis Mitotic Arrest->Apoptosis Induces

References

Safety Operating Guide

Proper Disposal of 7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of 7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are based on established protocols for non-halogenated organic compounds and data from safety data sheets (SDS) of structurally similar chemicals.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is critical to handle this compound with appropriate personal protective equipment (PPE). The specific PPE required may vary based on the compound's hazard profile, which for similar substances includes potential skin, eye, and respiratory irritation.[1][2]

Table 1: Personal Protective Equipment (PPE) and Safety Measures

Protective MeasureSpecificationRationale
Eye Protection Safety goggles with side-shields.To prevent accidental splashes and contact with eyes.[1]
Hand Protection Protective gloves (e.g., nitrile).To avoid skin contact.[1]
Body Protection Impervious clothing, such as a lab coat.To protect skin from potential spills.[1]
Respiratory Protection Use in a well-ventilated area or with a suitable respirator.To avoid inhalation of any dust or vapors.[1][2]
Ventilation Work in a chemical fume hood.To minimize exposure to fumes.
Emergency Equipment Accessible safety shower and eye wash station.For immediate decontamination in case of exposure.[1]

Disposal Operational Plan

The disposal of this compound, as a non-halogenated organic compound, requires segregation from other waste streams to ensure proper treatment and to minimize disposal costs.[3]

Step 1: Waste Identification and Segregation

  • Characterize the Waste: Identify the waste as this compound and note any solvents it may be mixed with.

  • Segregate as Non-Halogenated Waste: This compound does not contain halogens (F, Cl, Br, I). Therefore, it must be collected in a designated "non-halogenated organic waste" container.[3][4][5][6] Keeping it separate from halogenated waste is crucial as the disposal methods and costs differ significantly.[3]

  • Avoid Mixing: Do not mix this waste with incompatible materials such as strong acids, bases, or oxidizers.[3]

Step 2: Waste Collection and Storage

  • Use Appropriate Containers: Collect the waste in a clearly labeled, sealable, and chemically resistant container. The container must be marked with "Hazardous Waste" and the specific contents, including the full chemical name.[3][6]

  • Container Labeling: Ensure the label includes the chemical name ("this compound"), any other components in the waste, and the approximate percentages.

  • Secure Storage: Store the waste container in a designated satellite accumulation area within the laboratory. The container should be kept closed except when adding waste.[6]

Step 3: Final Disposal

  • Engage a Licensed Waste Disposal Service: The ultimate disposal of the chemical waste must be handled by a licensed and certified chemical waste disposal company.[7]

  • Disposal Method: The typical disposal method for this type of compound is controlled incineration at a chemical destruction plant.[7] This process ensures the complete destruction of the organic molecule.

  • Documentation: Maintain a record of the waste generated, including the chemical name, quantity, and disposal date, in accordance with your institution's and local regulations.

Spill and Contamination Cleanup

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[1]

  • Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[1]

  • Collect and Dispose: Carefully collect the absorbed material and place it in a sealed container for disposal as chemical waste.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., alcohol) and then wash with soap and water.[1] Dispose of all contaminated cleaning materials as hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start cluster_assessment Hazard Assessment & Segregation cluster_collection Collection & Storage cluster_disposal Final Disposal start Start: Have 7-Methoxy-4-methyl- 2,3-dihydro-1H-inden-1-one waste? is_halogenated Does the waste contain halogens (F, Cl, Br, I)? start->is_halogenated non_halogenated Segregate as NON-HALOGENATED Organic Waste is_halogenated->non_halogenated No halogenated Segregate as HALOGENATED Organic Waste is_halogenated->halogenated Yes label_container Use a properly labeled, sealed container. Label: 'Hazardous Waste' & list contents. non_halogenated->label_container store_safely Store in a designated satellite accumulation area. label_container->store_safely contact_vendor Arrange for pickup by a licensed chemical waste disposal vendor. store_safely->contact_vendor incineration Controlled Incineration at a licensed facility. contact_vendor->incineration document Document disposal records. incineration->document

References

Personal protective equipment for handling 7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides crucial safety and logistical information for 7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one, a compound used in various research applications. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety GogglesWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]
Face ShieldA face shield should be worn over safety glasses when there is a risk of splashing or explosion.[2]
Hand Protection Chemical Resistant GlovesGloves made from PVA, butyl, or fluoroelastomer offer good resistance to ketones and aromatic solvents.[3] Disposable nitrile gloves provide short-term protection.[2] Always consult the glove manufacturer's chemical resistance guide.[2]
Body Protection Laboratory CoatA Nomex® laboratory coat over cotton clothing is recommended.[2] Ensure the coat is buttoned and fits properly.[2]
Impervious ClothingWear fire/flame resistant and impervious clothing.[1]
FootwearWear closed-toe, closed-heel shoes that cover the entire foot.[2]
Respiratory Protection RespiratorUse a suitable respirator if engineering controls (e.g., fume hood) are insufficient to maintain exposure below permissible limits.[2][4] A full-face respirator may be necessary if exposure limits are exceeded or irritation is experienced.[1]

Experimental Protocol: Safe Handling and Disposal

The following step-by-step protocol outlines the safe handling of this compound from receipt to disposal.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[4]
  • Ensure that a safety shower and eyewash station are readily accessible.[4]
  • Before starting, clear the workspace of any unnecessary equipment or chemicals to minimize the risk of accidental spills or reactions.

2. Donning Personal Protective Equipment (PPE):

  • Put on all required PPE as outlined in the table above before handling the chemical.
  • Inspect gloves for any signs of damage or degradation before use.

3. Handling the Compound:

  • Avoid direct contact with the skin, eyes, and clothing.[4]
  • Avoid inhalation of any dust, fumes, or vapors.[4]
  • Do not eat, drink, or smoke in the area where the chemical is being handled.[4]
  • Use appropriate tools (spatulas, scoops) for transferring the solid compound to prevent contamination and exposure.

4. In Case of a Spill:

  • Evacuate personnel from the immediate area.
  • Wearing appropriate PPE, contain the spill using an inert absorbent material.
  • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.
  • Clean the spill area thoroughly.

5. Waste Disposal:

  • All waste containing this compound, including contaminated lab supplies (e.g., gloves, weighing papers), must be treated as hazardous waste.
  • Collect all chemical waste in a designated, properly labeled, and sealed container.
  • Dispose of the hazardous waste through an approved waste disposal plant.[5]
  • Do not dispose of the chemical down the drain or release it into the environment.[5]

6. Doffing and Decontamination:

  • Remove PPE in a manner that avoids contaminating yourself.
  • Wash hands thoroughly with soap and water after handling the chemical and removing gloves.[4]

Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Decontamination prep_fume_hood Work in Fume Hood prep_ppe Don PPE prep_fume_hood->prep_ppe handle_chemical Handle Chemical prep_ppe->handle_chemical handle_spill Spill Response handle_chemical->handle_spill If Spill Occurs dispose_waste Dispose of Hazardous Waste handle_chemical->dispose_waste decontaminate Doff PPE & Decontaminate dispose_waste->decontaminate

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.